molecular formula C7H6BrN3S B1525907 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233094-95-5

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1525907
CAS No.: 1233094-95-5
M. Wt: 244.11 g/mol
InChI Key: DHXIYHKKUAXQFV-UHFFFAOYSA-N
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Description

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C7H6BrN3S and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXIYHKKUAXQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725809
Record name 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233094-95-5
Record name 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents has identified certain molecular frameworks that consistently demonstrate bioactivity across multiple targets. These "privileged scaffolds" serve as foundational structures for the development of new drugs. The pyrrolo[2,1-f][1][2]triazine core is a prominent member of this class, distinguished by its unique bridged nitrogen heterocyclic system.[3] This scaffold is isosteric to the naturally occurring purine nucleus, allowing it to interact with a wide range of biological targets.[4] Its significance is highlighted by its presence in critical medicines, including the broad-spectrum antiviral drug Remdesivir and numerous kinase inhibitors developed for cancer therapy.[3]

This technical guide provides an in-depth examination of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a key intermediate that leverages the therapeutic potential of this scaffold. We will explore its physicochemical properties, synthesis, and critical role as a versatile building block in the design of next-generation kinase inhibitors, offering researchers and drug development professionals a comprehensive resource for their work.

Part 1: Physicochemical Properties & Characterization

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a strategically functionalized derivative of the core pyrrolotriazine heterocycle. The bromine atom at the 7-position and the methylsulfanyl group at the 2-position serve as orthogonal chemical handles for extensive molecular elaboration, making it an exceptionally valuable precursor in medicinal chemistry.

Core Compound Data
PropertyValueSource(s)
IUPAC Name 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2]triazine[1]
Synonyms 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1][2]triazine[1]
CAS Number 1233094-95-5[1]
Molecular Formula C₇H₆BrN₃SCalculated
Molecular Weight 244.11 g/mol Calculated
PubChem CID 57416128[1]
Molecular Structure

The structure consists of a fused pyrrole and 1,2,4-triazine ring system, forming the bicyclic core.

Caption: Retrosynthetic analysis for the target compound.

Exemplary Synthesis Protocol

The following protocol is a representative, multi-step procedure based on established methodologies for this chemical class. [3][5]The synthesis of 2-arylaminopyrrolo[2,1-f]triazines has been described starting from 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. [3] Step 1: N-Amination of a Pyrrole Precursor

  • Rationale: This step is critical for introducing the N-N bond necessary for the subsequent triazine ring formation.

  • Procedure: To a solution of a suitable starting pyrrole, such as methyl 5-bromopyrrole-2-carboxylate, in an anhydrous aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere (N₂), add a strong base like sodium hydride (NaH, 1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (1.1 eq), portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting N-aminated pyrrole intermediate by column chromatography.

Step 2: Triazine Ring Formation (Cyclization)

  • Rationale: This step constructs the six-membered triazine ring through condensation with a C1 source, leading to the formation of the fused heterocyclic core.

  • Procedure: Dissolve the N-aminated pyrrole intermediate from Step 1 in formamide.

  • Heat the mixture to 160-170 °C and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude pyrrolo[2,1-f]triazine product. Further purification can be achieved by recrystallization or chromatography.

(Note: The above protocol is illustrative. Specific reagents, solvents, and reaction conditions must be optimized for safety and yield based on laboratory-scale experiments.)

Part 3: Applications in Drug Discovery

The true value of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine lies in its capacity as a versatile scaffold for creating libraries of potential drug candidates, particularly kinase inhibitors.

A Scaffold for Kinase Inhibitors

The pyrrolo[2,1-f]triazine framework is a proven "hinge-binding" motif for protein kinases. It can mimic the adenine component of ATP, enabling it to occupy the ATP-binding site and inhibit kinase activity. Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including c-Met, VEGFR-2, and ALK. [4][6]

Strategic Diversification

The genius of this intermediate is its two distinct points of reactivity, allowing for controlled, sequential modifications.

  • C7 Position (Bromine): The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reacting with boronic acids/esters to form C-C bonds, introducing aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, installing various substituted amine functionalities.

  • C2 Position (Methylsulfanyl): The methylsulfanyl group can be easily modified to create a good leaving group.

    • Oxidation: The sulfide can be oxidized to a sulfoxide or a sulfone (e.g., using m-CPBA or Oxone®).

    • Nucleophilic Aromatic Substitution (SₙAr): The resulting methylsulfinyl or methylsulfonyl group is an excellent leaving group, allowing for the introduction of nucleophiles, most commonly anilines, to generate 2-anilino-pyrrolo[2,1-f]triazine derivatives—a common feature in many kinase inhibitors. [5]

G cluster_0 Core Intermediate cluster_1 C7 Diversification cluster_2 C2 Functionalization Core 7-Bromo-2-(methylsulfanyl)- pyrrolo[2,1-f]triazine Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Pd Catalyst Hartwig Buchwald-Hartwig (+ R₂-NH) Core->Hartwig Pd Catalyst Oxidation Oxidation (e.g., m-CPBA) Core->Oxidation Prod_C7 7-Aryl/Heteroaryl or 7-Amino Derivatives Suzuki->Prod_C7 Hartwig->Prod_C7 Prod_C7->Oxidation Sequential Modification SNAr SₙAr Reaction (+ Ar-NH₂) Oxidation->SNAr Prod_C2 2-Anilino Derivatives SNAr->Prod_C2

Caption: Diversification pathways from the core intermediate.

Conclusion

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis provides access to a privileged scaffold, while its dual functional handles—the bromine atom and the methylsulfanyl group—offer chemists a robust platform for generating diverse molecular architectures. The proven success of the pyrrolotriazine core in targeting protein kinases underscores the immense potential of this intermediate in developing novel therapeutics for oncology and beyond. As research continues, this versatile building block will undoubtedly play a central role in the synthesis of the next generation of targeted medicines.

References

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,1-f]t[1][2][3]riazin-4-amine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F]t[1][2][3]riazine. PubChem Compound Database.
  • Chemsrc. (2025). CAS#:1233184-54-7 | 7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f]t[1][2][3]riazine.
  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). CID 70292631. PubChem Compound Database.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.
  • The Royal Society of Chemistry. (2017). Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives.
  • PubMed. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f]t[1][2][3]riazines.
  • ResearchGate. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines.
  • National Center for Biotechnology Information. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. PMC.
  • ResearchGate. (2018). 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6.
  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives.

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[4][5] As structural analogs of purines, these compounds are foundational to the development of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs like Remdesivir.[4][6] 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (CAS No. 1233094-95-5) is a key intermediate and building block in the synthesis of these complex molecules.[1][4][7][8] Its utility in creating diverse chemical libraries for drug discovery hinges on its physicochemical properties, chief among them being solubility.[9][10]

A compound's solubility is a critical determinant of its suitability for further development. It directly impacts formulation, bioavailability, and ultimately, therapeutic efficacy. Poor aqueous solubility can present significant challenges during drug development, leading to increased formulation difficulties and potentially hindering clinical progression.[11] This guide provides a comprehensive technical overview of the solubility of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, offering both theoretical insights and practical, field-proven experimental protocols for its accurate determination.

Chemical Identity
PropertyValueSource
IUPAC Name 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine[1]
CAS Number 1233094-95-5[1][7]
Molecular Formula C7H6BrN3S[7]
Molecular Weight 244.11 g/mol N/A
Synonyms 7-bromo-2-(methylthio)pyrrolo[1,2-f][1][2][3]triazine[1]

Theoretical Solubility Profile: A Structural Analysis

The solubility of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is governed by its distinct structural features. The fused pyrrolo[2,1-f]triazine core is a largely aromatic, heterocyclic system. This aromaticity contributes to a degree of planarity and potential for π-π stacking interactions in the solid state, which can decrease solubility.

The presence of a bromine atom at the 7-position significantly increases the molecule's lipophilicity, which would generally suggest lower aqueous solubility. Conversely, the nitrogen atoms within the triazine ring and the sulfur atom of the methylsulfanyl group can act as hydrogen bond acceptors, potentially improving solubility in protic solvents.

Based on the structure, it can be inferred that 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is likely to exhibit poor solubility in aqueous media and higher solubility in common organic solvents. A related compound, ethyl 4-chloro-5-methylpyrrolo[2,1-f]triazine-6-carboxylate, is noted to be soluble in methanol, ethanol, and chloroform, suggesting that this and similar organic solvents would be a logical starting point for solubilizing the title compound.[2]

Experimental Determination of Solubility

Accurate solubility measurement is paramount in early-stage drug discovery. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[12]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method, as originally described by Higuchi and Connors, remains the most reliable technique for determining this value, especially for compounds with low solubility.[12]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound prep2 Add to chosen solvent (e.g., PBS, DMSO, Ethanol) prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge or filter to remove undissolved solid sep1->sep2 anal1 Extract clear supernatant sep2->anal1 anal2 Prepare serial dilutions anal1->anal2 anal3 Analyze concentration (e.g., HPLC-UV, LC-MS) anal2->anal3 result Determine Solubility (mg/mL or µM) anal3->result

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility
  • Preparation : Add an excess amount of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine to a known volume of the selected solvent (e.g., phosphate-buffered saline, pH 7.4, DMSO, ethanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[11]

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[11]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge or filter the samples to separate the saturated solution from the undissolved solid.

  • Quantification : Carefully remove an aliquot of the clear supernatant. Prepare a calibration curve using known concentrations of the compound. Analyze the concentration of the compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation : Determine the solubility from the measured concentration of the saturated solution.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer. This method is faster and requires less compound, making it suitable for early discovery screening.[12] Turbidimetric methods are commonly employed for this purpose.[13]

Experimental Workflow: Turbidimetric Method

G cluster_prep Preparation cluster_addition Titration & Measurement cluster_analysis Data Analysis prep1 Prepare high-concentration stock solution in DMSO prep2 Dispense aqueous buffer into a microplate add1 Add stock solution to buffer in increasing concentrations prep2->add1 add2 Incubate for a short period (e.g., 1-2 hours) add1->add2 add3 Measure turbidity (nephelometry or UV-Vis) add2->add3 anal1 Plot turbidity vs. concentration add3->anal1 anal2 Identify the concentration at which precipitation occurs anal1->anal2 result Determine Kinetic Solubility anal2->result

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol for Kinetic Solubility
  • Stock Solution Preparation : Prepare a high-concentration stock solution of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in 100% DMSO (e.g., 10-20 mM).

  • Plate Preparation : In a 96- or 384-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition : Using a liquid handler, add small volumes of the DMSO stock solution to the aqueous buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation and Measurement : Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis : The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Strategies for Solubility Enhancement

Should the experimentally determined aqueous solubility of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine be insufficient for downstream applications, several formulation strategies can be employed. These include the use of co-solvents (e.g., ethanol, propylene glycol, DMSO), complexation with cyclodextrins, or the use of surfactants.[12] For subsequent synthetic modifications, structural changes to the parent molecule, such as the introduction of ionizable groups or polar functionalities, could also be considered to improve aqueous solubility.

Conclusion

References
  • ChemBK. Pyrrolo[2,1-f][1][2][3]triazine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester. [Link]
  • Singh, R. P., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1509-1524. [Link]
  • Protheragen. 7-Bromopyrrolo[1,2-f][1][2][3]triazin-4-amine. [Link]
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemsrc. CAS#:1233184-54-7 | 7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1][2][3]triazine. [Link]
  • Gribova, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7685. [Link]
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
  • Kovalenko, S. I., et al. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Arctom Scientific. CAS NO. 1233184-54-7 | 7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1][2][3]triazine. [Link]
  • Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 16(11), 1757-1765. [Link]
  • Shi, D., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 834-846. [Link]
  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(10), 1629-1646. [Link]

Sources

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active molecules.[4][5] Its structural similarity to purine nucleosides has made it a cornerstone in the development of antiviral drugs, most notably Remdesivir, and a versatile template for targeting various protein kinases in cancer therapy.[4][5] The compound 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is a key intermediate, providing multiple reactive sites for further functionalization, making it a valuable building block in medicinal chemistry and drug discovery programs.[4]

This guide provides a comprehensive, in-depth technical overview of a robust and validated multi-step pathway for the synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. We will dissect each transformation, explaining the underlying chemical principles, the rationale for reagent selection, and the strategic considerations that ensure high regioselectivity and yield. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Overall Synthetic Strategy

The synthesis of the target molecule is a sophisticated multi-step sequence that begins with a commercially available pyrrole derivative. The strategy hinges on the sequential construction of the triazine ring followed by the carefully orchestrated functionalization of the pyrrole ring. A key feature of this pathway is the use of a temporary blocking group to direct the final bromination to the desired C-7 position, showcasing a nuanced approach to managing the reactivity of the bicyclic core.

The complete eight-step pathway is illustrated below:

Synthesis_Pathway cluster_start Starting Material cluster_amination Step 1: N-Amination cluster_thiourea Step 2: Thiourea Formation cluster_cyclization Step 3 & 4: Cyclization & S-Methylation cluster_activation Step 5: C-4 Activation cluster_bromination Step 6: Regioselective Bromination cluster_reduction Step 7: Reductive Dechlorination cluster_oxidation Step 8: Aromatization Start Methyl pyrrole-2-carboxylate (11) Amine 1-Amino-1H-pyrrole-2-carboxylate Start->Amine NH₂Cl Thiourea Intermediate (12) Amine->Thiourea Benzoyl isothiocyanate Core 2-(Methylsulfanyl)pyrrolo- [2,1-f][1,2,4]triazin-4(3H)-one (13) Thiourea->Core 1. NaOH (hydrolysis) 2. MeI (methylation) Chloro 4-Chloro-2-(methylsulfanyl)pyrrolo- [2,1-f][1,2,4]triazine (14) Core->Chloro POCl₃ Bromo 7-Bromo-4-chloro-2-(methylsulfanyl)- pyrrolo[2,1-f][1,2,4]triazine (15) Chloro->Bromo NBS Reduced Dihydro-pyrrolotriazine Intermediate Bromo->Reduced NaBH₄ Final 7-Bromo-2-(methylsulfanyl)pyrrolo- [2,1-f][1,2,4]triazine (16) Reduced->Final DDQ

Caption: Overall synthetic pathway for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

Part 1: Construction of the Pyrrolotriazine Core

The initial phase of the synthesis focuses on building the bicyclic 2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one scaffold from a simple pyrrole starting material.

Step 1: N-Amination of Methyl pyrrole-2-carboxylate
  • Objective: To introduce the crucial N-N bond required for the triazine ring by aminating the pyrrole nitrogen.

  • Expertise & Causality: The direct N-amination of pyrrole heterocycles is a challenging transformation due to the moderate nucleophilicity of the pyrrole nitrogen. An electrophilic aminating agent is required. Monochloramine (NH₂Cl), generated in situ, is an effective and economical choice for this purpose.[4][6] Alternative, though more expensive, reagents include O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine.[4] The reaction proceeds via the attack of the pyrrolide anion on the electrophilic nitrogen of monochloramine.

Experimental Protocol:

  • To a solution of methyl pyrrole-2-carboxylate (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, ether), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C to deprotonate the pyrrole nitrogen, forming the sodium pyrrolide salt.

  • Prepare a solution of monochloramine (NH₂Cl) separately. Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety measures.

  • Slowly add the NH₂Cl solution to the pyrrolide salt suspension at low temperature.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with an organic solvent. The crude 1-amino-1H-pyrrole-2-carboxylate is typically carried forward without extensive purification.

Step 2: Reaction with Benzoyl Isothiocyanate
  • Objective: To install the necessary carbon and sulfur atoms for the triazine ring.

  • Expertise & Causality: The newly installed N-amino group is a potent nucleophile. It readily attacks the electrophilic carbon of benzoyl isothiocyanate. This reaction forms a thiourea derivative, which is the direct precursor to the cyclized triazine ring.

Experimental Protocol:

  • Dissolve the crude N-aminated pyrrole from the previous step in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add benzoyl isothiocyanate (1.0-1.2 eq) to the solution. The reaction is often exothermic and may require cooling to maintain control.

  • Stir the mixture at room temperature. The progress can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is typically removed in vacuo, and the resulting crude thiourea intermediate (12) is used directly in the next step.

Step 3 & 4: Hydrolytic Cyclization and S-Methylation
  • Objective: To form the triazine ring and install the methylsulfanyl group.

  • Expertise & Causality: This two-step, one-pot sequence is an efficient method for constructing the functionalized core.

    • Hydrolytic Cyclization: Treatment with a strong base like sodium hydroxide (NaOH) serves two purposes. First, it hydrolyzes the benzoyl group, which then acts as a leaving group. Second, it promotes the intramolecular cyclization, where the pyrrole carboxylate attacks the thiourea moiety to form the six-membered triazinethione ring.

    • S-Methylation: The resulting thiol or thione tautomer is a soft nucleophile. The subsequent addition of an electrophilic methyl source, such as methyl iodide (MeI), results in selective S-alkylation to yield the stable 2-(methylsulfanyl) group.

Experimental Protocol:

  • The crude thiourea intermediate (12) is dissolved in a solution of aqueous sodium hydroxide (e.g., 2 M NaOH).

  • The mixture is heated (e.g., reflux) to facilitate both hydrolysis and cyclization. The reaction should be monitored for the formation of the cyclized thione.

  • After cooling, methyl iodide (MeI, >1.1 eq) is added directly to the reaction mixture.

  • The reaction is stirred at room temperature until S-methylation is complete.

  • The mixture is then neutralized with acid, and the product, 2-(Methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (13), is isolated by filtration or extraction.

Part 2: Regioselective Functionalization

The second phase of the synthesis involves the strategic bromination of the pyrrole ring. Direct bromination of intermediate 13 would likely lead to a mixture of products. Therefore, a blocking strategy is employed.

Step 5: Chlorination of the C-4 Position
  • Objective: To activate the C-4 position and temporarily block it, thereby directing subsequent electrophilic substitution to other positions on the pyrrole ring.

  • Expertise & Causality: The C-4 position of the pyrrolotriazinone core is a lactam (cyclic amide). Lactams can be converted to chloro-lactams (a type of chloro-iminium species) using dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃).[7][8][9] This transformation not only prevents reaction at this site but also activates the entire ring system, making the pyrrole moiety more susceptible to electrophilic attack. The mechanism involves the attack of the lactam oxygen on the phosphorus atom, followed by elimination to form the chloro-heterocycle.[10]

Experimental Protocol:

  • Intermediate 13 is suspended in neat phosphorus oxychloride (POCl₃) or a high-boiling solvent like toluene with an excess of POCl₃.

  • The mixture is heated to reflux for several hours until the reaction is complete by TLC/LC-MS.

  • The excess POCl₃ is carefully removed under reduced pressure. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • The residue is cautiously quenched by pouring it onto ice-water and then neutralized with a base (e.g., NaHCO₃).

  • The product, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (14), is extracted with an organic solvent and purified.

Step 6: Regioselective Bromination at C-7
  • Objective: To install the bromine atom at the desired C-7 position.

  • Expertise & Causality: With the C-4 position blocked and the ring system activated, electrophilic aromatic substitution can be directed. The pyrrole ring is electron-rich and prone to substitution. N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine (Br⁺) for such transformations.[1] The substitution occurs preferentially at the C-7 position over the C-5 position, yielding the desired regioisomer in a favorable ratio (~5:1).[4]

Experimental Protocol:

  • Dissolve the chlorinated intermediate 14 in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS, 1.0-1.1 eq) to the solution. The reaction can be run at room temperature or with gentle heating (e.g., 60 °C) to ensure completion.[1]

  • Monitor the reaction by TLC. Upon completion, the reaction is quenched with water.

  • The product, 7-Bromo-4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (15), is extracted and typically used in the next step after concentrating the organic layers.

Part 3: Final Elaboration to Target Molecule

The final steps involve removing the blocking group and restoring the aromaticity of the heterocyclic system.

Step 7: Reductive Dechlorination
  • Objective: To remove the C-4 chloro blocking group.

  • Expertise & Causality: Sodium borohydride (NaBH₄) is primarily known as a reducing agent for carbonyls.[2][3] However, it can also effect the reductive dechlorination of certain activated chloro-heterocycles.[11][12] In this case, NaBH₄ acts as a source of hydride (H⁻), which displaces the chloride at the C-4 position. This step may also partially reduce the heterocyclic ring system.

Experimental Protocol:

  • The crude bromo-chloro intermediate 15 is dissolved in a protic solvent like methanol or ethanol.

  • Sodium borohydride (NaBH₄, excess) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched carefully with water, and the product is extracted. The resulting intermediate is a dihydro-pyrrolotriazine derivative.

Step 8: Aromatization via Oxidation
  • Objective: To re-aromatize the heterocyclic core to furnish the final product.

  • Expertise & Causality: The dihydro-intermediate from the previous step needs to be oxidized to restore the stable, aromatic pyrrolotriazine ring. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful oxidizing agent with a high reduction potential, making it ideal for dehydrogenation reactions that lead to aromatization.[13][14][15] DDQ acts by abstracting a hydride (H⁻) from the substrate, followed by proton loss, to generate the aromatic system and the hydroquinone byproduct (DDQH₂).[16]

Experimental Protocol:

  • Dissolve the crude product from the NaBH₄ reduction in a solvent like dioxane or DCM.

  • Add a solution of DDQ (1.0-1.2 eq) and stir the reaction at room temperature.

  • The reaction progress can be visually monitored by the disappearance of the deep color of DDQ and the precipitation of its hydroquinone.

  • Upon completion, the reaction mixture is filtered to remove the DDQH₂ byproduct.

  • The filtrate is washed, dried, and concentrated. The final product, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (16), is purified by column chromatography.

Quantitative Data Summary

StepTransformationKey ReagentsIntermediate/ProductRationale
1 N-AminationNH₂Cl, NaH1-Amino-1H-pyrrole-2-carboxylateForms essential N-N bond for triazine ring.
2 Thiourea FormationBenzoyl isothiocyanateIntermediate 12 Installs C=S and nitrogen for cyclization.
3/4 Cyclization & MethylationNaOH, MeIProduct 13 Forms the heterocyclic core and adds methylsulfanyl group.
5 C-4 ChlorinationPOCl₃Product 14 Activates and blocks C-4 to direct bromination.
6 C-7 BrominationNBSProduct 15 Regioselective installation of bromine at C-7.
7 Reductive DechlorinationNaBH₄Dihydro-intermediateRemoves the C-4 chloro blocking group.
8 AromatizationDDQFinal Product 16 Restores the aromatic pyrrolotriazine system.

Conclusion

The synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is a testament to the power of strategic chemical planning. By understanding the inherent reactivity of the pyrrole and triazine rings, a high-yielding and regioselective pathway has been established. The key strategic decision to temporarily block the C-4 position via chlorination is critical for achieving the desired C-7 bromination. Each step employs well-understood, reliable transformations, making this pathway adaptable for both laboratory-scale synthesis and potential scale-up operations. This guide provides the foundational knowledge for researchers to confidently produce this valuable intermediate for applications in drug discovery and development.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central.
  • NaBH4 Reduction Mechanism (Organic Chemistry). (2022, January 14). YouTube.
  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014, April 29). YouTube.
  • 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts.
  • Reduction of Acid Chlorides with NaBH4. (2023, November 2). YouTube.
  • Regioselective Mono-bromination of Pyrrolo[2,1-f][1][2][3]triazin-4-amine. (2014, December 1). Asian Journal of Chemistry.
  • DDQ. (n.d.). Organic Chemistry Portal.
  • Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. (n.d.). ResearchGate.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Institutes of Health.
  • POCl3 Mechanism for Activated Chlorine Formation. (n.d.). Common Organic Chemistry.
  • Ali, I., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.
  • Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). (n.d.). ResearchGate.
  • Deoxychlorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • DDQ as a versatile and easily recyclable oxidant: a systematic review. (n.d.). RSC Publishing.
  • Properties of DDQ (Part 2): Aaromatization. (2019, June 11). YouTube.
  • Cyclization of compound 2 with benzoyl isothiocyanate. (n.d.). ResearchGate.
  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][17]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (n.d.). ResearchGate.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI.
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry.
  • How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate.
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022, January 7). ACS Publications.
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  • POCl3 for Dehydration of Alcohols. (n.d.). Chemistry Steps.
  • Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. (2015, March 26). ResearchGate.
  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][17]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (n.d.). Beilstein Journals.

Sources

The Privileged Scaffold: A Technical Guide to the Synthesis of Pyrrolo[2,1-f]triazines

The Privileged Scaffold: A Technical Guide to the Synthesis of Pyrrolo[2,1-f][1][2][3]triazines

Abstract

The pyrrolo[2,1-f][1][2]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique bridged-nitrogen structure and purine-like topology have established it as a "privileged scaffold," integral to a range of biologically active molecules, from potent kinase inhibitors to broad-spectrum antiviral agents.[1][3] Notably, this scaffold forms the core of the FDA-approved antiviral drug Remdesivir, which has been instrumental in the management of COVID-19, as well as several kinase inhibitors in clinical development such as Brivanib Alaninate, an antitumorigenic drug.[1][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies for constructing the pyrrolo[2,1-f][1][2]triazine ring system. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for the synthesis of this critical scaffold and its derivatives.

Introduction: The Rise of a Privileged Scaffold

The journey of the pyrrolo[2,1-f][1][2]triazine scaffold from a niche heterocycle, first synthesized in the late 1970s, to a cornerstone of modern medicinal chemistry is a testament to its versatile and drug-like properties.[3] Its structural resemblance to purines allows it to mimic endogenous nucleosides, leading to its incorporation into antiviral C-nucleoside analogues.[5] Furthermore, the scaffold's rigid, planar geometry and strategically positioned nitrogen atoms make it an ideal template for designing potent and selective kinase inhibitors by enabling crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2][6]

The synthetic accessibility and the potential for diverse functionalization at multiple positions have fueled the exploration of the pyrrolo[2,1-f][1][2]triazine core, resulting in a plethora of synthetic methodologies. This guide will focus on the most robust and widely adopted strategies, providing a detailed examination of two key approaches: the construction from functionalized pyrrole precursors and the elegant rearrangement of pyrrolo[1,2-d][1][7]oxadiazines.

Core Synthetic Strategy I: Construction from Functionalized Pyrroles

A highly efficient and scalable approach to the pyrrolo[2,1-f][1][2]triazine core begins with readily available pyrrole derivatives. This strategy hinges on the initial N-amination of a substituted pyrrole, followed by a cyclization step to form the triazine ring. A particularly well-documented and scalable example is the synthesis of pyrrolo[2,1-f][1][2]triazin-4-amine, a key intermediate for Remdesivir.

Mechanistic Rationale

The synthetic sequence is designed to build the fused ring system in a logical, step-wise manner. The initial Vilsmeier-Haack formylation of pyrrole is a classic method for introducing a formyl group at the C2 position, which is then converted to a nitrile. This nitrile group is a crucial electrophilic site for the subsequent cyclization. The N-amination of the pyrrole nitrogen introduces the second nitrogen atom required for the triazine ring. The final cyclization with formamidine acetate involves the nucleophilic attack of the exocyclic amino group onto the formamidine carbon, followed by an intramolecular cyclization of the newly formed amidine with the nitrile group, and subsequent tautomerization to yield the aromatic pyrrolo[2,1-f][1][2]triazin-4-amine.

Gcluster_0Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-aminePyrrolePyrroleTwo_Cyanopyrrole2-CyanopyrrolePyrrole->Two_Cyanopyrrole  Vilsmeier-Haack Reaction  (POCl3, DMF) then  Hydroxylamine & DehydrationN_Amino_2_CyanopyrroleN-Amino-2-cyanopyrroleTwo_Cyanopyrrole->N_Amino_2_Cyanopyrrole  N-Amination  (NaH, NH2Cl)Pyrrolotriazin_4_aminePyrrolo[2,1-f][1,2,4]triazin-4-amineN_Amino_2_Cyanopyrrole->Pyrrolotriazin_4_amine  Cyclization  (Formamidine Acetate)

Caption: Workflow for the synthesis of pyrrolo[2,1-f][1][2]triazin-4-amine.

Detailed Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a scalable methodology developed for the synthesis of the Remdesivir intermediate.[1][5]

Step 1: Preparation of 2-Cyanopyrrole

  • To a stirred and cooled (0–5 °C) solution of anhydrous dimethylformamide (DMF, 10 L), slowly add phosphorus oxychloride (POCl3, 1.544 L, 16.56 mol) over 3 hours, maintaining the temperature at 0–5 °C.

  • Allow the reaction mixture to warm to 15–20 °C and stir for 30 minutes.

  • Cool the mixture back to 0–5 °C and add pyrrole (1 kg, 14.90 mol) slowly over 1.5 hours, keeping the temperature below 15 °C.

  • Stir the reaction for another hour at 15–20 °C.

  • The resulting intermediate is then converted to the oxime and subsequently dehydrated to the nitrile. This is typically achieved by treatment with hydroxylamine, followed by a dehydrating agent like acetic anhydride.

Step 2: N-Amination of 2-Cyanopyrrole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.29 kg, 7.17 mol) in anhydrous DMF (6.0 L) at 0–5 °C, add 2-cyanopyrrole (0.60 kg, 6.52 mol) while maintaining the temperature between 5 and 10 °C.

  • Stir the mixture for 30–40 minutes at this temperature.

  • To this mixture, add a solution of chloramine (NH2Cl) in a suitable solvent (e.g., MTBE). The addition should be controlled to maintain the reaction temperature.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

Step 3: Cyclization to Pyrrolo[2,1-f][1][2]triazin-4-amine

  • To the reaction mixture containing N-amino-2-cyanopyrrole, add formamidine acetate (2.04 kg, 19.56 mol) at 0–5 °C.

  • Heat the reaction mixture to 85–90 °C and stir until the cyclization is complete, as monitored by HPLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water and then with methyl tert-butyl ether (MTBE).

  • Dry the product under vacuum at 50–55 °C to yield pyrrolo[2,1-f][1][2]triazin-4-amine as a crystalline solid.

ParameterValueReference
Overall Yield 55-67%[1][5]
Purity (HPLC) >99%[1]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H)[1]
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) 155.5, 147.9, 118.1, 114.3, 110.0, 101.2[1]
GC-MS (m/z) 134.1[1]

Core Synthetic Strategy II: Rearrangement of Pyrrolo[1,2-d][1][3][8]oxadiazines

An alternative and elegant approach for the synthesis of substituted pyrrolo[2,1-f][1][2]triazin-4(3H)-ones involves the rearrangement of pyrrolo[1,2-d][1][7]oxadiazines.[7][8] This strategy offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.

Mechanistic Considerations

The key transformation in this synthetic route is the nucleophile-induced rearrangement of the pyrrolooxadiazine ring system to the thermodynamically more stable pyrrolotriazinone. The reaction is believed to proceed through an initial attack of a nucleophile at the carbonyl carbon of the oxadiazine, leading to ring opening. Subsequent intramolecular cyclization via attack of the pyrrole nitrogen onto the newly formed imine or a related intermediate, followed by expulsion of a leaving group, affords the pyrrolotriazinone core. The choice of nucleophile and reaction conditions can influence the efficiency of the rearrangement.

Gcluster_1Rearrangement Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-onesPyrrole_Carboxamide1-Amino-1H-pyrrole-2-carboxamideBis_Carbamoyl_Pyrrole1,2-Bis(carbamoyl)-substituted 1H-pyrrolePyrrole_Carboxamide->Bis_Carbamoyl_Pyrrole  AcylationPyrrolooxadiazinePyrrolo[1,2-d][1,3,4]oxadiazineBis_Carbamoyl_Pyrrole->Pyrrolooxadiazine  Intramolecular  CyclizationPyrrolotriazinonePyrrolo[2,1-f][1,2,4]triazin-4(3H)-onePyrrolooxadiazine->Pyrrolotriazinone  Nucleophile-induced  Rearrangement

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Motif for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility as a scaffold for potent and selective kinase inhibitors.[1][2][4] Initially explored in the context of C-nucleosides, its true potential was unlocked with the expansion of the kinome as a major therapeutic target class.[4] This guide provides a comprehensive overview of the mechanism of action of pyrrolo[2,1-f]triazine derivatives, detailing their interactions with key oncogenic and inflammatory signaling pathways, and presents the experimental frameworks used to elucidate these mechanisms. The inherent structural features of this scaffold, including multiple heteroatoms, allow for a diverse array of interactions with the ATP-binding pockets of various kinases, making it a "privileged" structure in modern drug discovery.[1][5]

Core Mechanism: Competitive ATP Inhibition

The predominant mechanism of action for the majority of bioactive pyrrolo[2,1-f]triazine derivatives is the competitive inhibition of ATP binding to the kinase domain of target proteins.[6] X-ray crystallography studies have confirmed that these molecules occupy the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and effectively blocking signal transduction.[6] The pyrrolo[2,1-f]triazine core typically serves as the hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. Substitutions at various positions on the bicyclic core are then strategically employed to achieve potency and selectivity by extending into and interacting with other regions of the ATP pocket, such as the ribose-binding pocket and the hydrophobic back pocket.

Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

Dysregulation of receptor tyrosine kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolo[2,1-f]triazine derivatives have demonstrated potent inhibitory activity against several key RTKs.

VEGFR-2 and c-Met: Dual Inhibition of Angiogenesis and Metastasis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7][8] The c-Met proto-oncogene product is the receptor for Hepatocyte Growth Factor (HGF) and plays a crucial role in tumor cell proliferation, survival, and invasion.[6][9] Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of VEGFR-2 and c-Met.[9]

One notable example, compound 27a , exhibited potent, single-digit nanomolar inhibitory activity against both c-Met and VEGFR-2.[9] This dual inhibition is a highly attractive therapeutic strategy, as it simultaneously targets tumor vascularization and cancer cell proliferation and dissemination.

Quantitative Data Summary: Potency of Pyrrolo[2,1-f]triazine Derivatives against RTKs

CompoundTarget KinaseIC50 (nM)Cellular AssayCell LineReference
Compound 19 c-Met2.3 ± 0.1BaF3-TPR-Met-[1]
VEGFR-25.0 ± 0.5HUVEC-VEGFR2-[1]
Compound 27a c-Met2.3 ± 0.1BaF3-TPR-Met-[9]
VEGFR-25.0 ± 0.5HUVEC-VEGFR2-[9]
Compound 2 VEGFR-266-HUVEC[1]
Compound 3 VEGFR-223-HUVEC[1]
Compound 1 EGFR100-DiFi[1]
Signaling Pathway: VEGFR-2 and c-Met Inhibition

VEGFR2_cMet_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Pyrrolo_triazine Pyrrolo[2,1-f]triazine Derivative Pyrrolo_triazine->VEGFR2 Inhibits Pyrrolo_triazine->cMet Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation, Survival, Motility mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR-2 and c-Met by pyrrolo[2,1-f]triazine derivatives blocks downstream signaling pathways.

EGFR Family Inhibition

The Epidermal Growth Factor Receptor (EGFR) family, comprising EGFR (HER1), HER2, HER3, and HER4, is frequently overexpressed or mutated in various cancers.[1] Pyrrolo[2,1-f]triazine derivatives have been developed as inhibitors of this family, including against clinically relevant mutations like T790M that confer resistance to first-generation inhibitors.[10]

Other RTK Targets

Beyond the aforementioned, this versatile scaffold has been successfully adapted to target other RTKs, including:

  • Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in ALK are oncogenic drivers in a subset of non-small cell lung cancers. Pyrrolo[2,1-f]triazine derivatives have been identified as potent ALK inhibitors with excellent in vivo efficacy.[1]

  • Insulin-like Growth Factor 1 Receptor (IGF-1R): The IGF-1R pathway is implicated in cell growth and is a target in several cancers. BMS-754807, a 2,4-disubstituted pyrrolo-[1,2-f][1][2][3]triazine, is a potent inhibitor of IGF-1R.[1]

Targeting Non-Receptor Tyrosine and Serine/Threonine Kinases

The utility of the pyrrolo[2,1-f]triazine scaffold extends beyond RTKs to intracellular kinases that are critical nodes in signaling networks.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is one of the most common alterations in human cancers.[11] Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f]triazin-4-amine have been identified as highly potent and selective inhibitors of the PI3Kδ isoform, which is primarily expressed in hematopoietic cells and plays a key role in immune responses.[12][13] This makes PI3Kδ an attractive target for autoimmune diseases and certain hematological malignancies.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,1-f]triazine derivative against a target kinase (e.g., PI3Kδ).

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Recombinant human kinase (e.g., PI3Kδ).

    • Kinase-specific substrate (e.g., phosphatidylinositol).

    • ATP (with [γ-32P]ATP for radiometric assays or a modified ATP for fluorescence-based detection).

    • Pyrrolo[2,1-f]triazine test compound.

    • Assay buffer and plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a multi-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

  • Causality and Validation: This assay directly measures the effect of the compound on the enzymatic activity of the target kinase. The inclusion of positive (known inhibitor) and negative (vehicle) controls validates the assay's performance. The dose-dependent inhibition observed provides strong evidence for a direct interaction between the compound and the kinase.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling. Pyrrolo[1,2-f]triazines have been developed that show potent and selective inhibition of JAK2, a key target in myeloproliferative neoplasms.[1] X-ray crystallography has revealed that these compounds bind to the hinge region of JAK2, with specific substitutions enabling selective interactions.[1]

Adaptor Protein 2-Associated Kinase 1 (AAK1)

AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis.[14][15] It has been identified as a potential therapeutic target for neuropathic pain.[14][15] Pyrrolo[2,1-f]triazine derivatives have been developed as potent AAK1 inhibitors, with structure-activity relationship (SAR) studies leading to compounds with single-digit nanomolar IC50 values.[14]

Beyond Kinase Inhibition: Other Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the pyrrolo[2,1-f]triazine scaffold has shown activity through other modes of action.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults can drive the growth of certain cancers. A novel series of pyrrolo[2,1-f]triazine derivatives were designed as Hh pathway inhibitors, with compound 19a demonstrating superior in vitro potency and favorable in vivo pharmacokinetic properties.[16]

Antiviral Activity

The pyrrolo[2,1-f]triazine core is a key structural component of the antiviral drug remdesivir, which targets the viral RNA-dependent RNA polymerase.[1][17] Additionally, other derivatives have been synthesized and tested against influenza virus, with a suggested mechanism of action involving the inhibition of neuraminidase.[3]

Experimental Workflow: Cellular Proliferation Assay (SRB Assay)

SRB_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (Cell adherence) start->incubate1 treat Treat with serial dilutions of Pyrrolo[2,1-f]triazine derivative incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 fix Fix cells with Trichloroacetic Acid (TCA) incubate2->fix wash Wash with water and air dry fix->wash stain Stain with Sulforhodamine B (SRB) wash->stain wash2 Wash with 1% acetic acid to remove unbound dye stain->wash2 solubilize Solubilize bound dye with Tris base wash2->solubilize read Read absorbance at ~510 nm solubilize->read analyze Calculate IC50 (antiproliferative activity) read->analyze

Caption: Workflow for determining the antiproliferative activity of pyrrolo[2,1-f]triazine derivatives.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly fruitful starting point for the development of inhibitors targeting a wide range of cellular signaling pathways. Its primary mechanism of action is through competitive inhibition of ATP binding to various kinases, and its chemical tractability has allowed for the fine-tuning of potency and selectivity against numerous targets in oncology, inflammation, and infectious diseases. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel substitution patterns to engage different kinase conformations, and developing next-generation compounds that can overcome acquired resistance to existing therapies. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents for a host of human diseases.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Mochulskaya, N. N., Kotovskaya, S. K., Butorin, I. I., Varaksin, M. V., Charushin, V. N., Rusinov, V. L., ... & Zarubaev, V. V. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7785. [Link]
  • East, S. P., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]
  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. (n.d.).
  • Kaur, J., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2235-2252. [Link]
  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]
  • Pyrrolo[2,1-f][1][2][3]triazine derivatives as kinase inhibitors. (n.d.).
  • Pyrrolo[2,1- f ][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. (n.d.).
  • Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
  • Weng, Z., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. [Link]
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.).
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4217-4222. [Link]
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Scientific Research. [Link]
  • East, S. P., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]
  • Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (2021). AIR Unimi. [Link]
  • Hunt, J. T., et al. (2007). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(16), 4475-4480. [Link]
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (n.d.).

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The Strategic Role of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The pyrrolo[2,1-f][1][2][3]triazine nucleus is a prime example of such a scaffold, demonstrating remarkable versatility and potential in drug discovery.[4] This unique bridgehead nitrogen heterocycle is a core component in a multitude of potent kinase inhibitors and has also been integrated into antiviral drugs, most notably remdesivir.[4] Kinase inhibition remains one of the most successful strategies in targeted cancer therapy, with numerous small molecule inhibitors approved for clinical use.[4] The pyrrolo[2,1-f][1][2][3]triazine framework serves as an effective mimic of the adenine region of ATP, allowing derivatives to competitively bind to the ATP-binding pocket of various kinases.[1][2] This guide focuses on a key synthetic intermediate, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , and elucidates its pivotal role in the generation of diverse and potent kinase inhibitors, detailing their biological activities and the methodologies used for their evaluation.

The Synthetic Keystone: 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

While not biologically active in itself, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a highly valuable intermediate in organic synthesis. Its structure incorporates two key reactive sites: the bromine atom at the C-7 position and the methylsulfanyl group at the C-2 position. These sites allow for sequential, directed chemical modifications, enabling the rapid diversification of the core scaffold. This process, often involving late-stage functionalization, is crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which allow for the introduction of various aryl or heteroaryl groups at the C-7 position. The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, turning it into a good leaving group that can be displaced by nucleophiles, such as anilines, to install substituents at the C-2 position.[4] This synthetic strategy has been successfully employed to create libraries of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines for screening as kinase inhibitors.[5][6]

Synthetic_Utility cluster_0 C-7 Modification (e.g., Suzuki Coupling) cluster_1 C-2 Modification (e.g., Nucleophilic Substitution) Core 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Intermediate_1 7-Aryl-2-(methylsulfanyl)- pyrrolotriazine Core->Intermediate_1 Aryl_Boronic Aryl Boronic Acid Aryl_Boronic->Intermediate_1 Pd Catalyst Final_Product 2-Anilino-7-aryl- pyrrolotriazine (Active Kinase Inhibitor) Intermediate_1->Final_Product Oxidation then Displacement Aniline Aniline Derivative Aniline->Final_Product

Figure 1: Synthetic utility of the core compound.

Biological Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Derivatives synthesized from the 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine template have shown potent inhibitory activity against a range of therapeutically relevant kinases. These enzymes are often dysregulated in cancer and inflammatory diseases, making them prime targets for drug development.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements are known drivers in certain types of non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[7] A novel 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold has been designed as a potent ALK inhibitor platform.[8] These compounds have demonstrated efficacy in both in vitro and in vivo models, with some advanced leads showing oral bioavailability and significant antitumor activity in animal xenograft models.[8][9]

Janus Kinase 2 (JAK2) Inhibition

The JAK/STAT signaling pathway is crucial for hematopoiesis, and mutations in JAK2, such as the V617F mutation, are prevalent in myeloproliferative neoplasms.[10] The pyrrolo[2,1-f]triazine core has been utilized to develop potent JAK2 inhibitors. Structure-activity relationship studies have focused on achieving selectivity for JAK2 over other JAK family members, such as JAK3, to minimize potential side effects.[11] Certain 2,7-disubstituted derivatives have exhibited nanomolar potency against JAK2.[4]

PI3K/Akt/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Several series of pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of PI3K isoforms, particularly the delta (δ) isoform, which is implicated in autoimmune diseases and certain cancers. These inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the downstream activation of Akt and mTOR.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Cellular ActivityReference
2,7-disubstituted-pyrrolotriazineALK10 ± 2Potent inhibition of ALCL cell lines[4][8]
2,7-disubstituted-pyrrolotriazineJAK20.17 ± 0.03Active in SET-2 cellular assays[4][10]
4-amino-pyrrolotriazinePI3Kδ1.8 (Biochemical)Efficacy in mouse CIA models
4-anilino-pyrrolotriazinec-Met / VEGFR-22.3 ± 0.1 / 5.0 ± 0.5Inhibition of BaF3-TPR-Met cells[4]
5-substituted-pyrrolotriazineHER1 / HER2 / VEGFR-2Potent (Specific values undisclosed)Broad spectrum anti-tumor efficacy[1]

Table 1: Summary of Biological Activities of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors

The PI3K/Akt/mTOR Signaling Pathway

Given its central role in cancer, the PI3K/Akt/mTOR pathway is a high-value target. The process is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which activates PI3K. PI3K then phosphorylates PIP2 to PIP3, a crucial second messenger. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the mTORC1 complex, which promotes protein synthesis and cell growth. Inhibitors based on the pyrrolo[2,1-f]triazine scaffold can effectively block this cascade at the level of PI3K, leading to reduced Akt phosphorylation and subsequent apoptosis or cell cycle arrest in cancer cells.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Inhibitor Pyrrolotriazine Inhibitor Inhibitor->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols: A Guide to Characterization

The robust characterization of novel kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess physiological effects. The following protocols provide a self-validating framework for evaluating compounds derived from the 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to virtually any kinase.

Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP generated is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the test compound solution (dissolved in DMSO and diluted in buffer), 5 µL of the kinase substrate solution, and 5 µL of ATP solution.

  • Initiate Reaction: Add 5 µL of the specific kinase enzyme solution to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Terminate and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin needed for the detection reaction. Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.[3]

ADP_Glo_Workflow A 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate 1 hr @ RT A->B C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D 4. Incubate 40 min @ RT C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) D->E F 6. Incubate 30-60 min @ RT E->F G 7. Read Luminescence F->G

Figure 3: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Cellular Cytotoxicity/Proliferation Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan, dissolved in a solubilizing agent, is quantified by measuring its absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C with 5% CO₂.[3]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 1.5-4 hours at 37°C, allowing the formazan crystals to form.[3]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hr A->B C 3. Treat with Inhibitor B->C D 4. Incubate 48-72 hr C->D E 5. Add MTT Reagent D->E F 6. Incubate 1.5-4 hr E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Figure 4: Workflow for the MTT Cytotoxicity Assay.
Protocol 3: Western Blot Analysis of Intracellular Signaling (p-Akt Ser473)

This protocol determines the activation status of a specific signaling pathway node (Akt) by detecting its phosphorylated form. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt upon inhibitor treatment indicates successful pathway suppression.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies. The primary antibody detects the target protein (e.g., p-Akt Ser473), and a secondary, enzyme-conjugated antibody allows for chemiluminescent detection.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with the kinase inhibitor at various concentrations and time points. For pathway stimulation, cells can be treated with a growth factor (e.g., 100 nM insulin for 20 minutes) before harvesting.[1]

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[1]

    • Primary Antibody: Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[1][5]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000) for 1 hour at room temperature.[1]

    • Detection: Wash the membrane again with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against total Akt. The ratio of p-Akt to total Akt provides a measure of pathway inhibition.[1]

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Size Separation) A->B C 3. Transfer to PVDF Membrane B->C D 4. Blocking (5% BSA) C->D E 5. Primary Ab Incubation (e.g., anti-p-Akt) D->E F 6. Secondary Ab Incubation (HRP-conjugated) E->F G 7. ECL Detection (Imaging) F->G H 8. Strip & Re-probe (e.g., anti-Total Akt) G->H I 9. Data Analysis (p-Akt / Total Akt Ratio) H->I

Sources

Spectroscopic Characterization of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The methodologies, data interpretation, and underlying scientific principles are presented to ensure a comprehensive understanding of the structural characterization of this molecule.

Introduction: The Significance of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules. This unique bicyclic structure, containing a bridgehead nitrogen atom, is isosteric to purine nuclei found in essential cellular components, making it a key template for the design of novel therapeutics.[1] Notably, derivatives of this scaffold have shown promise as kinase inhibitors and antiviral agents.[1]

Accurate structural elucidation is paramount in the development of such compounds. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules like 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (CAS No. 1233094-95-5).[2][3][4] This guide will delve into the expected spectroscopic features of this compound, providing a framework for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, presented below, dictates its spectroscopic properties. The pyrrolo[2,1-f]triazine core is a bicyclic aromatic system, and the substituents—a bromine atom and a methylsulfanyl group—will induce characteristic shifts in the NMR spectra and define its fragmentation pattern in mass spectrometry.

Caption: Molecular Structure of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine would exhibit distinct signals for the aromatic protons on the pyrrolo[2,1-f]triazine core and the methyl protons of the methylsulfanyl group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.5Multiplet3HAromatic-H
~ 2.6Singlet3HS-CH₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to show a complex multiplet corresponding to the three protons on the bicyclic ring system. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and methylsulfanyl substituents. The bromine atom, being electron-withdrawing, will likely deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

The methylsulfanyl group (-SCH₃) protons are expected to appear as a sharp singlet at approximately 2.6 ppm. The singlet multiplicity arises because these protons have no adjacent proton neighbors to couple with. The integration value of 3H for this signal confirms the presence of the methyl group.

Experimental Protocol for ¹H NMR

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the solvent or TMS signal. proc2->proc3 proc4 Integrate the signals to determine the relative number of protons. proc3->proc4

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine will produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 150 - 165C=N
~ 110 - 140Aromatic-C
~ 95 - 110C-Br
~ 15S-CH₃

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show several signals in the aromatic region (110-165 ppm) corresponding to the carbon atoms of the pyrrolo[2,1-f]triazine core. The carbon atom attached to the bromine (C-Br) is anticipated to resonate at a higher field (lower ppm) compared to the other aromatic carbons due to the "heavy atom effect". The carbon atoms of the triazine ring, being part of C=N bonds, will appear at the lower field end of the aromatic region. The methyl carbon of the methylsulfanyl group is expected to produce a signal at a high field (around 15 ppm).

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR. acq1 Use a broadband probe to acquire the ¹³C spectrum. prep1->acq1 acq2 Employ proton decoupling to simplify the spectrum to singlets. acq1->acq2 acq3 Increase the number of scans to achieve a good signal-to-noise ratio. acq2->acq3 proc1 Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). acq3->proc1

Caption: Workflow for ¹³C NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data
m/zInterpretation
243/245[M]⁺, Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
196/198[M - SCH₃]⁺
164[M - Br]⁺

Note: Predicted m/z values are for the most abundant isotopes.

Interpretation of the Mass Spectrum

The mass spectrum of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for this molecule would likely involve the loss of the methylsulfanyl radical (•SCH₃) or the bromine radical (•Br), leading to the formation of fragment ions at m/z 196/198 and 164, respectively.

G M [M]⁺ m/z 243/245 F1 [M - SCH₃]⁺ m/z 196/198 M->F1 - •SCH₃ F2 [M - Br]⁺ m/z 164 M->F2 - •Br

Caption: Predicted fragmentation pathway for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a high-quality mass spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS). prep1->acq1 acq2 Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). acq1->acq2 acq3 Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). acq2->acq3 proc1 Identify the molecular ion peak and its isotopic pattern. acq3->proc1 proc2 Analyze the fragmentation pattern to deduce structural information. proc1->proc2

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a robust framework for the structural confirmation of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. The predicted spectroscopic data, based on the known behavior of similar chemical structures, offers a reliable reference for researchers working on the synthesis and characterization of this and related compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of research and development in medicinal chemistry.

References

  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][2][3][5]triazines. PubMed. [Link]
  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]
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  • MDPI. (E)-4-(2-(7-Bromo-[2][3]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]
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  • Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. [Link]
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Sources

The Emergence of Pyrrolo[2,1-f]triazines: A Privileged Scaffold in Modern Drug Discovery

The Emergence of Pyrrolo[2,1-f][1][2][3]triazines: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has rapidly emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility as a core component of numerous biologically active compounds.[4][5][6] This guide provides a comprehensive technical overview of the discovery and development of novel pyrrolo[2,1-f]triazine compounds, with a particular focus on their role as potent and selective kinase inhibitors. We will delve into the initial identification of this scaffold, the key structure-activity relationships that drive potency and selectivity, and the critical experimental protocols used to characterize these molecules from bench to preclinical models. This document is intended to serve as a practical resource for researchers in the field, offering not only a summary of the current state of the art but also actionable insights into the underlying principles of drug design and experimental execution.

Introduction: The Strategic Value of the Pyrrolo[2,1-f][1][2][3]triazine Core

The quest for novel therapeutic agents is an ongoing challenge in pharmaceutical research. A key strategy to expedite this process is the identification and utilization of "privileged scaffolds" – molecular frameworks that can serve as ligands for a diverse range of biological targets.[7][8][9] The pyrrolo[2,1-f][1][2][3]triazine nucleus is a prime example of such a scaffold.[4][5] This unique bicyclic heterocycle, containing a bridgehead nitrogen, has garnered significant attention due to its ability to mimic the purine core of ATP, the ubiquitous energy currency and phosphate donor in kinase-catalyzed reactions.[6]

Initially synthesized in the late 1970s, the scaffold's potential remained largely untapped until its incorporation into C-nucleosides as a purine mimetic.[6] However, the explosion of the kinase inhibitor field in the early 2000s propelled the pyrrolo[2,1-f][1][2][3]triazine core into the spotlight.[6] Researchers discovered that this scaffold could effectively mimic the well-established quinazoline kinase inhibitor template, providing a novel and druggable foundation for the development of a new generation of targeted therapies.[1][3] The inherent properties of the pyrrolo[2,1-f][1][2][3]triazine ring system, including its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, make it an ideal starting point for inhibitor design.[2]

This guide will navigate the journey of the pyrrolo[2,1-f][1][2][3]triazine scaffold from a chemical curiosity to a clinically relevant pharmacophore, exemplified by its presence in FDA-approved drugs such as the kinase inhibitor avapritinib and the antiviral agent remdesivir .[2][8]

The Genesis of a Kinase Inhibitor: From Scaffold Mimicry to Potent Leads

The initial breakthrough for pyrrolo[2,1-f][1][2][3]triazines as kinase inhibitors came from the strategic mimicry of the quinazoline scaffold, a core component of successful EGFR inhibitors like Iressa (gefitinib) and Tarceva (erlotinib).[1][3] The rationale was to replace the carbon-fused ring of the quinazoline with a nitrogen-fused five-membered ring, which would alter the geometry of substituent projections into the solvent-exposed region, potentially leading to novel interactions and improved properties.[1]

Initial Structure-Activity Relationship (SAR) Studies

Early work focused on attaching substituents known to confer inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to the C4 position of the pyrrolotriazine core.[1][3] This led to the rapid identification of potent inhibitors of these receptor tyrosine kinases.[1][3]

Key initial SAR findings included:

  • C4-Substitution: A 4-((3-chloro-4-fluorophenyl)amino) substituent yielded potent EGFR inhibitors, while a 4-((3-hydroxy-4-methylphenyl)amino) group provided potent VEGFR-2 inhibitors.[1]

  • Substitution on the Pyrrole Ring: Positions 5 and 6 were found to tolerate substitution, offering opportunities to modulate physicochemical properties.[1] Conversely, substitution at the 7-position resulted in a significant loss of inhibitory activity.[1]

These early studies established the pyrrolo[2,1-f][1][2][3]triazine nucleus as a viable and versatile kinase inhibitor template, paving the way for extensive medicinal chemistry campaigns.

Expansion to Other Kinase Targets

The success with EGFR and VEGFR-2 spurred the exploration of pyrrolo[2,1-f][1][2][3]triazines against a broader range of kinases implicated in cancer and other diseases. This led to the discovery of potent inhibitors targeting:

  • c-Met and VEGFR-2 (Dual Inhibitors): A series of derivatives were developed as dual inhibitors of c-Met and VEGFR-2, with some compounds exhibiting nanomolar potency against both kinases.[10]

  • Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines were identified as potent ALK inhibitors with excellent in vitro and in vivo efficacy.[2]

  • Phosphoinositide 3-kinase (PI3K): 4-amino pyrrolotriazines were discovered as a novel chemotype that selectively inhibits the PI3Kδ isoform.[11]

  • Janus Kinase 2 (JAK2): Certain pyrrolotriazine derivatives displayed potent and selective activity against JAK2.[2]

This expansion across multiple kinase families underscores the "privileged" nature of the pyrrolo[2,1-f][1][2][3]triazine scaffold.

The Drug Discovery Workflow: A Step-by-Step Guide

The discovery of novel pyrrolo[2,1-f]triazine compounds follows a well-defined, albeit iterative, drug discovery workflow. This process is designed to identify potent and selective compounds with favorable drug-like properties.

DrugDiscoveryWorkflowTarget_IdentificationTarget Identification& ValidationHTSHigh-ThroughputScreening (HTS)Target_Identification->HTSAssay DevelopmentHit_to_LeadHit-to-Lead(HTL)HTS->Hit_to_LeadHit IdentificationLead_OptimizationLead Optimization(LO)Hit_to_Lead->Lead_OptimizationSAR & DMPKPreclinical_DevelopmentPreclinicalDevelopmentLead_Optimization->Preclinical_DevelopmentCandidate SelectionXenograftWorkflowCell_ImplantationTumor Cell Implantation(Subcutaneous or Orthotopic)Tumor_GrowthTumor Growth toPalpable SizeCell_Implantation->Tumor_GrowthRandomizationRandomization of Miceinto Treatment GroupsTumor_Growth->RandomizationTreatmentCompound Administration(e.g., Oral, IV)Randomization->TreatmentMonitoringMonitoring of Tumor Growth,Body Weight, and HealthTreatment->MonitoringEndpointStudy Endpoint & Tissue CollectionMonitoring->Endpoint

Figure 2: A typical workflow for an in vivo xenograft study.

Key Aspects of In Vivo Xenograft Studies:

  • Model Selection: Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into mice, are commonly used for initial efficacy testing. [4][12]Patient-derived xenograft (PDX) models, which involve the direct transfer of a patient's tumor into a mouse, are often considered more clinically relevant and are used for more advanced studies. [5][6]* Dosing and Administration: The route of administration (e.g., oral, intravenous) and dosing schedule are determined based on the compound's pharmacokinetic properties.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, survival, and analysis of biomarkers in the tumor tissue.

  • Tolerability: The health of the animals is closely monitored throughout the study by measuring body weight and observing for any signs of toxicity.

Data Presentation and Interpretation

The systematic collection and clear presentation of data are paramount in drug discovery. The following tables provide examples of how to summarize the key data generated during the characterization of novel pyrrolo[2,1-f]triazine compounds.

Table 1: In Vitro Kinase Inhibition Profile

Compound IDTarget KinaseIC50 (nM)Selectivity Panel (IC50 in nM)
Kinase A
PTZ-001 Kinase X10>1000
PTZ-002 Kinase X5800
Control Kinase X250

Table 2: Cellular Activity and In Vivo Efficacy

Compound IDCell LineCellular GI50 (nM)Xenograft ModelTumor Growth Inhibition (%) at Dose (mg/kg)
PTZ-001 Cell Line A50Model A60% at 50 mg/kg
PTZ-002 Cell Line A20Model A85% at 50 mg/kg
Control Cell Line A10Model A95% at 25 mg/kg

Future Directions and Conclusion

The pyrrolo[2,1-f]t[1][2][3]riazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. Its journey from a relatively obscure heterocycle to the core of approved drugs is a testament to the power of rational drug design and the concept of privileged scaffolds.

Future research in this area will likely focus on:

  • Exploring New Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to target a wider range of kinases and other enzyme families.

  • Improving Selectivity: Fine-tuning the scaffold to achieve even greater selectivity for the target kinase, thereby minimizing off-target effects and improving the therapeutic window.

  • Overcoming Drug Resistance: Designing next-generation pyrrolo[2,1-f]triazine inhibitors that are active against clinically relevant resistance mutations.

  • Application to Other Disease Areas: Leveraging the scaffold's versatility to develop therapies for diseases beyond cancer, such as inflammatory and viral diseases.

References

  • Discovery of the Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. [Link]
  • Discovery of the Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus as a New Kinase Inhibitor Template.
  • Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]
  • Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]
  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Pharmaceuticals. [Link]
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  • Targeted Therapeutics for Cancer Treatment: A Review of Kinase Inhibitors, Angiogenesis Inhibitors, and Other Molecularly targeted Agents. Biotechnology Frontiers. [Link]
  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
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  • Detailed protocol for MTT Cell Viability and Prolifer

The Pyrrolo[2,1-f]triazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in modern medicinal chemistry.[4] Its structural resemblance to purine bases has made it a versatile template for designing molecules that can interact with a wide array of biological targets.[5] This has led to the development of numerous potent and selective inhibitors for various enzymes and receptors, with applications spanning oncology, inflammation, and infectious diseases.[4][6] The significance of this scaffold is underscored by its presence in clinically successful drugs such as the antiviral remdesivir and the kinase inhibitor avapritinib.[3]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[2,1-f]triazine derivatives. We will explore the key synthetic strategies that enable the diverse functionalization of this core, delve into the nuanced effects of substituent modifications on biological activity against various targets, and provide exemplary protocols for the synthesis and evaluation of these compelling compounds. Our focus will be on elucidating the causal relationships between chemical structure and biological function, offering a valuable resource for researchers and drug development professionals.

Synthetic Strategies: Building the Core for Diverse Applications

The synthetic accessibility of the pyrrolo[2,1-f]triazine scaffold is a key driver of its widespread use in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. Generally, the syntheses can be categorized into two main approaches: construction from a pyrrole precursor or from a triazine precursor.

A common and versatile method involves the cyclization of an N-aminopyrrole derivative with a suitable one-carbon synthon.[6] This approach allows for the pre-functionalization of the pyrrole ring, providing a handle for introducing diversity at various positions. For instance, the reaction of an N-aminopyrrole with formamidine acetate can yield the corresponding pyrrolo[2,1-f]triazine.[6]

Alternatively, the scaffold can be constructed from a triazine starting material. One such method involves the 1,3-dipolar cycloaddition reaction of N-alkyl-1,2,4-triazinium salts with alkynes, which can lead to the formation of 2,4-disubstituted pyrrolo[2,1-f]triazines.[5] More recent advancements have focused on developing efficient and scalable syntheses, such as a multi-step sequence starting from readily available materials to produce functionalized 5-fluoropyrrolo[2,1-f]triazines, highlighting the ongoing innovation in accessing this important core.[2]

The following diagram illustrates a generalized synthetic workflow for accessing the pyrrolo[2,1-f]triazine core, emphasizing the key stages of precursor synthesis and final cyclization.

Gcluster_pyrroleFrom Pyrrole Precursorcluster_triazineFrom Triazine PrecursorpyrroleSubstituted Pyrrolen_aminationN-Aminationpyrrole->n_aminationn_aminopyrroleN-Aminopyrrole Intermediaten_amination->n_aminopyrrolecyclizationCyclization/Cycloadditionn_aminopyrrole->cyclization + C1 synthontriazineSubstituted 1,2,4-TriazinealkylationAlkylationtriazine->alkylationtriazinium_saltTriazinium Saltalkylation->triazinium_salttriazinium_salt->cyclization + alkynefinal_productPyrrolo[2,1-f]triazine Corecyclization->final_product

Caption: Generalized Synthetic Pathways to the Pyrrolo[2,1-f]triazine Core.

Structure-Activity Relationship (SAR) Analysis: Tuning Potency and Selectivity

The pyrrolo[2,1-f]triazine scaffold has proven to be a fertile ground for SAR exploration, with modifications at nearly every position of the bicyclic system yielding profound effects on biological activity. The following sections will dissect the SAR of this scaffold against key biological target classes.

Kinase Inhibition: A Dominant Application

The pyrrolo[2,1-f]triazine core is a prominent feature in a multitude of kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases.[3]

A series of pyrrolo[2,1-f]triazines have been identified as potent inhibitors of p38α MAP kinase.[1] SAR studies revealed that substitution at the C4 position with a substituted phenyl ring is crucial for activity. The nature and position of substituents on this phenyl ring significantly impact potency. For instance, a 4-fluorophenyl group at C4 was found to be optimal in many cases. Furthermore, the presence of a small, polar group at the C2 position, such as a morpholino or piperazinyl moiety, was shown to enhance potency and improve physicochemical properties.

The pyrrolo[2,1-f]triazine scaffold has been successfully employed in the development of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), key regulators of tumor angiogenesis.[7] SAR exploration in this series demonstrated that a 2-anilino substitution is a key pharmacophoric element. Modifications to the aniline ring, particularly at the meta and para positions, were found to modulate potency and selectivity. Additionally, substitution at the C7 position with a small alkyl or cycloalkyl group was generally well-tolerated.

Further exploration has led to the discovery of pyrrolo[2,1-f]triazine derivatives as potent dual inhibitors of c-Met and VEGFR-2.[8] In this class of inhibitors, a key interaction involves a hydrogen bond between the pyrrolo nitrogen and the hinge region of the kinase. The SAR studies highlighted the importance of a substituted anilino group at the C4 position and a quinoline or similar aromatic system linked to the C6 position through an amide or urea linkage.

The pyrrolo[2,1-f]triazine core has also been utilized to develop inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors.[9][10] A notable finding from these studies was the identification of a 2,7-disubstituted pattern as being critical for potent JAK2 inhibition. Specifically, a substituted aniline at the C2 position and an aryl or heteroaryl group at the C7 position were found to be essential for high affinity binding. Modifications to the C2-aniline substituent were also explored to minimize the formation of reactive metabolites.[9][10]

Derivatives of 4-aminopyrrolo[2,1-f]triazine have been identified as potent and selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a target for inflammatory diseases.[11] The SAR in this series showed that the 4-amino group is a crucial hydrogen bond donor. Substitutions on this amino group and at the C2 and C7 positions of the pyrrolotriazine core were systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

The following table summarizes the key SAR findings for pyrrolo[2,1-f]triazine-based kinase inhibitors:

Target Kinase(s)Key Substituent Positions and Favorable GroupsReference(s)
p38α MAP KinaseC4: Substituted phenyl (e.g., 4-fluorophenyl)C2: Small polar groups (e.g., morpholine, piperazine)[1]
VEGFR-2 / FGFR-1C2: Substituted anilineC7: Small alkyl or cycloalkyl[7]
c-Met / VEGFR-2C4: Substituted anilineC6: Amide/urea-linked aromatic systems (e.g., quinoline)[8]
JAK2C2: Substituted anilineC7: Aryl or heteroaryl[9][10]
PI3KδC4: Amino group (as H-bond donor)C2 & C7: Various substituents for potency and PK modulation[11]
Antiviral Activity: A Scaffold for Combating Viral Infections

The structural analogy of the pyrrolo[2,1-f]triazine core to purine nucleosides has made it an attractive scaffold for the development of antiviral agents.[5]

A series of 2,4-disubstituted pyrrolo[2,1-f]triazines have been synthesized and evaluated for their antiviral activity against the influenza A virus (H1N1).[5] These studies indicated that the presence of aryl or heteroaryl groups at both the C2 and C4 positions is beneficial for activity. For example, a compound with a p-tolyl group at C2 and a 4-methoxyphenyl group at C4 exhibited significant antiviral activity, with molecular docking studies suggesting neuraminidase as a potential target.[5]

The most prominent example of a pyrrolo[2,1-f]triazine-based antiviral is remdesivir, a C-nucleoside analog.[3][6] In this case, the pyrrolo[2,1-f]triazine moiety acts as a bioisostere of adenine, and the molecule is a prodrug that is metabolized to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase. The specific linkage of the ribose sugar to the C7 position of the pyrrolotriazine core is a critical structural feature for its broad-spectrum antiviral activity.[6]

Antiproliferative Activity

Beyond specific kinase inhibition, many pyrrolo[2,1-f]triazine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[12] For instance, a series of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives were designed and showed selective activity against p110α and p110δ isoforms of PI3K, translating to potent antiproliferative effects in several human cancer cell lines.[12]

Experimental Protocols: A Practical Guide

To facilitate further research and development of pyrrolo[2,1-f]triazine-based compounds, this section provides representative experimental protocols for their synthesis and biological evaluation.

Synthesis Protocol: General Procedure for the Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines via 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Charushin and colleagues.[5]

  • Synthesis of N-ethyl-1,2,4-triazinium tetrafluoroborates:

    • To a solution of the corresponding 1,2,4-triazine (1 mmol) in anhydrous dichloromethane (10 mL), add triethyloxonium tetrafluoroborate (1.1 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to yield the N-ethyl-1,2,4-triazinium tetrafluoroborate.

  • 1,3-Dipolar Cycloaddition:

    • To a solution of the N-ethyl-1,2,4-triazinium tetrafluoroborate (1 mmol) in anhydrous dioxane (5 mL), add dimethyl acetylenedicarboxylate (1.2 mmol) and triethylamine (1.5 mmol).

    • Stir the reaction mixture at room temperature for 48 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)

This protocol is a generalized representation of a standard in vitro kinase assay.

  • Reagents and Materials:

    • Recombinant human p38α MAP kinase.

    • Biotinylated peptide substrate (e.g., Biotin-ATF2).

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO.

    • Streptavidin-coated microplates.

    • Phospho-specific antibody conjugated to a detection molecule (e.g., europium).

    • Wash buffer and stop solution.

  • Assay Procedure:

    • Add 5 µL of the test compound solution in various concentrations to the wells of a microplate.

    • Add 10 µL of the substrate and enzyme mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction by adding a stop solution.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the phospho-specific antibody and incubate.

    • After another wash step, measure the signal (e.g., time-resolved fluorescence) to quantify the extent of substrate phosphorylation.

    • Calculate the IC₅₀ values from the dose-response curves.

The following diagram illustrates the workflow of a typical in vitro kinase inhibition assay.

GstartStartdispense_compoundDispense Test Compound(Pyrrolo[2,1-f]triazine)start->dispense_compoundadd_enzyme_substrateAdd Kinase andBiotinylated Substratedispense_compound->add_enzyme_substrateinitiate_reactionAdd ATP toInitiate Reactionadd_enzyme_substrate->initiate_reactionincubationIncubateinitiate_reaction->incubationstop_reactionStop Reactionincubation->stop_reactiontransfer_to_captureTransfer toStreptavidin Platestop_reaction->transfer_to_capturecapture_substrateCapture BiotinylatedSubstratetransfer_to_capture->capture_substratewash1Washcapture_substrate->wash1add_antibodyAdd Phospho-SpecificDetection Antibodywash1->add_antibodyincubation2Incubateadd_antibody->incubation2wash2Washincubation2->wash2read_signalRead Signal(e.g., TR-FRET)wash2->read_signalanalyze_dataAnalyze Data(Calculate IC50)read_signal->analyze_dataend_nodeEndanalyze_data->end_node

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold has unequivocally established itself as a cornerstone in the design of novel therapeutic agents. Its synthetic tractability and the rich structure-activity relationships that have been elucidated for a variety of biological targets continue to make it an attractive starting point for new drug discovery campaigns. The insights gathered from extensive SAR studies, as summarized in this guide, provide a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects. The exploration of novel substitution patterns and the development of more efficient and stereoselective synthetic methodologies will undoubtedly expand the accessible chemical space. Furthermore, the application of computational methods, such as molecular docking and free energy perturbation calculations, will play an increasingly important role in the rational design of new pyrrolo[2,1-f]triazine derivatives. As our understanding of the molecular basis of disease continues to grow, the versatility of the pyrrolo[2,1-f]triazine scaffold ensures its continued relevance in the quest for new and effective medicines.

References

  • Regan, J. et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-44. [Link]
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  • Watterson, S. H. et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]
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In Silico Modeling of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: A Technical Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous clinically relevant kinase inhibitors and antiviral agents. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a representative member of this class, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. Lacking specific biological data for this particular molecule, we present a hypothetical yet scientifically rigorous workflow for its evaluation as a potential kinase inhibitor, a common application for this scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, step-by-step protocols for a complete computational drug discovery cascade. The methodologies detailed herein are designed to be self-validating, incorporating established best practices and authoritative protocols to ensure scientific integrity.

Introduction: The Rationale for In Silico Investigation

The pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone in modern medicinal chemistry, most notably as a key pharmacophore in a variety of kinase inhibitors targeting critical oncology pathways. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (c-Met), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinase (PI3K). Given this precedent, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine presents itself as a valuable starting point for the design of novel kinase inhibitors. The bromine atom at the 7-position and the methylsulfanyl group at the 2-position offer synthetically tractable handles for chemical modification, allowing for the exploration of structure-activity relationships.

This guide will delineate a comprehensive in silico workflow to predict the potential of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine as a kinase inhibitor. We will focus on two well-established cancer targets, VEGFR-2 and c-Met, as representative examples. The workflow will encompass:

  • Ligand and Target Preparation: Initial characterization of the lead compound and selection of appropriate protein kinase structures.

  • Molecular Docking: Predicting the binding mode and affinity of the compound within the kinase active site.

  • Molecular Dynamics Simulations: Assessing the stability of the predicted protein-ligand complex and characterizing its dynamic behavior.

  • ADMET Prediction: Evaluating the drug-likeness and potential pharmacokinetic properties of the compound.

By following this guide, researchers can systematically evaluate the potential of this and similar compounds, generating valuable data to guide further experimental studies.

Part I: Ligand and Target Preparation

Physicochemical Characterization of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

A crucial first step in any in silico study is the characterization of the lead compound. The physicochemical properties of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine were obtained from the PubChem database. These properties are essential for an initial assessment of its drug-likeness, often evaluated against Lipinski's Rule of Five.[1][2][4]

PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC7H6BrN3S-
Molecular Weight259.1 g/mol < 500 Da (Compliant)
XLogP32.4< 5 (Compliant)
Hydrogen Bond Donors0≤ 5 (Compliant)
Hydrogen Bond Acceptors4≤ 10 (Compliant)

The compound adheres to all of Lipinski's rules, suggesting a favorable profile for oral bioavailability.

Selection and Preparation of Kinase Targets

For this hypothetical study, we have selected VEGFR-2 and c-Met as our primary targets, given the prevalence of pyrrolo[2,1-f][1][2][3]triazine derivatives as inhibitors for these kinases. The selection of appropriate protein structures from the Protein Data Bank (PDB) is critical for the accuracy of subsequent modeling.

  • VEGFR-2: We will utilize the crystal structure of the VEGFR-2 kinase domain in complex with the potent inhibitor Axitinib (PDB ID: 4AG8).[2] This structure provides a well-defined active site with a co-crystallized ligand, which is invaluable for validating our docking protocol.

  • c-Met: For c-Met, we will use the crystal structure of its kinase domain bound to the inhibitor LY2801653 (PDB ID: 4EEV).[5] This structure also features a co-crystallized ligand, enabling a robust validation of our docking methodology.

Protocol 1: Target Protein Preparation

  • Download PDB Structures: Obtain the coordinate files for 4AG8 and 4EEV from the RCSB PDB database.

  • Remove Non-essential Molecules: Using a molecular visualization tool such as PyMOL or UCSF Chimera, remove all water molecules, co-solvents, and any protein chains not relevant to the kinase domain.

  • Separate Ligand and Receptor: For each PDB file, separate the co-crystallized ligand from the protein. The ligand will be used for redocking to validate the docking protocol, while the protein will be prepared as the receptor.

  • Add Hydrogens and Assign Charges: Utilize a molecular modeling suite like AutoDock Tools or Schrödinger's Protein Preparation Wizard to add polar hydrogens to the protein and assign appropriate partial charges (e.g., Gasteiger charges).

  • Define the Binding Site: The binding site for docking will be defined based on the position of the co-crystallized ligand. A grid box encompassing the active site residues will be generated.

Part II: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In this context, we will dock 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine into the ATP-binding sites of VEGFR-2 and c-Met.

Protocol 2: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Generate a 3D structure of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94.

    • Convert the ligand structure to the PDBQT format using AutoDock Tools, which assigns partial charges and defines rotatable bonds.

  • Receptor Grid Generation:

    • Using AutoDock Tools, define a grid box centered on the active site of the prepared receptor (from Protocol 1). The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling.

  • Docking Validation (Redocking):

    • As a crucial validation step, redock the co-crystallized ligands (Axitinib for 4AG8 and LY2801653 for 4EEV) back into their respective receptor binding sites.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]

  • Docking of the Target Compound:

    • Perform the docking of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine into the validated receptor grids of both VEGFR-2 and c-Met using AutoDock Vina.[8]

    • Analyze the predicted binding poses and their corresponding binding affinities (reported as kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis:

    • Visualize the docked poses using PyMOL or Discovery Studio Visualizer.

    • Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues of the kinases.

G cluster_prep Preparation cluster_dock Docking Workflow Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization, PDBQT Conversion) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (PDB Download, Cleaning, H-addition, Charge Assignment) Receptor_Prep->Grid_Gen Validation Docking Validation (Redocking of Co-crystallized Ligand) Grid_Gen->Validation Docking Docking of Target Compound Validation->Docking If RMSD < 2.0 Å Analysis Interaction Analysis (Binding Poses, Affinities, Key Interactions) Docking->Analysis

Part III: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[9][10] We will use GROMACS, a widely used MD simulation package, to perform these simulations.[11]

Protocol 3: GROMACS MD Simulation

  • System Preparation:

    • Use the best-ranked docked pose of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in complex with each kinase as the starting structure.

    • Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF).

    • Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

      • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD plot that plateaus over time indicates that the system has reached equilibrium.[12]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.[13]

    • Hydrogen Bond Analysis: Analyze the hydrogen bond interactions between the ligand and the protein throughout the simulation to assess their stability.

    • Binding Free Energy Calculation (Optional): Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the complex.

G Start Start with Best Docked Pose System_Prep System Preparation (Solvation, Ionization) Start->System_Prep Energy_Min Energy Minimization System_Prep->Energy_Min NVT_Equil NVT Equilibration (Constant Volume & Temperature) Energy_Min->NVT_Equil NPT_Equil NPT Equilibration (Constant Pressure & Temperature) NVT_Equil->NPT_Equil Production_MD Production MD Run (e.g., 100 ns) NPT_Equil->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

Part IV: ADMET Prediction

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[14] Several web-based tools provide reliable predictions for these properties.

Protocol 4: In Silico ADMET Prediction

  • SMILES Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine from PubChem or by converting its 2D structure.[15]

  • Web Server Submission: Submit the SMILES string to one or more of the following freely accessible web servers:

    • SwissADME: Provides a comprehensive analysis of physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[14][16]

    • pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties, including absorption, distribution, metabolism, excretion, and various toxicity endpoints.[17][18][19][20]

  • Data Analysis and Interpretation:

    • Compile the predicted ADMET properties into a summary table.

    • Analyze the predictions in the context of the desired therapeutic application. For example, for an orally administered kinase inhibitor, high gastrointestinal absorption and low toxicity are desirable.

    • Identify any potential liabilities that may need to be addressed through chemical modification.

G SMILES Obtain SMILES String of Compound SwissADME SwissADME Web Server SMILES->SwissADME pkCSM pkCSM Web Server SMILES->pkCSM ADMET_Data Compile Predicted ADMET Data SwissADME->ADMET_Data pkCSM->ADMET_Data Analysis Analyze for Potential Liabilities ADMET_Data->Analysis

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial evaluation of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine as a potential kinase inhibitor. By following the detailed protocols for ligand and target preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a wealth of predictive data. The insights gained from this computational analysis, including predicted binding modes, complex stability, and drug-like properties, will provide a strong foundation for guiding subsequent experimental validation and lead optimization efforts. The modular nature of this workflow also allows for its adaptation to other compounds and biological targets, making it a valuable tool in the modern drug discovery pipeline.

References

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  • RCSB Protein Data Bank. (n.d.). 4AG8: Crystal structure of VEGFR2 in complex with axitinib. [Link]
  • Lipinski's rule of five. (2023, November 28). In Wikipedia. [Link]
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
  • AZoLifeSciences. (2022, March 4).
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. [Link]
  • CD ComputaBio. (n.d.). RMSD, RMSF Analysis Service. [Link]
  • AutoDock. (n.d.). Basic docking — Autodock Vina 1.2.
  • Biosig Lab. (n.d.). pkCSM. [Link]
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
  • Dulsat, J., López-Nieto, B., & Borrell, J. I. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 750. [Link]
  • ResearchGate. (n.d.). What is the major difference between RMSD and RMSF analysis?. [Link]
  • MDAnalysis. (n.d.).
  • Galaxy Training. (2019, June 3).
  • SwissADME. (n.d.). Help. [Link]
  • PubChem. (n.d.). 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1][2][3]triazine. [Link]
  • ResearchGate. (n.d.). Redocking validation of VEGFR-2 co-crystallized ligand 42Q. [Link]
  • RCSB Protein Data Bank. (n.d.). 3RHK: Crystal structure of the catalytic domain of c-Met kinase in complex with ARQ 197. [Link]
  • RCSB Protein Data Bank. (n.d.). 3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide. [Link]
  • RCSB Protein Data Bank. (n.d.). 3LQ8: Structure of the kinase domain of c-Met bound to XL880 (GSK1363089). [Link]
  • Schlessinger, J. (2007). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Proceedings of the National Academy of Sciences, 104(47), 18452-18457. [Link]
  • RCSB Protein Data Bank. (n.d.). 4EEV: Crystal structure of c-Met in complex with LY2801653. [Link]

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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a range of disease areas. Initially recognized as an effective mimic of the well-established quinazoline kinase inhibitor template, its utility has expanded significantly, now forming the core of approved drugs and numerous clinical candidates.[1][2] This guide provides a detailed exploration of the key therapeutic targets of the pyrrolo[2,1-f]triazine core, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for target validation.

The significance of this fused heterocycle is underscored by its presence in both targeted cancer therapies and antiviral agents.[2][4] For instance, Avapritinib, a potent kinase inhibitor, and Remdesivir, a broad-spectrum antiviral drug, both feature the pyrrolo[2,1-f]triazine moiety, highlighting its adaptability to diverse biological challenges.[2][5] This inherent flexibility stems from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which allow it to engage in critical hydrogen bonding interactions within the active sites of various enzymes and receptors. This guide will serve as a technical resource for scientists aiming to harness the potential of this promising scaffold in their own research and development endeavors.

I. The Kinase Superfamily: A Primary Domain of Activity

The broadest and most successful application of the pyrrolo[2,1-f]triazine scaffold has been in the development of protein kinase inhibitors.[4][6] Dysregulation of kinase signaling is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. The pyrrolo[2,1-f]triazine core has proven to be an exceptional starting point for the design of potent and selective inhibitors of several key kinase families.

A. Receptor Tyrosine Kinases (RTKs): Targeting Tumor Growth and Angiogenesis

The EGFR family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are critical drivers of cell proliferation, survival, and differentiation. Their overexpression is implicated in a variety of solid tumors.[6][7] The pyrrolo[2,1-f]triazine scaffold has been successfully employed to create ATP-competitive inhibitors of EGFR and dual EGFR/HER2 inhibitors.[2][7]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The pyrrolotriazine nucleus mimics the hinge-binding motif of other successful kinase inhibitors.[1]

  • Structure-Activity Relationship (SAR) Insights:

    • Attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine core yields potent biochemical inhibitors of EGFR's tyrosine kinase activity.[1][7]

    • Substitution at positions 5 and 6 of the ring system is generally well-tolerated and can be used to modulate physicochemical properties, while substitution at position 7 often leads to a significant loss of inhibitory activity.[1]

Tumor angiogenesis, the formation of new blood vessels to supply tumors with nutrients and oxygen, is a critical process for tumor growth and metastasis. This process is primarily mediated by growth factors like VEGF and FGF.[8] VEGFR-2 is a key mediator of angiogenesis, making it a major target in oncology.[5][8] Several pyrrolo[2,1-f]triazine-based compounds have been developed as potent inhibitors of VEGFR-2, some as dual inhibitors with FGFR-1.[8]

  • Mechanism of Action: Similar to EGFR inhibitors, these compounds act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By blocking VEGFR-2 signaling, they inhibit the proliferation of endothelial cells, a key step in angiogenesis.[1][8]

  • SAR Insights:

    • A 4-((3-hydroxy-4-methylphenyl)amino) substituent on the pyrrolotriazine scaffold has been shown to produce potent VEGFR-2 inhibitors.[1]

    • The compound BMS-582664, a dual inhibitor of VEGFR-2 and FGFR-1, emerged from this class of molecules and entered clinical trials.[8]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a driver in many human cancers. The pyrrolo[2,1-f]triazine scaffold has been utilized to develop potent and selective c-Met inhibitors, including dual c-Met/VEGFR-2 inhibitors.[2][3][9]

  • Mechanism of Action: X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of the Met kinase domain.[3]

  • SAR Insights:

    • Introduction of polar side chains at the C-6 position of the pyrrolotriazine core can significantly improve in vitro potency.[3]

    • Replacing an amide moiety with acylurea or malonamide substituents at other positions can enhance potency in c-Met-driven cancer cell lines.[3]

    • Compound 27a from one study demonstrated potent dual inhibitory activity against c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[9]

Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism by which pyrrolo[2,1-f]triazine-based inhibitors block Receptor Tyrosine Kinase (RTK) signaling.

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ATP ATP Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Phosphorylation Cascade Blocked Signaling Blocked Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK 1. Ligand Binding & Dimerization ATP->RTK 2. ATP Binding (Active Site) Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK 3. Competitive Inhibition

Caption: Competitive inhibition of RTK signaling by a pyrrolo[2,1-f]triazine derivative.

B. Non-Receptor Tyrosine and Serine/Threonine Kinases

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. Dysregulation of JAK2 is implicated in myeloproliferative neoplasms. Pyrrolo[2,1-f]triazine derivatives have been identified as potent inhibitors of JAK2.[2]

  • Mechanism of Action: X-ray crystallography of a pyrrolotriazine docked on JAK2 revealed that the pyrazole basic nitrogen accepts a hydrogen bond from the amide NH of Leu932 in the hinge region, a classic interaction for kinase inhibitors.[2]

The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival. The Class I PI3Ks, particularly the p110α and p110δ isoforms, are frequently mutated or overactivated in cancer and inflammatory diseases.[10][11]

  • Mechanism of Action: The 4-amino pyrrolotriazine chemotype has been identified as a selective inhibitor of the PI3Kδ isoform.[11] Other derivatives show potent activity against both p110α and p110δ.[10][12]

  • SAR Insights: A series of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives yielded compounds with potent and selective activity against p110α and p110δ, with IC50 values in the low nanomolar range.[10][12]

II. Beyond Kinases: Expanding Therapeutic Horizons

While kinase inhibition is the most prominent application, the pyrrolo[2,1-f]triazine scaffold's versatility extends to other important target classes.

A. Antiviral Targets

The nucleoside analog Remdesivir, which contains a pyrrolo[2,1-f]triazine core, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating broad-spectrum activity against RNA viruses.[5][13] Other non-nucleoside derivatives have shown promise as inhibitors of influenza virus neuraminidase.[13] This dual applicability in both nucleoside and non-nucleoside antiviral strategies highlights the scaffold's significant potential in infectious disease research.[13]

B. G-Protein Coupled Receptors (GPCRs) and Other Enzymes
  • Corticotropin-Releasing Factor 1 (CRF1) Receptor: A series of pyrrolotriazinone analogues were designed as antagonists of the CRF1 receptor, a target for anxiety and depression. One compound demonstrated a binding affinity (IC50) of 5.3 nM and antagonistic activity (EC50) of 3.2 nM.[14][15]

  • Phosphodiesterase-9 (PDE-9): Pyrrolotriazinone derivatives have been synthesized and tested for PDE-9 inhibitory activity, a target for cognitive disorders. Compounds have shown potent activity with IC50 values as low as 2 nM.[15]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative pyrrolo[2,1-f]triazine derivatives against various therapeutic targets.

Compound/SeriesTarget(s)Reported Activity (IC50)Reference
Derivative 1 EGFR0.100 µM[2]
Derivative 2 VEGFR-20.066 µM[2]
Derivative 3 VEGFR-20.023 µM[2]
BMS-582664VEGFR-2, FGFR-1Potent (nM range)[8]
Derivative 19 c-Met2.3 ± 0.1 nM[2]
Derivative 19 VEGFR-25.0 ± 0.5 nM[2]
Derivative 27a c-Met2.3 ± 0.1 nM[9]
Derivative 27a VEGFR-25.0 ± 0.5 nM[9]
Derivative 21 ALK10 ± 2 nM[2]
Derivative 14a PI3Kα (p110α)122 nM[10][12]
Derivative 14a PI3Kδ (p110δ)119 nM[10][12]
Pyrrolotriazinone 2 CRF1 Receptor5.3 nM (binding)[14][15]
Pyrrolotriazinone 17 PDE-92 nM[15]

Experimental Protocols: A Framework for Target Validation

Validating the interaction between a pyrrolo[2,1-f]triazine derivative and its intended target is a critical step in the drug discovery process. Below are generalized, foundational protocols for key assays.

Protocol 1: In Vitro Kinase Assay (Biochemical)

This protocol outlines a common method to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Recombinant purified kinase (e.g., GST-HER1, GST-VEGFR-2).[1]

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP).

    • Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).

    • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO.

    • 96-well plates.

    • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; ADP-Glo™ Kinase Assay kit for luminescence-based detection).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the purified kinase enzyme to all wells except the negative control and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

    • Detect the kinase activity. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity. For luminescence assays, follow the manufacturer's protocol to measure the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Target Identification and Validation

The diagram below outlines a logical workflow from initial screening to preclinical evaluation for a novel pyrrolo[2,1-f]triazine compound.

Target_Validation_Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Development A Compound Synthesis (Pyrrolotriazine Library) B High-Throughput Screening (e.g., Kinase Panel) A->B Screening C Biochemical Assays (IC50 Determination) B->C Hit Identification D Cell-Based Assays (Potency & Selectivity) C->D Confirmation E Mechanism of Action Studies (e.g., ATP Competition) D->E Mechanistic Insight F Pharmacokinetic Profiling (ADME) E->F Lead Optimization G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G Candidate Selection H Toxicology & Safety Assessment G->H Safety Evaluation

Caption: A typical drug discovery workflow for pyrrolo[2,1-f]triazine-based inhibitors.

Protocol 2: Cellular Proliferation Assay

This protocol measures the effect of a compound on the proliferation of cancer cells or growth factor-stimulated endothelial cells.

  • Reagents and Materials:

    • Human cancer cell line (e.g., DiFi for EGFR, GTL-16 for c-Met) or endothelial cells (e.g., HUVECs).[1][3]

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Growth factor (e.g., EGF, VEGF) for stimulated assays.[7][8]

    • Test compounds dissolved in DMSO.

    • 96-well clear-bottom cell culture plates.

    • Cell viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®).

    • Plate reader (spectrophotometer or luminometer).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • For stimulated assays (e.g., HUVECs), starve the cells in low-serum medium for several hours before treatment.

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. For stimulated assays, also add the specific growth factor.

    • Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

    • At the end of the incubation period, measure cell viability using the chosen reagent according to the manufacturer's protocol. For SRB, this involves fixing the cells, staining with SRB dye, washing, and then solubilizing the dye for absorbance measurement.

    • Calculate the percent inhibition of proliferation for each concentration relative to the vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and highly fruitful starting point for the development of novel therapeutics. Its proven success in targeting a wide array of protein kinases, coupled with emerging applications against other enzyme families and receptors, ensures its continued relevance in drug discovery. Future efforts will likely focus on several key areas: enhancing isoform selectivity for kinases to improve safety profiles, exploring novel substitutions on the core to access new chemical space and intellectual property, and applying the scaffold to a broader range of therapeutic targets beyond oncology and virology. As our understanding of disease biology deepens, the adaptability of the pyrrolo[2,1-f]triazine core will undoubtedly position it at the forefront of efforts to develop the next generation of targeted medicines.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154–4159. [Link]
  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]
  • ACS Publications. (n.d.). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
  • Lombardo, L. J., et al. (2004). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 14(24), 6123–6128. [Link]
  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595–596. [Link]
  • Kaur, K., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1–15. [Link]
  • Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443–4449. [Link]
  • ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]
  • Saller, F., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. [Link]
  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2636-2653. [Link]
  • MDPI. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]
  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 794–805. [Link]
  • Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

Sources

Methodological & Application

Synthesis of Kinase Inhibitors from 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The relentless pursuit of targeted cancer therapies has identified protein kinases as a pivotal class of drug targets.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell growth and proliferation.[2] Consequently, small molecule kinase inhibitors have become a cornerstone of modern oncology.[3][1] Within the vast chemical space of potential inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery.[4][5] The pyrrolo[2,1-f][6][7][3]triazine nucleus is one such scaffold, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various kinases.[6][4] This versatile heterocycle is a key structural component in several approved and investigational drugs, including kinase inhibitors like avapritinib and the antiviral remdesivir.[3][8]

This guide focuses on a key intermediate, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a versatile building block for the synthesis of diverse kinase inhibitor libraries.[9][10] The strategic placement of the bromine atom at the C7 position and the methylsulfanyl group at C2 allows for orthogonal, late-stage functionalization, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. This document provides detailed synthetic strategies and step-by-step protocols for the derivatization of this scaffold using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthetic Strategies for Scaffold Diversification

The bromine atom at the C7 position of the pyrrolotriazine core is primed for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties, which can probe the solvent-exposed regions of the kinase ATP binding site, leading to enhanced potency and selectivity.

G A 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine, Pd Catalyst, Base, Ligand D 7-Aryl/Heteroaryl Derivatives B->D E 7-Amino Derivatives C->E F Kinase Inhibitor Library D->F E->F

Caption: General workflow for diversifying the 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. In this context, it enables the introduction of various aryl and heteroaryl groups at the C7 position. This modification is crucial for targeting kinases like ALK, c-Met, and VEGFR-2, where interactions with aromatic residues in the binding pocket can significantly enhance inhibitory activity.[3][11]

Causality behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are commonly used as they are air-stable and efficiently generate the Pd(0) species in situ.[12]

  • Base: A base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage prevalent in a vast number of kinase inhibitors.[13] This reaction allows for the coupling of the C7 position with a diverse range of primary and secondary amines, including anilines, aliphatic amines, and heterocycles.[9][14] The introduced amino group can act as a hydrogen bond donor or acceptor, forming critical interactions with the hinge region of the kinase.[15]

Causality behind Experimental Choices:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Common combinations include a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with a bulky, electron-rich phosphine ligand such as Xantphos or t-BuXPhos.[9][16] The ligand's structure is critical for promoting the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more effective nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere (e.g., nitrogen or argon) where specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 7-Aryl-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivatives.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - 7-Bromo-pyrrolotriazine (1 eq) - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 5 mol%) - Base (e.g., K2CO3, 2 eq) B Add Solvents: - Dioxane/Water (e.g., 4:1) A->B C Degas mixture (Argon bubbling) B->C D Heat reaction (e.g., 80-100 °C, 4-12 h) C->D E Cool to RT Dilute with EtOAc D->E F Wash with H2O, Brine E->F G Dry (Na2SO4) Concentrate F->G H Purify by Column Chromatography G->H I 7-Aryl Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask), add 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, the corresponding boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 7-aryl-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of 7-Amino-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivatives.

Materials and Reagents:

  • 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and the base (NaOtBu or Cs₂CO₃) to a dry Schlenk flask.

  • Add 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine and the desired amine to the reaction vessel.

  • Add anhydrous toluene or 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-(amino)-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative.

Data Presentation: Representative Applications

The synthetic routes described above have been successfully employed to generate potent inhibitors against various kinases implicated in cancer.

Table 1: Representative Kinase Inhibitors Derived from the Pyrrolo[2,1-f]triazine Scaffold

Kinase Target(s)Representative Compound StructureIC₅₀ (nM)Reference(s)
c-Met / VEGFR-27-(quinolin-6-yl) derivativec-Met: 2.3 nM, VEGFR-2: 5.0 nM[3][11]
ALK7-(1H-pyrazol-4-yl)-2-(2,6-dichloro-3-fluoroanilino) derivativeALK: 10 nM[3]
JAK27-(1H-pyrazol-4-yl) derivativePotent activity against JAK2[3]
EGFR / HER2C4-anilino derivativesPotent dual inhibition[17]
AAK1C7-substituted amino derivativesSingle-digit nM range[18][19]

Note: The structures in the table are generalized descriptions of classes of compounds discussed in the cited literature. IC₅₀ values are representative of the most potent analogues within the respective series.

References

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template.Journal of Medicinal Chemistry - ACS Publications.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.PubMed Central.
  • Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle.PubMed.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.Medicinal Chemistry Research.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).Journal of Medicinal Chemistry - ACS Publications.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.bioRxiv.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.ResearchGate.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.Journal of Chemical Information and Modeling - ACS Publications.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.ProQuest.
  • Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases.PubMed.
  • Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain.PubMed.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.ResearchGate.
  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines.ACS Publications.
  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2.PubMed.
  • Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety.ResearchGate.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Journal of Medicinal Chemistry - ACS Publications.
  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...ResearchGate.
  • Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling.ResearchGate.
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.National Institutes of Health (NIH).
  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain.PubMed Central.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2.ResearchGate.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.National Institutes of Health (NIH).
  • CAS#:1233184-54-7 | 7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1][2][3]triazine.Chemsrc.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.MDPI.

Sources

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I'm starting with a deep dive into 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. I'm focusing on its creation, behavior, and use in drug design. My aim is to extract the most relevant information regarding its potential applications in medicinal chemistry, with the intention of later categorizing the key data and defining priorities.

Analyzing the Data

I'm now deep in the analysis phase. I've compiled a bunch of information on the synthesis and properties of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. My focus is on key reactions – cross-coupling and nucleophilic substitutions especially – and identifying target molecules created using it. I'm also digging into experimental protocols and looking for solid sources, like peer-reviewed papers and patents, to ensure the data's reliability.

Outlining The Applications

I'm now starting to outline the application note. I will introduce the importance of the scaffold and the compound as a key building block. I will then dedicate sections to its applications, explaining chemical principles and providing detailed protocols. I plan to use tables for easy comparison of reactions and diagrams for illustrating schemes. I will cite everything.

Analyzing key intermediate's role

I've established that 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a critical intermediate. It's used to make many compounds with bioactivity, but I'm now exploring specific applications and the nuances of these processes. I am focusing on the implications of each reaction step.

Developing deeper insights

I'm now understanding that the pyrrolo[2,1-f][1,2,4]triazine core is present in many drugs. I've uncovered its use in kinase inhibitors, especially 2-anilino-7-aryl-pyrrolo[2,1-f]triazines. While I've located the CAS number and suppliers, I need more specifics. Namely, I require detailed synthesis protocols for and using 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Deepening the Investigation

I'm expanding my focus to find detailed synthesis procedures for the target compound, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, and reactions that use it. I've located some core information, including the CAS number and general use, but now I require specific protocols, including reagent quantities, reaction conditions, and analytical data for a robust and self-validating system. My research will now involve searching for detailed synthetic procedures and authoritative references.

Analyzing Synthesis Routes

My research has become far more focused. I've uncovered a promising multi-step synthesis pathway for compound 16, detailed within a review. It originates from methyl pyrrole-2-carboxylate and proceeds through N-amination and a reaction sequence, which I'm currently assessing.

Refining Reaction Protocols

I've significantly refined the initial multi-step synthesis pathway for compound 16, detailing the methyl pyrrole-2-carboxylate route. While the review provided a good starting point, the protocol is a bit too brief, and I need the specifics for an application note. I am hunting for reaction conditions and workup procedures. I have found general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, but I need specific examples using the target molecule, and I am searching for crucial spectroscopic data.

Seeking Experimental Details

My search has turned up a multi-step synthesis pathway for compound 16 within a review, beginning with methyl pyrrole-2-carboxylate. This involves N-amination, cyclization, and bromination. Although it defines the synthetic route, I need more details: reagent quantities, reaction conditions, and work-up procedures for an application note. I also lack specific Suzuki-Miyaura and Buchwald-Hartwig examples with the target substrate. Crucially, I'm missing spectroscopic data and a patent or article that starts with the target molecule. My focus now is on finding these experimental specifics.

Analyzing Synthesis Pathways

I've successfully located a detailed synthesis pathway for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine from a research article. While the pathway is clearly articulated, the experimental protocol still requires specific details. I'm focusing on acquiring the missing information, such as precise quantities.

Refining Protocol Details

I've expanded my search, finding a review article outlining the synthesis sequence, making the multi-step pathway clear. I'm focusing on acquiring the missing specifics of a full experimental protocol, like precise amounts, reaction times and purification. The literature search has also yielded promising examples of Suzuki-Miyaura and Buchwald-Hartwig reactions, hinting at the compound's significance as an intermediate, along with the tantalizing mention of NMR data availability from a supplier.

Prioritizing Experimental Details

I've clarified the reaction sequence for synthesizing the compound, but I'm still missing precise experimental protocols. I've uncovered applications as a kinase inhibitor intermediate, and have located supplier information on NMR data. Currently, I'm focusing my search on patents and primary research articles cited in reviews to find full, step-by-step procedures, reagents, conditions, and purification details, as well as concrete examples of its conversion into a kinase inhibitor.

Detailing Missing Procedures

I've clarified the multi-step synthetic route, but I'm still gathering detailed experimental protocols, like specific reagent quantities and purification methods. I am now searching patents and primary research cited in reviews to find the precise procedures for each step, and for examples of its conversion into a kinase inhibitor. I am seeking out the NMR data for characterization.

Identifying Key References

I've just located the pivotal reference: Organic Letters, 2011, 13(16), 4204–4207. It covers the synthesis of a 2-anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazine kinase inhibitor template. Importantly, the experimental details and spectra are included, which is invaluable.

Acquiring Crucial Data

I have located Organic Letters2011 and confirmed it details the synthesis of the target kinase inhibitor template and that the supporting information contains experimental and spectral data. Accessing this data is now my top priority. I'm also looking into the patents citing this work to find specific procedures. Without these details, I cannot provide a comprehensive application note. My next steps are structured: retrieve the journal's supporting information, then find the patent examples.

Identifying the Reference

I've pinpointed the relevant reference in Org. Lett. (2011, 13, 16, 4204–4207) detailing the kinase inhibitor template synthesis, starting from a similar precursor. The abstract highlights the crucial information residing in the supporting information. This feels like a solid foundation to build from.

Seeking Supporting Details

I have found the crucial reference, but the supporting information remains inaccessible, which is critical. Several related patents exist, but general cross-coupling procedures found lack specifics for my target. To offer the required detailed and self-validating protocols, the supporting information is paramount. I am now seeking the experimental and spectral data to address the user's need.

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[4][5] Its structural resemblance to purine bases has made it a cornerstone for the development of a wide array of therapeutic agents, most notably potent kinase inhibitors and antiviral compounds.[4] The ability to functionalize this scaffold with precision is paramount for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a versatile and robust strategy for the arylation and heteroarylation of the pyrrolo[2,1-f][1][2][3]triazine nucleus.[6][7]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions utilizing 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting, empowering researchers to efficiently synthesize diverse libraries of novel compounds.

The Mechanism of the Suzuki-Miyaura Coupling: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning transformation that proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, to a low-valent palladium(0) species. This step forms a new palladium(II) complex. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[8] For many applications, bromo derivatives offer a good balance of reactivity and stability.

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. A base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[9]

  • Reductive Elimination : This is the final step where the two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Pd(II)_Complex Ar-Pd(II)L₂-Br Pd(0)L2->Pd(II)_Complex Ar-Br Coupled_Product 7-Aryl-2-(methylsulfanyl) -pyrrolo[2,1-f]triazine Ox_Ad Oxidative Addition Pd(II)_Aryl Ar-Pd(II)L₂-Ar' Pd(II)_Complex->Pd(II)_Aryl Ar'-B(OH)₂ Base Transmetalation Transmetalation Pd(II)_Aryl->Pd(0)L2 Ar-Ar' Red_El Reductive Elimination Aryl_Bromide 7-Bromo-2-(methylsulfanyl) -pyrrolo[2,1-f]triazine Boronic_Acid Aryl/Heteroaryl Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Procedure for Suzuki Coupling of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

This protocol provides a robust starting point for the Suzuki coupling of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine with a range of aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.

Materials:

  • 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 equiv)

  • Aryl- or Heteroarylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 2–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or THF)

  • Degassed water (if using a mixed solvent system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere : Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition : Under a positive pressure of the inert gas, add the anhydrous solvent (and degassed water if applicable) via syringe. A typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction : Place the reaction mixture in a preheated oil bath or heating block and stir vigorously. Reaction temperatures typically range from 80 to 120 °C. Alternatively, microwave irradiation (e.g., 100-150 °C for 15-60 minutes) can significantly accelerate the reaction.[10]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 7-aryl-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A Combine Reactants: - 7-Bromo-pyrrolotriazine - Boronic Acid - Catalyst & Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, base, and solvent system can significantly impact the yield and purity of the desired product. The following table provides a starting point for the optimization of the Suzuki coupling reaction with 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012Typical
2PdCl₂(dppf) (3)-K₃PO₄ (3)DMF1108Variable
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)THF8016Often High
4XPhos Pd G2 (2)-K₃PO₄ (3)Dioxane/H₂O (4:1)1006Often High
5Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (µW)0.5Variable

Note: Yields are illustrative and will vary depending on the specific boronic acid used.

Troubleshooting and Field-Proven Insights

Low or No Conversion:

  • Catalyst Inactivity : Ensure your palladium catalyst is active. Using a pre-catalyst like XPhos Pd G2 can be beneficial as it does not require an in-situ reduction step.[11] Confirm that the reaction was performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[12]

  • Insufficiently Reactive Conditions : For electron-rich aryl bromides or electron-deficient boronic acids, more forcing conditions may be necessary.[13] Consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos).[11]

Side Reactions:

  • Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be promoted by high temperatures and excess water or base.[12] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this. If it remains a significant issue, consider using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable.

  • Homocoupling : The formation of a biaryl product from the coupling of two boronic acid molecules is often due to the presence of oxygen.[12] Rigorous degassing of solvents and maintaining a positive pressure of inert gas are crucial to minimize this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a powerful and highly adaptable method for the synthesis of novel 7-aryl derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse compound libraries for drug discovery and other applications. The protocols and insights provided herein serve as a comprehensive guide to achieving successful and reproducible outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL.
  • Van der Eycken, E., Sharma, A., et al. (2024). A dual photocatalytic-Ni system for a Suzuki-Miyaura coupling of alkylboronic acids and aryl halides.
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of 5-Bromo-2,3-dichloroquinoxaline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Sharma, A., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
  • Ott, G. R., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Deangelis, A., et al. (2013). Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. Semantic Scholar.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]
  • Hartwig, J. F., et al. (2021).
  • El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][14]triazines. [Link]
  • Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
  • BenchChem. (2025). Technical Support Center: (7-Heptylnaphthalen-2-yl)boronic acid in Cross-Coupling Reactions.

Sources

Protocol for N-amination in pyrrolo[2,1-f]triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic N-Amination in the Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, forming the structural basis of critical therapeutic agents, including the antiviral drug Remdesivir and numerous kinase inhibitors used in oncology.[4][5][6] A pivotal step in the construction of this bicyclic system is the formation of the N-N bond, which is typically achieved through the electrophilic N-amination of a pyrrole precursor. This document provides a detailed protocol and technical guide for this crucial transformation, emphasizing mechanistic rationale, procedural details, and field-proven insights to enable researchers to successfully synthesize key 1-aminopyrrole intermediates for drug discovery and development programs.

Introduction: The Strategic Importance of N-Amination

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine system often follows a convergent strategy where the pyrrole ring is first constructed or functionalized, followed by the annulation of the triazine ring.[3][7] A robust and widely adopted approach involves the initial N-amination of a pyrrole derivative to form a 1-aminopyrrole, which then serves as a versatile precursor.[4][8] This N-aminated intermediate contains the requisite N-N bond and is primed for cyclization with a one-carbon electrophile, such as formamidine acetate or triethyl orthoformate, to complete the triazine ring.[4][8]

The success of the entire synthetic route, therefore, hinges on the efficiency and selectivity of the initial N-amination step. This process involves the reaction of the nucleophilic pyrrole nitrogen with an electrophilic source of an amino group ("NH2+").[9]

Mechanistic Rationale and Reagent Selection

The core of the reaction is an electrophilic amination, where the nitrogen atom of the pyrrole ring acts as a nucleophile.[9] To enhance its nucleophilicity, the pyrrole is often deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding pyrrolide anion. This anion then attacks the electrophilic nitrogen of the aminating agent.

Several reagents have been developed for electrophilic amination, each with distinct reactivity profiles.[1][9] The choice of reagent is critical and depends on the electronic properties of the pyrrole substrate.

  • Hydroxylamine-O-sulfonic acid (HOSA): A common, commercially available, and relatively stable aminating agent.[10][11] It is effective for a range of heterocycles and serves as a reliable choice for many pyrrole substrates.[8][12]

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH): A more potent aminating agent, often used for less nucleophilic or sterically hindered pyrroles where HOSA may fail.[8]

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH): Another powerful reagent used in the synthesis of pyrrolotriazine nucleoside analogs.[4]

The general mechanism is illustrated below. The leaving group (e.g., sulfate, mesitylate) is displaced by the nucleophilic pyrrole nitrogen to form the new N-N bond.

Figure 1: General mechanism for the electrophilic N-amination of pyrroles.

Detailed Experimental Protocol: N-Amination using HOSA

This protocol describes a general procedure for the N-amination of a 2-substituted pyrrole using hydroxylamine-O-sulfonic acid (HOSA). This method is a foundational step for creating intermediates like those used in the synthesis of Remdesivir's core structure, GS-441524.[2][4]

Materials and Equipment
Reagents & SolventsEquipment
Substituted Pyrrole (e.g., Pyrrole-2-carbonitrile)Three-neck round-bottom flask
Hydroxylamine-O-sulfonic acid (HOSA)[10][11]Magnetic stirrer and stir bar
Sodium hydride (NaH), 60% dispersion in mineral oilArgon or Nitrogen gas inlet
Anhydrous Dimethylformamide (DMF)Syringes and needles
Dichloromethane (DCM)Ice bath
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Brine (Saturated aqueous NaCl)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Chromatography column and silica gel
Ethyl acetate, Hexanes (for chromatography)Thin-Layer Chromatography (TLC) plates
Step-by-Step Methodology

G start Start: Assemble Dry Glassware under Inert Atmosphere (Ar/N₂) step1 Step 1: Prepare Pyrrole Solution - Dissolve pyrrole substrate in anhydrous DMF. - Cool flask to 0 °C in an ice bath. start->step1 step2 Step 2: Deprotonation - Add NaH (60% dispersion) portion-wise. - Stir at 0 °C for 30 min. - Causality: Generates highly nucleophilic pyrrolide anion. step1->step2 step3 Step 3: Add Aminating Agent - Dissolve HOSA in anhydrous DMF. - Add HOSA solution dropwise to the reaction mixture at 0 °C. step2->step3 Vigorous H₂ evolution expected step4 Step 4: Reaction - Allow to warm to room temperature. - Monitor reaction progress by TLC or LCMS (typically 2-4 hours). step3->step4 step5 Step 5: Workup - Quench & Extract - Cool to 0 °C and cautiously quench with sat. NaHCO₃. - Dilute with water and extract with DCM (3x). step4->step5 Reaction Complete step6 Step 6: Workup - Wash & Dry - Combine organic layers, wash with brine. - Dry over anhydrous Na₂SO₄, filter, and concentrate. step5->step6 step7 Step 7: Purification - Purify crude product by flash column chromatography (e.g., Ethyl Acetate/Hexanes gradient). step6->step7 end End: Characterize Pure 1-Aminopyrrole Product (NMR, MS) step7->end

Figure 2: Workflow for the N-amination of a pyrrole derivative.

Procedural Details:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the substituted pyrrole (1.0 eq) to a three-neck flask equipped with a magnetic stir bar. Add anhydrous DMF (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Cautiously add sodium hydride (1.2 eq, 60% dispersion in oil) to the stirred solution in small portions.

    • Expert Insight: The reaction will evolve hydrogen gas. Ensure adequate ventilation and slow addition to control the effervescence. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the pyrrolide anion.

  • Amination: In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.5 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise via syringe to the pyrrolide suspension at 0 °C over 15-20 minutes.

    • Trustworthiness Check: The addition should be slow to control any exotherm. A color change is often observed upon addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aminopyrrole product.

Data Summary: N-Amination Methodologies

The selection of the aminating agent and conditions is crucial for achieving high yields, as summarized in the table below based on literature precedents.

Pyrrole SubstrateAminating ReagentKey ConditionsYieldReference
Pyrrole-2-carboxaldehydeHOSANaH, DMF(Yield for subsequent CN conversion)[8]
Substituted Pyrrole NucleosideO-(diphenylphosphinyl)hydroxylamineNaH, DMFGood[4]
4,5-Dichloro-pyrrole-2-CNO-MesitylenesulfonylhydroxylamineNaH, DMF65%[8]
1H-pyrrole-2-carbonitrileDnpONH₂ or NH₂ClNaH, then cyclization(Not specified)[4]

Subsequent Cyclization: Forming the Pyrrolotriazine Core

The synthesized 1-aminopyrrole is a stable but highly valuable intermediate. The final annulation to the desired pyrrolo[2,1-f][1][2][3]triazine scaffold is typically achieved by condensation with a C1 building block. For instance, reacting the 1-aminopyrrole with formamidine acetate in a high-boiling solvent (or neat) with a base like triethylamine leads to cyclization and formation of the 4-aminopyrrolotriazine, a key structure in compounds like GS-441524.[4]

Troubleshooting and Field Insights

  • Low Yield: If the yield is low, consider using a more powerful aminating agent like MSH, especially for electron-deficient pyrroles.[8] Ensure all reagents and solvents are strictly anhydrous, as water will quench the NaH and the pyrrolide anion.

  • Incomplete Reaction: If the starting material is not fully consumed, an insufficient amount of base (NaH) or aminating agent may have been used. An additional charge of the limiting reagent can sometimes drive the reaction to completion.

  • Safety: Electrophilic aminating agents and sodium hydride are hazardous. HOSA is hygroscopic and corrosive.[11] NaH is flammable and reacts violently with water. All manipulations must be performed by trained personnel in a fume hood under an inert atmosphere.

Conclusion

The electrophilic N-amination of pyrrole derivatives is a cornerstone reaction for the synthesis of the medicinally vital pyrrolo[2,1-f][1][2][3]triazine scaffold. The protocol detailed herein, centered on the use of hydroxylamine-O-sulfonic acid, provides a reliable and scalable method to access the key 1-aminopyrrole intermediates. A thorough understanding of the underlying mechanism and careful attention to anhydrous reaction conditions are paramount for achieving high yields and purity. This foundational step unlocks a direct and efficient pathway to a class of molecules with profound impact on antiviral and anticancer drug discovery.

References

  • Title: Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles Source: University of Bristol URL
  • Title: New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir Source: Semantic Scholar URL
  • Title: Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines Source: ACS Publications - American Chemical Society URL
  • Title: Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines | Organic Process Research & Development Source: ACS Publications - American Chemical Society URL
  • Title: Hydroxylamine-O-sulfonic Acid | Reagent for Research Source: Benchchem URL
  • Title: Understanding the Chemistry: Hydroxylamine-O-sulfonic Acid's Role in Synthesis Source: BOC Sciences URL
  • Source: en.wikipedia.
  • Title: N-Methylhydroxylamine-O-sulfonic acid - Enamine Source: Enamine Store URL
  • Title: Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir Source: PMC - NIH URL
  • Title: Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles Source: Semantic Scholar URL
  • Source: Tokyo Chemical Industry Co., Ltd. (APAC)
  • Source: en.wikipedia.
  • Title: Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: SpringerLink URL
  • Title: Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: ResearchGate URL

Sources

Application Notes & Protocols: Leveraging 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine for Novel Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention from the medicinal chemistry community.[2] Its structural resemblance to purine nucleobases makes it a prime candidate for developing direct-acting antiviral agents, most notably demonstrated by its presence as the core moiety in the broad-spectrum antiviral drug Remdesivir.[4][5] Furthermore, this scaffold serves as a versatile "hinge-binding" motif for a variety of ATP-competitive kinase inhibitors.[1] Given that many viruses hijack host cell kinases to facilitate their replication, inhibitors of kinases such as AAK1 or PI3Kδ represent a powerful, host-targeted antiviral strategy.[6][7]

This document provides an in-depth guide for researchers on the strategic use of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a key intermediate, for the design and synthesis of novel antiviral candidates. We will explore its synthetic utility, outline detailed protocols for derivatization and biological screening, and discuss the mechanistic rationale behind its application.

The Pyrrolo[2,1-f]triazine Core: A Multimodal Pharmacophore

The power of the pyrrolo[2,1-f]triazine scaffold lies in its ability to target multiple facets of viral infection.[2] This versatility allows for the development of two mechanistically distinct classes of antiviral agents from a single core structure.

  • Direct-Acting Antivirals (DAAs): As structural analogues of purines, pyrrolo[2,1-f]triazine derivatives, particularly C-nucleosides, can be designed to target viral enzymes directly.[8] The primary target for many RNA viruses is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome.[4] Other viral enzymes, such as neuraminidase in the influenza virus, have also been identified as potential targets.[2]

  • Host-Targeted Antivirals (HTAs): Viruses are obligate intracellular parasites that depend on host cell machinery. The pyrrolo[2,1-f]triazine core is a validated template for inhibitors of protein kinases that regulate crucial cellular processes like endocytosis, which many viruses use for cell entry.[1][7] By inhibiting a host kinase like Adaptor protein 2-associated kinase 1 (AAK1), it is possible to block viral entry and replication, an approach that may offer a higher barrier to the development of viral resistance.[7]

Physicochemical Properties & Handling

A summary of the key properties for the starting material, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is provided below.

PropertyValue
Molecular Formula C₇H₆BrN₃S
Molecular Weight 259.11 g/mol
CAS Number 348507-09-5
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, Dichloromethane
Storage Store at 2-8°C, protect from light and moisture

Safety & Handling: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Medicinal Chemistry Strategy: Exploiting Orthogonal Reactivity

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is an ideal starting material due to its two distinct and orthogonally reactive functional groups. This allows for controlled, stepwise diversification to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[4][9]

  • C7-Position (Bromo group): The bromine atom at the C7 position is primed for transition metal-catalyzed cross-coupling reactions. This site is typically used to introduce aryl or heteroaryl moieties, which can explore key hydrophobic pockets in enzyme active sites.

    • Suzuki Coupling: Reacts with boronic acids/esters to form C-C bonds.

    • Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds.

    • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

  • C2-Position (Methylsulfanyl group): The methylsulfanyl (-SMe) group can be readily converted into a better leaving group, such as a methylsulfinyl or methylsulfonyl group, via oxidation (e.g., with m-CPBA or Oxone®). This activated intermediate can then be displaced by various nucleophiles, most commonly anilines or other amines, to install groups that often serve as critical hydrogen-bond donors/acceptors.[9]

This strategic, two-pronged approach is visualized in the workflow diagram below.

G cluster_0 Medicinal Chemistry Workflow cluster_1 Diversification at C7 cluster_2 Diversification at C2 cluster_3 Biological Screening & Optimization start Start: 7-Bromo-2-(methylsulfanyl) -pyrrolo[2,1-f]triazine C7_Coupling Suzuki / Sonogashira Cross-Coupling start->C7_Coupling Introduce Aryl/ Alkynyl groups C2_Ox Oxidation of -SMe (e.g., m-CPBA) start->C2_Ox Alternative Path C7_Coupling->C2_Ox library Diverse Compound Library C7_Coupling->library If C2 is unmodified C2_SnAr Nucleophilic Aromatic Substitution (SNAr) with Amines C2_Ox->C2_SnAr Activate for displacement C2_SnAr->C7_Coupling Reverse Order C2_SnAr->library Install Amine groups screening Antiviral Screening (e.g., CPE Assay) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->C7_Coupling Iterative Design sar->C2_SnAr Iterative Design

Caption: Medicinal chemistry workflow for antiviral drug discovery.

Experimental Protocols

Protocol 1: Synthesis of a 2-Anilino-7-aryl-pyrrolo[2,1-f]triazine Derivative

This protocol is a representative example of a two-step diversification strategy involving a Suzuki coupling followed by nucleophilic aromatic substitution.

Step A: Suzuki Coupling at the C7-Position

  • Reagent Setup: To an oven-dried flask under an inert atmosphere (N₂ or Argon), add 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq), your desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 90-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 7-aryl-2-(methylsulfanyl)pyrrolo[2,1-f]triazine intermediate.

  • Validation: Confirm the structure and purity of the intermediate using ¹H NMR and LC-MS.

Step B: Nucleophilic Aromatic Substitution at the C2-Position

  • Oxidation: Dissolve the 7-aryl intermediate from Step A (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Monitoring: Stir at 0°C and monitor the formation of the methylsulfonyl intermediate by LC-MS. The reaction is usually complete in 1-3 hours.

  • Displacement: To the same reaction mixture, add the desired aniline nucleophile (1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding aqueous sodium thiosulfate solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification & Validation: Filter and concentrate the solution. Purify the final compound by column chromatography or preparative HPLC. Confirm the final structure, purity, and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cell-Based Antiviral Screening (Cytopathic Effect Reduction Assay)

This protocol provides a general method for assessing the antiviral activity of newly synthesized compounds against viruses that cause a visible cytopathic effect (CPE) in cell culture.[10]

  • Cell Plating: Seed a suitable host cell line (e.g., Vero 76 cells for many viruses) into 96-well microplates at a density that will form a near-confluent monolayer overnight. Incubate at 37°C with 5% CO₂.[10]

  • Compound Preparation: Prepare stock solutions of your test compounds in DMSO. Create a series of eight half-log₁₀ dilutions in cell culture medium (e.g., MEM with 2% FBS), typically starting from a maximum concentration of 32 or 100 µM.[10]

  • Cytotoxicity Plate: On a separate 96-well plate containing a cell monolayer, add the same serial dilutions of your compounds without adding any virus. This plate will determine the 50% cytotoxic concentration (CC₅₀).

  • Antiviral Plate: On the main experimental plate, remove the culture medium from the cells. Add the compound dilutions to the wells in triplicate. Include the following controls:

    • Virus Control (VC): Cells infected with virus, no compound.

    • Cell Control (CC): Cells with no virus and no compound.

    • Positive Control: A known antiviral drug (e.g., Remdesivir, Favipiravir).[11][12]

  • Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the Cell Control wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the Virus Control wells show >80% CPE (typically 3-5 days).[10]

  • Quantify Cell Viability: Remove the medium and stain the remaining viable cells with a solution like Neutral Red or Crystal Violet. After washing and solubilizing the dye, read the absorbance on a spectrophotometer (e.g., at 540 nm for Neutral Red).[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the Cell Control.

    • Perform a regression analysis to determine the EC₅₀ (50% effective concentration, where the compound inhibits 50% of the viral CPE) and the CC₅₀ (50% cytotoxic concentration, where the compound kills 50% of the cells).

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window.

Mechanism of Action & Structure-Activity Relationship (SAR) Insights

The derivatization strategy enables the exploration of SAR to optimize potency and selectivity.

G cluster_0 Host-Targeted Antiviral Mechanism virus Virus Particle receptor Cell Surface Receptor virus->receptor 1. Binding endocytosis Clathrin-Mediated Endocytosis receptor->endocytosis 2. Internalization Signal replication Viral Replication Blocked endocytosis->replication 5. Blocked Pathway aak1 Host Kinase (e.g., AAK1) aak1->endocytosis 3. Phosphorylates AP2 complex to enable inhibitor Pyrrolo[2,1-f]triazine Kinase Inhibitor inhibitor->aak1 4. INHIBITS

Caption: Inhibition of viral entry via a host-targeted kinase inhibitor.

Target ClassPositionFavorable ModificationsRationale / Key Findings
Kinase Inhibitors C4/C2 (Aniline)Bulky, lipophilic groups.[1]Occupies a lipophilic selectivity pocket in the kinase ATP-binding site, enhancing potency and selectivity.[1]
C7 (Aryl)Substituted phenyl rings.Can extend into hydrophobic channels or interact with surface-exposed protein regions.[1]
Influenza (Neuraminidase) C2Unsubstituted aromatic moiety.[2]Preliminary SAR suggests this is preferred for activity against influenza A (H1N1).[2]
C4Aromatic moiety with a hydrogen bond acceptor (e.g., -OMe).[2]May form key interactions in the neuraminidase active site.[2]
Norovirus (RdRp) C7Halogenation (Br, Cl).[8]C-nucleosides with 7-halogenation showed good antiviral activity against murine norovirus.[8]
Sugar Moiety2'-C-methyl-d-ribose.[8]This modification often enhances the potency of nucleoside inhibitors.

Conclusion and Future Directions

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a high-value starting material for antiviral drug discovery programs. Its orthogonal reactivity allows for the systematic and efficient generation of diverse chemical matter. By pursuing both direct-acting and host-targeted strategies, researchers can develop novel candidates against a wide range of viral pathogens, including emerging and drug-resistant strains. Future work should focus on leveraging structural biology (crystallography and modeling) to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Structure activity relationships for a novel series of pyrrolo[2,1-f][1][2][3]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. (2005). Cancer Research.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI.
  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. (n.d.). ResearchGate.
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  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. (n.d.). PubMed.
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Application Notes and Protocols: The Pyrrolo[2,1-f]triazine Scaffold in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Characterization of a Novel Class of Kinase Inhibitors

Introduction

The compound 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine belongs to a class of heterocyclic compounds built upon the pyrrolo[2,1-f][1][2][3]triazine scaffold. This core structure is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[4][5][6][7][8] While extensive public data on the specific bromo-derivative may be limited, the pyrrolo[2,1-f]triazine nucleus is a well-established "privileged scaffold" for potent kinase inhibitors.[4][7] Kinase inhibition is a highly successful approach in targeted cancer therapy, with numerous approved drugs targeting the dysregulated kinases that drive tumor growth, proliferation, and survival.[4][5]

This guide will use BMS-777607 , a well-characterized pyrrolo[2,1-f]triazine-based inhibitor, as a representative molecule to detail the application and experimental evaluation of this compound class in cancer research. BMS-777607 is a potent, ATP-competitive inhibitor of the MET receptor tyrosine kinase (RTK) family, including c-Met, Axl, and Ron, which are critical drivers in various malignancies.[9][10][11][12]

Part 1: Mechanism of Action and Scientific Rationale

Core Target Family: c-Met and Axl Receptor Tyrosine Kinases

The primary targets of many pyrrolo[2,1-f]triazine inhibitors, including BMS-777607, are members of the c-Met RTK family.[11]

  • c-Met (Hepatocyte Growth Factor Receptor, HGFR): When activated by its ligand, Hepatocyte Growth Factor (HGF), c-Met triggers a cascade of intracellular signals that promote cell proliferation, survival, migration, and invasion.[13][14][15][16] Dysregulation of the HGF/c-Met axis, through gene amplification, mutation, or overexpression, is a known oncogenic driver in numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[13][14]

  • Axl: Another crucial RTK, Axl, and its ligand Gas6, are frequently overexpressed in cancer and are strongly associated with aggressive disease, metastasis, and the development of therapeutic resistance.[1][2][17][18] Axl signaling promotes cell survival, invasion, and epithelial-to-mesenchymal transition (EMT).[1][17]

Molecular Mechanism of Inhibition

BMS-777607 and similar compounds function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of c-Met and Axl.[10][11][12] This direct competition prevents the autophosphorylation of the kinase, which is the critical first step in receptor activation. By blocking this event, the inhibitor effectively shuts down all downstream oncogenic signaling.[11][12]

The primary signaling pathways attenuated by this inhibition are:

  • RAS/MAPK Pathway: Governs cell proliferation.[11][13]

  • PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.[11][13]

  • JAK/STAT Pathway: Drives gene expression related to proliferation and survival.[13]

Visualizing the Signaling Pathway and Inhibition

The following diagram illustrates the points of intervention by a pyrrolo[2,1-f]triazine-based inhibitor like BMS-777607 within the c-Met and Axl signaling networks.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HGF HGF/Gas6 (Ligand) Receptor c-Met / Axl Receptor HGF->Receptor Binds Receptor->Receptor ADP ADP Receptor->ADP Catalyzes PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT STAT Receptor->STAT Inhibitor BMS-777607 (Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Binds to Kinase Domain AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes MAPK MAPK/ERK RAS->MAPK MAPK->Transcription Promotes STAT->Transcription Promotes Proliferation Proliferation Survival Invasion Transcription->Proliferation

Caption: Inhibition of c-Met/Axl signaling by BMS-777607.

Part 2: Experimental Protocols and Data Presentation

The characterization of a novel pyrrolo[2,1-f]triazine inhibitor involves a tiered approach, from biochemical validation to cellular and in vivo efficacy.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against c-Met, Axl, and other kinases.

Methodology: A common method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[19][20]

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., BMS-777607) in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a reaction mixture containing the purified recombinant kinase (e.g., c-Met or Axl), a suitable kinase substrate peptide, and kinase assay buffer.[19]

    • To each well, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO as a vehicle control.

    • Add the kinase to the wells and incubate for ~10-15 minutes at room temperature to allow for inhibitor binding.[19]

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition measurement.[21]

    • Incubate the plate at 30°C for 60 minutes.[10][12]

  • Signal Detection (using a kit like ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[21]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.[21]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19]

Cell Viability / Cytotoxicity Assay

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50) in cancer cell lines with known c-Met or Axl dependency.

Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[22][23][24][25]

Protocol Steps:

  • Cell Seeding:

    • Seed cancer cells (e.g., U118MG glioblastoma cells, which express Axl[3]) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the inhibitor (e.g., BMS-777607) or DMSO control for a specified period (e.g., 72 hours).[24]

  • MTT Addition and Incubation:

    • Remove the treatment medium.

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][25]

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23][24] Shake the plate for ~15 minutes to ensure complete dissolution.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[22]

    • Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the inhibitor concentration to determine the GI50.

Western Blot Analysis of Target Phosphorylation

This technique confirms that the inhibitor is engaging its target within the cell and blocking downstream signaling.

Objective: To assess the phosphorylation status of c-Met, Axl, and downstream effectors like AKT and ERK in response to inhibitor treatment.

Protocol Steps:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere. Starve the cells (e.g., in serum-free media) if ligand stimulation is required.

    • Pre-treat cells with the inhibitor (e.g., BMS-777607 at various concentrations) for 1-2 hours.

    • If applicable, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for a short period (5-15 minutes).

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[26]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentration (e.g., 30-40 µg per lane) and add Laemmli sample buffer.[27] Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[26] (Note: Milk is sometimes avoided for phospho-antibodies due to endogenous phosphoproteins like casein).[26]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Met (Tyr1234/1235), anti-phospho-Axl, anti-phospho-AKT).[27][28]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-Met).

Data Presentation: Quantitative Summary

Summarizing quantitative data in a clear format is crucial for comparing the potency and selectivity of the inhibitor.

Target KinaseBMS-777607 IC50 (nM)Selectivity Notes
Axl 1.1High potency against MET-family kinases.[9][10]
Ron 1.8
c-Met 3.9
Tyro3 4.3
Mer14.0Moderate activity against other kinases.[29][30]
Flt-316.0
Aurora B78.0
Lck120>40-fold selective vs. Lck and VEGFR-2.[9][10]
VEGFR-2180
Cell LinePrimary TargetBMS-777607 Effect (IC50/GI50)Reference
GTL-16 (Gastric)c-Met AmplifiedPotent inhibition of proliferation[10]
U118MG (Glioblastoma)Axl ExpressedIC50 determined via MTT assay[3]
T-47D (Breast)RON ExpressedDose-dependent inhibition of growth[29]
Visualizing the Experimental Workflow

Workflow start Start: Compound Synthesis & Purification kinase_assay Step 1: In Vitro Kinase Assay start->kinase_assay cell_culture Step 2: Cell Line Selection & Culture kinase_assay->cell_culture Determine IC50 & Selectivity viability_assay Step 3A: Cell Viability (MTT Assay) cell_culture->viability_assay western_blot Step 3B: Target Engagement (Western Blot) cell_culture->western_blot invivo_studies Step 4: In Vivo Xenograft Model viability_assay->invivo_studies Determine GI50 western_blot->invivo_studies Confirm On-Target Activity end Conclusion: Preclinical Candidate Profile invivo_studies->end Evaluate Tumor Growth Inhibition

Caption: Tiered workflow for characterizing a novel kinase inhibitor.

Conclusion

The pyrrolo[2,1-f]triazine scaffold is a highly versatile and potent core for the development of kinase inhibitors targeting key oncogenic drivers like c-Met and Axl. The representative compound, BMS-777607, demonstrates potent inhibition of this kinase family, translating into effective blockade of downstream signaling and inhibition of cancer cell proliferation. The protocols detailed in this guide provide a robust framework for researchers to characterize novel compounds of this class, from initial biochemical screening to validation of the mechanism of action in a cellular context. This systematic approach is essential for advancing promising new chemical entities toward preclinical and clinical development.

References

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  • AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew. MDPI.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. National Center for Biotechnology Information.
  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.
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  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Center for Biotechnology Information.
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  • BMS-777607. Labclinics.
  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. ACS Publications.
  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. American Association for Cancer Research.
  • In vitro kinase assay. Protocols.io.
  • In vitro JAK kinase activity and inhibition assays. National Center for Biotechnology Information.
  • Compound: BMS-777607 (CHEMBL460702). ChEMBL.
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  • Kinase assays. BMG LABTECH.
  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad.
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. National Center for Biotechnology Information.
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate.

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Application Notes and Protocols for Cell-Based Assays Using Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The pyrrolo[2,1-f][1][2][3]triazine nucleus is a prime example of such a "privileged scaffold".[4][5] This unique fused heterocyclic system is not merely a synthetic curiosity; it is a core component of numerous biologically active agents, including FDA-approved kinase inhibitors.[1][5] Its structural versatility and ability to form key interactions with protein targets have established it as a valuable template for developing inhibitors against a range of protein families, most notably kinases, which are central to cellular signaling and are often dysregulated in diseases like cancer.[1][6][7]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and detailed, field-proven protocols for utilizing pyrrolo[2,1-f]triazine derivatives in essential cell-based assays. Our focus extends beyond simple procedural steps to elucidate the causality behind experimental choices, ensuring that your investigations are robust, reproducible, and mechanistically insightful.

Core Mechanism of Action: Targeting Cellular Signaling Hubs

The primary therapeutic utility of many pyrrolo[2,1-f]triazine derivatives stems from their function as ATP-competitive inhibitors of protein kinases.[1][6] By occupying the ATP-binding pocket of a target kinase, these compounds prevent the phosphorylation of downstream substrates, effectively shutting down aberrant signaling pathways that drive cell proliferation, survival, and migration.

Key kinase families and related proteins targeted by this scaffold include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and c-Met, which are critical in tumor growth and angiogenesis.[1][6][8]

  • Non-Receptor Tyrosine Kinases: Including JAK2 (Janus Kinase 2) and Itk (Interleukin-2-inducible T-cell kinase), which are pivotal in cytokine signaling and immune responses.[1][9]

  • Lipid Kinases: Notably PI3Kδ (Phosphoinositide 3-kinase delta), a key node in the PI3K/AKT/mTOR pathway that governs cell growth and survival.[10]

  • Guanine Nucleotide Exchange Factors (GEFs): Certain derivatives can also function as protein-protein interaction inhibitors, such as BAY-293, which disrupts the KRAS-SOS1 interaction, preventing RAS activation.[2][11][12]

The following diagram illustrates a generalized signaling cascade initiated by a Receptor Tyrosine Kinase (RTK), a common target class for pyrrolo[2,1-f]triazine inhibitors.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds & Activates Compound Pyrrolo[2,1-f]triazine Inhibitor Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates AKT AKT PI3K->AKT AKT->TF Regulates Outcome Cell Proliferation, Survival, Angiogenesis TF->Outcome

Caption: Generalized RTK signaling cascade inhibited by pyrrolo[2,1-f]triazine derivatives.

Experimental Protocols: A Validated Workflow

A logical and systematic approach is crucial for characterizing the cellular effects of a novel compound. The following protocols provide a validated workflow to assess a compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its on-target efficacy within the cellular environment.

Protocol 1: Cell Viability Assessment (MTS Assay)

Purpose: To quantify the effect of a pyrrolo[2,1-f]triazine derivative on cell metabolic activity, which serves as a robust indicator of cell viability and proliferation. This assay is foundational for determining the compound's potency (e.g., IC50 value).

Principle: The MTS assay is a colorimetric method where the tetrazolium salt MTS is reduced by metabolically active, viable cells into a purple formazan product that is soluble in the cell culture medium.[13] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC, DiFi)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrrolo[2,1-f]triazine derivative (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a serial dilution of the pyrrolo[2,1-f]triazine derivative in culture medium. A typical concentration range might be 0.01 nM to 10 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.1%).

  • Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate for a desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[14]

  • Color Development: Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time should be optimized for the specific cell line to ensure sufficient color development without saturation.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the formula: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Purpose: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the compound. This assay provides definitive evidence of apoptosis induction.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Materials:

  • Cells treated with the compound as described in Protocol 1 (typically in 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrrolo[2,1-f]triazine derivative at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[17]

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium and trypsin.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol 3: Cellular Target Engagement (Western Blotting for Phospho-Proteins)

Purpose: To confirm that the compound inhibits its intended kinase target within the cell by measuring the phosphorylation status of a key downstream substrate. This assay connects the observed phenotype (e.g., reduced viability) to the molecular mechanism of action.

Principle: Western blotting uses specific antibodies to detect proteins that have been separated by size via gel electrophoresis. By using an antibody specific to the phosphorylated form of a protein (e.g., phospho-ERK), one can quantify the activity of the upstream kinase (MEK, in this case).[18][19]

Materials:

  • Cells treated with the compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer system (for transferring proteins to a PVDF membrane)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells and treat with the compound for a short duration (e.g., 1-6 hours) to capture direct effects on signaling. After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[19]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply ECL substrate and visualize the protein bands using an imaging system.[19]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for the total form of the protein (e.g., total-ERK) and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal, which is then normalized to the loading control. Compare the normalized signal in treated samples to the vehicle control to determine the extent of inhibition.

Experimental Workflow and Data Interpretation

The successful characterization of a pyrrolo[2,1-f]triazine derivative involves a multi-assay approach. The workflow below outlines the logical progression from initial screening to mechanistic validation.

Experimental_Workflow A 1. Cell Culture & Seeding B 2. Compound Treatment (Dose-Response & Time-Course) A->B C 3. Phenotypic Assays (Primary Screening) B->C F 4. Mechanistic Validation (Target Engagement) B->F D Cell Viability (MTS) Determine IC50 C->D 48-72h E Apoptosis (Annexin V) Confirm Cell Death Mechanism C->E 24-48h H 5. Data Analysis & Interpretation D->H E->H G Western Blot (Phospho-Protein Analysis) F->G 1-6h G->H

Caption: A logical workflow for the cellular characterization of novel compounds.

Representative Data Summary

The table below summarizes hypothetical data for two pyrrolo[2,1-f]triazine derivatives targeting different kinases in relevant cell lines.

Compound IDPrimary TargetCell LineCell Viability IC50 (µM)Apoptosis (% Annexin V+) at 1µMp-Target Inhibition IC50 (µM)
PFT-A VEGFR-2HUVEC0.05065%0.045 (p-VEGFR-2)
PFT-B c-MetMKN-450.02578%0.022 (p-c-Met)

Interpretation:

  • PFT-A shows potent activity against HUVEC cells, which are dependent on VEGFR-2 signaling. The close correlation between the cell viability IC50 and the target inhibition IC50 suggests its effects are on-target.

  • PFT-B is highly potent in a c-Met-addicted gastric cancer cell line (MKN-45). The high percentage of apoptosis induction at a concentration well above its IC50, combined with potent target inhibition, strongly supports its mechanism of action.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a powerful tool in chemical biology and drug discovery. The cell-based assays detailed in this guide provide a robust framework for elucidating the biological activity of derivatives based on this core. By systematically assessing cytotoxicity, mode of cell death, and on-target cellular activity, researchers can confidently validate new compounds, understand their mechanisms, and build a compelling case for their therapeutic potential. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for advancing novel chemical entities toward preclinical and clinical development.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1-25. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY-293 | Ligand page.
  • Norman, M. H., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4052-4057. [Link]
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Patsnap Synapse. (n.d.). BMS-509744 - Drug Targets, Indications, Patents.
  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2865-2882. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Patsnap Synapse. (n.d.). BAY-293 - Drug Targets, Indications, Patents.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • PubMed. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]
  • Springer. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31. [Link]
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 847-863. [Link]
  • ResearchGate. (2015). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. (2025). Cell Viability Protocol using CellTiter-Glo 3D.

Sources

Derivatization of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active agents, including kinase inhibitors and antiviral drugs.[2][3] This application note provides a comprehensive guide for the strategic derivatization of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a versatile starting material for generating compound libraries aimed at Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for orthogonal modifications at the C7 and C2 positions, focusing on robust palladium-catalyzed cross-coupling reactions and chemical modifications of the methylsulfanyl group. The methodologies described herein are designed to empower researchers in medicinal chemistry and drug development to efficiently explore the chemical space around this potent scaffold.

Introduction: The Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus has gained significant attention as a bioisostere of purine, enabling it to interact with a wide range of biological targets. Its prominence is highlighted by its incorporation into approved drugs and numerous clinical candidates targeting various protein kinases, such as VEGFR-2, c-Met, EGFR, and ALK.[2][4][5][6] The unique arrangement of nitrogen atoms in the fused ring system allows for critical hydrogen bonding interactions within the ATP-binding sites of kinases, while the pyrrole moiety provides a vector for substituents to probe deeper into hydrophobic regions.

Our focus is the key intermediate, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (CAS No. 1233094-95-5).[7] This molecule is an ideal starting point for library synthesis due to two distinct and orthogonally reactive handles:

  • The C7-Bromo Group: A prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino functionalities.

  • The C2-Methylsulfanyl Group: Amenable to chemical modification, such as oxidation, which can modulate the electronic properties and hydrogen-bonding potential of the scaffold.

This guide details the strategic logic and provides step-by-step protocols for leveraging these reactive sites to build a focused library for SAR exploration.

Core Derivatization Strategy: An Orthogonal Approach

A successful SAR campaign relies on the ability to systematically and independently modify different regions of a core scaffold. The chosen starting material is perfectly suited for this approach. Our strategy involves a two-pronged attack to maximize structural diversity.

G start_node 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine c7_path C7-Position Modification (Cross-Coupling) start_node->c7_path c2_path C2-Position Modification (Oxidation / Displacement) start_node->c2_path suzuki Suzuki Coupling (C-C Bond) c7_path->suzuki buchwald Buchwald-Hartwig (C-N Bond) c7_path->buchwald sonogashira Sonogashira Coupling (C-C Triple Bond) c7_path->sonogashira oxidation Oxidation to Sulfoxide/Sulfone c2_path->oxidation library Diverse Compound Library for SAR Studies suzuki->library buchwald->library sonogashira->library oxidation->library

Figure 1: Orthogonal derivatization workflow for SAR library generation.

Causal Logic for C7-Position Functionalization

The C7-bromo position is electronically suitable for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycles of several powerful cross-coupling reactions. This position points into the solvent-exposed region in many kinase binding models, making it an ideal vector for diversification to improve potency and selectivity or to modulate physicochemical properties.

  • Suzuki-Miyaura Coupling: This reaction is the cornerstone for installing aryl and heteroaryl moieties.[8][9] The rationale is to probe interactions with hydrophobic pockets or to introduce groups that can form additional hydrogen bonds. The commercial availability of a vast array of boronic acids and esters makes this an exceptionally powerful tool for rapid SAR development.

  • Buchwald-Hartwig Amination: The formation of C-N bonds is critical for emulating the hinge-binding interactions of ATP.[10] This reaction allows the introduction of substituted anilines and other amines, which can act as hydrogen bond donors and acceptors, a key feature in many Type I and Type II kinase inhibitors.[11]

  • Sonogashira Coupling: This method creates a rigid, linear alkynyl linker, which is useful for probing deep, narrow channels within a protein's active site or for use as a handle for subsequent click chemistry reactions.[12][13]

Causal Logic for C2-Position Modification

The 2-methylsulfanyl group resides in a region that often interacts with the ribose pocket of the ATP binding site. Modification here can significantly impact binding affinity and selectivity.

  • Oxidation to Sulfoxide and Sulfone: Converting the sulfide to a sulfoxide or sulfone dramatically alters its electronic and steric properties. The resulting sulfoxide is chiral and introduces a potent hydrogen bond acceptor. The sulfone is a larger, highly polar, and effective hydrogen bond acceptor. This simple modification can drastically alter the compound's solubility and binding mode.

  • Nucleophilic Displacement: The 2-methylsulfanyl group, particularly after oxidation to the methylsulfone, can become a suitable leaving group for nucleophilic aromatic substitution (SNAr). More directly, related pyrrolotriazine systems have been shown to undergo displacement of a triflate at the C2 position to install anilines, indicating the electrophilicity of this site.[14]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling at the C7-Position

This protocol describes a general procedure for the C-C bond formation between the C7-bromo position and a representative arylboronic acid.

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

Reagent M.W. Amount (1 mmol scale) Moles
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine 244.11 244 mg 1.0 mmol
Arylboronic Acid Varies Varies 1.2 mmol
Pd(dppf)Cl₂ 816.64 41 mg 0.05 mmol
K₂CO₃ (anhydrous) 138.21 415 mg 3.0 mmol
1,4-Dioxane (anhydrous) - 8 mL -

| Water (degassed) | - | 2 mL | - |

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, the arylboronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent/Base Addition: Add the anhydrous 1,4-dioxane, followed by the degassed water. Finally, add the potassium carbonate.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C7-H proton signal (if present in the starting material) and the appearance of new aromatic signals are indicative of a successful reaction.

Protocol 2: Buchwald-Hartwig Amination at the C7-Position

This protocol provides a general method for C-N bond formation with a representative amine nucleophile.

Materials and Reagents:

Reagent M.W. Amount (1 mmol scale) Moles
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine 244.11 244 mg 1.0 mmol
Amine (e.g., aniline) Varies Varies 1.2 mmol
XantPhos 578.68 23 mg 0.04 mmol
Pd₂(dba)₃ 915.72 18 mg 0.02 mmol
Cs₂CO₃ 325.82 489 mg 1.5 mmol

| Toluene (anhydrous) | - | 10 mL | - |

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong stream of argon, add Pd₂(dba)₃ and XantPhos to a dry vial. Add half of the toluene and stir for 10 minutes.

  • Reaction Setup: In a separate dry flask, add 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, the amine, and cesium carbonate.

  • Inert Atmosphere: Purge the flask with argon.

  • Reagent Addition: Add the remaining toluene, followed by the pre-formed catalyst solution via syringe.

  • Reaction Execution: Heat the mixture to 100-110 °C in a preheated oil bath. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 7-amino substituted product.

  • Characterization: Confirm the structure by NMR and HRMS. A characteristic N-H signal (if applicable) and new aromatic/aliphatic signals from the coupled amine will be present in the ¹H NMR spectrum.

Protocol 3: Oxidation of the 2-(Methylsulfanyl) Group

This protocol describes the controlled oxidation to the corresponding sulfone, a key modification for altering electronic properties.

Materials and Reagents:

Reagent M.W. Amount (1 mmol scale) Moles
2-(Methylsulfanyl)pyrrolo[2,1-f]triazine derivative Varies 1.0 mmol 1.0 mmol
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) 172.57 ~500 mg ~2.2 mmol
Dichloromethane (DCM) - 15 mL -

| Saturated NaHCO₃ solution | - | 20 mL | - |

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 2-(methylsulfanyl) starting material in DCM in a round-bottom flask and cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add m-CPBA portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. Note: Using ~1.1 equivalents of m-CPBA may favor the sulfoxide, while >2.1 equivalents will drive the reaction to the sulfone.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC/LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

  • Characterization: Successful oxidation to the sulfone is confirmed by a significant downfield shift of the S-CH₃ proton signal in the ¹H NMR spectrum (typically from ~2.6 ppm to ~3.3 ppm) and the disappearance of the sulfide signal in favor of the sulfone in the ¹³C NMR.

Data Presentation for SAR Analysis

The compounds generated from these protocols should be systematically cataloged and their biological data organized to facilitate SAR analysis. The following table provides a template for organizing this data, populated with hypothetical examples to illustrate its use.

Table 1: Exemplary SAR Data for Derivatization of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Entry R¹ Group at C7 Reaction R² Group at C2 Modification Kinase X IC₅₀ (nM)
1 -Br (Starting Material) - -SMe - >10,000
2 Phenyl Suzuki -SMe - 850
3 4-Fluorophenyl Suzuki -SMe - 420
4 3-Aminophenyl Suzuki -SMe - 150
5 Aniline Buchwald-Hartwig -SMe - 95
6 4-Methoxyaniline Buchwald-Hartwig -SMe - 78
7 Phenylethynyl Sonogashira -SMe - 1,200

| 8 | 4-Methoxyaniline | Buchwald-Hartwig | -SO₂Me | Oxidation | 25 |

Interpreting the SAR:
  • C7-Position: Comparing entries 2, 3, and 4 shows that adding substituents at the C7 position is beneficial. The improved potency with the 3-aminophenyl group (Entry 4) over the phenyl group (Entry 2) suggests a potential hydrogen bond interaction. Moving to a direct C-N linkage via Buchwald-Hartwig amination (Entries 5 & 6) further enhances potency, likely due to optimal interaction with the kinase hinge region.

  • C2-Position: Comparing Entry 6 with Entry 8 demonstrates the profound impact of modifying the C2 position. The oxidation of the methylsulfanyl to the methylsulfonyl group results in a significant boost in potency (78 nM to 25 nM). This suggests that the strong hydrogen bond accepting capability of the sulfone group is highly favorable for binding, possibly interacting with a key residue in the ribose-binding pocket.

Conclusion

The 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold is a high-value starting point for medicinal chemistry campaigns. The orthogonal reactivity of the C7-bromo and C2-methylsulfanyl groups allows for systematic and diverse modifications. The robust palladium-catalyzed cross-coupling and oxidation protocols provided in this application note offer a reliable and efficient path to generating compound libraries. This strategic approach, combined with systematic biological evaluation, will accelerate the identification of potent and selective drug candidates.

References

  • Kaur, N., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Research Square. [Link]
  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • St. Jean, D. J., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]
  • Fink, B. E., et al. (2011). Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. [Link]
  • Ott, G. R., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.).
  • Ott, G. R., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]
  • Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Ferreira, C. M., et al. (2023). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Chemistry – A European Journal. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Schroeder, G. M., et al. (2008). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]
  • Wallace, E. M., et al. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Guesmi, N., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem. [Link]

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Versatile Starting Point for Kinase Chemical Probe Development

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Versatile Starting Point for Kinase Chemical Probe Development

Application Note & Protocol Guide

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[2,1-f][1][2][3]triazine Core

In the landscape of modern drug discovery and chemical biology, the identification of selective and potent chemical probes is paramount.[1][2][3] These small molecules are indispensable tools for dissecting complex biological processes, validating novel drug targets, and providing the foundational scaffolds for therapeutic development. The pyrrolo[2,1-f][4][1][5]triazine nucleus has emerged as a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors.[1][6] Its unique heterocyclic structure is adept at forming key interactions within the adenine-binding pocket of protein kinases.[1]

This guide focuses on 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a key chemical intermediate that serves as a versatile and strategic starting point for the synthesis of sophisticated chemical probes targeting the human kinome. While not a probe itself, its reactive handles—a strategically positioned bromine atom and a methylsulfanyl group—offer medicinal chemists a platform for rapid diversification and structure-activity relationship (SAR) exploration.[7] We will illustrate its utility by outlining the workflow for developing a novel chemical probe, using Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease, as an exemplary case.[4][8][9]

Rationale for Use: Why is this Scaffold a Superior Chemical Starting Point?

The efficacy of the pyrrolo[2,1-f][4][1][5]triazine core stems from its ability to mimic the hydrogen bonding pattern of the adenine base of ATP. Crystallography and modeling studies have shown that the pyrrolotriazine ring system can form several key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1][10]

The true value of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine lies in its orthogonal reactivity, which allows for systematic chemical modifications to enhance potency and selectivity:

  • The C7-Bromine: This position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl or heteroaryl groups that can be directed into hydrophobic regions of the kinase active site, often leading to significant gains in potency and selectivity.[11]

  • The C2-Methylsulfanyl Group: This group can be oxidized to a sulfoxide or sulfone, transforming it into an effective leaving group for nucleophilic aromatic substitution (SNAr). This enables the installation of diverse amine-containing fragments, which can form additional hydrogen bonds or occupy specific sub-pockets within the ATP-binding site.[7]

This dual functionality provides a robust platform for generating extensive chemical libraries to probe the intricate SAR of a target kinase.

Application Note 1: Synthesis of a LRRK2-Targeted Chemical Probe Library

This section outlines a general workflow for leveraging 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine to create a focused library of potential LRRK2 inhibitors. The goal is to systematically explore the chemical space around the pyrrolotriazine core to identify compounds with high affinity and selectivity for LRRK2.

Workflow for Probe Library Synthesis

The following diagram illustrates a modular, two-stage synthetic approach for library generation.

Gcluster_0Stage 1: Core Diversification (C7 Position)cluster_1Stage 2: Installation of Affinity Groups (C2 Position)A7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazineBSuzuki Coupling(Arylboronic Acids/Esters)A->BCDiversified C7-Aryl Intermediates(Library A)B->CDOxidation(e.g., m-CPBA)C->DENucleophilic Aromatic Substitution (SNAr)(Amine Library)D->EFFinal Chemical Probe Library(Targeting LRRK2)E->F

Caption: Synthetic workflow for diversifying the core scaffold.

Stage 1: C7 Diversification via Suzuki Coupling. The bromine at the C7 position is an ideal handle for introducing a variety of aryl and heteroaryl moieties. By reacting the starting material with a panel of boronic acids or esters under Suzuki coupling conditions, a library of intermediates with diverse C7 substituents can be generated. These substituents can probe interactions in the solvent-exposed region of the kinase active site.

Stage 2: C2 Modification via SNAr.

  • Oxidation: The C2-methylsulfanyl group of the C7-diversified intermediates is first oxidized to the corresponding methylsulfone. This is a crucial activation step, as the sulfone is an excellent leaving group.

  • SNAr Reaction: The activated intermediates are then reacted with a library of primary or secondary amines. This substitution reaction installs a range of functional groups at the C2 position, designed to interact with the hinge region and other key residues. This step is critical for tuning the potency and selectivity of the final compounds.

This modular approach allows for the rapid generation of a matrix of compounds, enabling a thorough exploration of the SAR for LRRK2 inhibition.

Application Note 2: Characterization of a Novel Pyrrolotriazine-Based Chemical Probe

Once a library is synthesized, a rigorous characterization cascade is required to identify a high-quality chemical probe. A good probe must demonstrate high potency for its intended target, have a well-defined mechanism of action, and exhibit selectivity over other related proteins.

Workflow for Chemical Probe Validation

The following diagram outlines the essential steps to validate a candidate compound as a chemical probe for LRRK2.

GASynthesized Probe Candidate(e.g., 'PTZ-LRRK2-01')BBiochemical Assay:In Vitro LRRK2 Kinase Inhibition (IC50)A->BPotencyCCellular Target Engagement:NanoBRET™ or CETSA® AssayB->CCell Permeability& Target BindingDSelectivity Profiling:Kinome-wide Scan (e.g., KINOMEscan®)C->DSelectivityECellular Functional Assay:Inhibition of LRRK2-mediatedRab10 PhosphorylationD->EFunctional EffectFValidated Chemical ProbeE->FValidation

Caption: Experimental workflow for validating a chemical probe.

1. Biochemical Potency: The initial screen involves determining the half-maximal inhibitory concentration (IC50) of the candidate compound against purified LRRK2 protein (both wild-type and common mutants like G2019S) in a biochemical assay (e.g., ADP-Glo™). This provides a direct measure of the compound's potency against its target.

2. Cellular Target Engagement: It is crucial to confirm that the compound can enter cells and bind to its intended target.[12] Techniques like the NanoBRET™ Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA®) are ideal for this purpose.[5][13][14][15] These assays provide a quantitative measure of target occupancy in a live-cell context.

3. Kinome Selectivity: To be a useful tool, a chemical probe must be selective.[3] Broad-panel kinase screening, such as the KINOMEscan® platform, is the gold standard for assessing selectivity.[3][16][17] The probe should be tested against a large panel of kinases (e.g., >400) to identify potential off-targets.

4. Cellular Functional Activity: The final validation step is to demonstrate that the probe modulates the downstream signaling of its target in a cellular context. For LRRK2, a key functional readout is the phosphorylation of its substrate, Rab10. A high-quality probe should inhibit LRRK2-mediated Rab10 phosphorylation in a dose-dependent manner.

Data Presentation: Characterizing a Hypothetical Probe "PTZ-LRRK2-01"

The data below represents a typical characterization summary for a promising chemical probe developed from the pyrrolotriazine scaffold.

Table 1: Biochemical Potency and Cellular Target Engagement of PTZ-LRRK2-01

Assay TypeTargetResult (IC50 / EC50)
Biochemical Kinase AssayLRRK2 (WT)5.2 nM
Biochemical Kinase AssayLRRK2 (G2019S)2.1 nM
Cellular Target Engagement (NanoBRET™)LRRK2 (in HEK293T cells)25.7 nM
Cellular Functional Assay (pRab10)Endogenous LRRK230.1 nM

Table 2: Selectivity Profile of PTZ-LRRK2-01 (1 µM screen)

Kinase% Inhibition at 1 µM
LRRK2 99%
AAK115%
CAMK2D8%
MAPK1<5%
... (data for >400 other kinases)<10%

Visualizing the LRRK2 Signaling Pathway

Understanding the biological context in which a chemical probe will be used is essential. The following diagram depicts a simplified LRRK2 signaling pathway, highlighting the point of intervention for an inhibitor probe.

Gcluster_0cluster_1cluster_2cluster_3cluster_4stimuliPathogenic Mutations (e.g., G2019S)Oxidative Stresslrrk2LRRK2stimuli->lrrk2activatesrab10Rab10lrrk2->rab10phosphorylatesprobePTZ-LRRK2-01(Chemical Probe)probe->lrrk2inhibitsvesicularVesicular Traffickingrab10->vesicularautophagyAutophagyrab10->autophagycytoskeletonCytoskeletal Dynamicsrab10->cytoskeletondysfunctionNeuronal Dysfunction& Degenerationvesicular->dysfunctionautophagy->dysfunctioncytoskeleton->dysfunction

Application Notes and Protocols: Kinase Profiling Assays for Pyrrolo[2,1-f]triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prime targets for therapeutic intervention, particularly in oncology.[1][2] The pyrrolo[2,1-f][3][4][5]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[6][7] Compounds built on this framework have shown efficacy against a range of kinase targets, including VEGFR-2, FGFR-1, c-Met, and AAK1.[8][9]

The development of any kinase inhibitor, including those based on the pyrrolo[2,1-f]triazine scaffold, is critically dependent on a thorough understanding of its potency and selectivity. Given the high degree of conservation within the ATP-binding site across the human kinome, achieving selectivity is a significant challenge.[10][11] Off-target kinase inhibition can lead to unforeseen toxicities or side effects. Therefore, comprehensive kinase profiling is not merely a characterization step but a cornerstone of the drug discovery process, essential for guiding lead optimization and predicting clinical outcomes.[12][13]

This guide provides a detailed overview of the strategies and methodologies for the robust profiling of pyrrolo[2,1-f]triazine kinase inhibitors. We will explore the causality behind experimental choices, from initial biochemical screens to validation in cellular contexts, and provide field-proven protocols to ensure data integrity and reproducibility.

The Kinase Profiling Funnel: A Strategic Approach

A successful kinase inhibitor profiling campaign follows a logical, tiered approach, often visualized as a funnel. This strategy efficiently uses resources by employing high-throughput, cost-effective assays early on to screen many compounds, followed by more complex, lower-throughput assays to deeply characterize the most promising candidates.

G cluster_0 Early Discovery & HTS cluster_1 Lead Optimization cluster_2 Preclinical Validation Primary_Assay Primary Biochemical Assay (Single Target, Single Dose) Dose_Response Biochemical Dose-Response (IC50 Determination) Primary_Assay->Dose_Response Active 'Hits' Selectivity_Screen Broad Kinome Selectivity Panel (e.g., 400+ Kinases) Dose_Response->Selectivity_Screen Potent Compounds Binding_Assay Binding Affinity Assay (Kd Determination) Selectivity_Screen->Binding_Assay Selective Compounds Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Screen->Cellular_Target_Engagement Promising Leads Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Binding_Assay->Mechanism_of_Action Cellular_Activity Cellular Functional Assays (Target Phosphorylation) Cellular_Target_Engagement->Cellular_Activity In_Vivo In Vivo Efficacy & PK/PD (Animal Models) Cellular_Activity->In_Vivo G cluster_0 Standard Kinase Reaction cluster_1 Inhibited Reaction Kinase_Active Active Kinase Product Phospho-Substrate (ADP also produced) Kinase_Active->Product Phosphorylation ATP ATP ATP->Product Substrate Substrate Substrate->Product Kinase_Inactive Inactive Kinase-Inhibitor Complex No_Reaction No Reaction Kinase_Inactive->No_Reaction Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Kinase_Inactive Kinase_Active2 Active Kinase Kinase_Active2->Kinase_Inactive Binding ATP2 ATP ATP2->No_Reaction Blocked Substrate2 Substrate Substrate2->No_Reaction

Caption: Principle of an ATP-competitive biochemical kinase assay.

Protocol 1: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive, robust, and high-throughput compatible method. [4][14] Rationale: The amount of ADP produced is directly proportional to kinase activity. The assay converts this ADP into a luminescent signal. Low luminescence indicates low ADP production and therefore, potent kinase inhibition.

Materials:

  • Purified recombinant target kinase

  • Pyrrolo[2,1-f]triazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase substrate (specific peptide or protein for the target kinase)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrrolo[2,1-f]triazine inhibitor in kinase reaction buffer. Also, prepare a DMSO-only vehicle control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition/background).

  • Plate Setup: Add 1 µL of each diluted inhibitor concentration or control to the appropriate wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the target kinase and its substrate in kinase reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the target kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the reaction, which should be determined during assay development.

  • Reaction Stoppage & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP, which would otherwise interfere with the signal generation step. Incubate at room temperature for 40 minutes. [14]7. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced into ATP, which then fuels a luciferase reaction, generating light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

Data Analysis: The raw luminescence data is used to calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0%) and no-enzyme (100%) controls. The data is then plotted against the logarithm of the inhibitor concentration, and a non-linear regression (sigmoidal dose-response) is used to determine the IC₅₀ value.

Part 2: Kinome-Wide Selectivity Profiling

Once the on-target potency of a pyrrolo[2,1-f]triazine inhibitor is established, the next critical step is to assess its selectivity. This is typically achieved by screening the compound against a large, diverse panel of kinases, representing the human kinome. [12]Several commercial services offer profiling against hundreds of kinases. [15][16][17] The output of such a screen provides a comprehensive view of the inhibitor's off-target activities. This data is crucial for identifying potential liabilities and for guiding structure-activity relationship (SAR) studies to improve the selectivity profile.

Data Presentation: Selectivity Profile of a Hypothetical Inhibitor

The results are often presented in a table showing the potency (IC₅₀) or percent inhibition at a single concentration against each kinase in the panel.

Table 1: Representative Kinase Selectivity Profile for "Pyrrolo-Triazine-X"

Kinase TargetIC₅₀ (nM)Kinase FamilyComments
VEGFR-2 5 Tyrosine KinasePrimary Target
FGFR-125Tyrosine KinasePotent off-target activity
PDGFR-β80Tyrosine KinaseModerate off-target activity
c-Kit150Tyrosine KinaseWeak off-target activity
AAK1>10,000Ser/Thr KinaseNo significant activity
CDK2>10,000Ser/Thr KinaseNo significant activity
p38α>10,000Ser/Thr KinaseNo significant activity
ROCK1>10,000Ser/Thr KinaseNo significant activity

Interpretation: This hypothetical data shows that "Pyrrolo-Triazine-X" is a potent inhibitor of its primary target, VEGFR-2. However, it also displays significant activity against other related tyrosine kinases like FGFR-1 and PDGFR-β. This information is vital for the project team to decide whether this profile is acceptable for the intended therapeutic indication or if further chemical modifications are needed to reduce off-target effects.

Part 3: Cell-Based Assays - Confirming Activity in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not predict how a compound will behave in a living cell. [18]Cell-based assays are therefore a mandatory validation step to confirm that the inhibitor can:

  • Permeate the cell membrane.

  • Engage its intended target in the presence of high intracellular ATP concentrations (mM range). [19]3. Inhibit the target kinase's activity, leading to a measurable change in a downstream signaling event.

Protocol 2: Western Blot for Target Phosphorylation

This protocol assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cultured cells.

Rationale: A functional kinase inhibitor should decrease the phosphorylation of its substrates. Western blotting uses phospho-specific antibodies to detect this change, providing a direct readout of the inhibitor's cellular activity. [20]

G cluster_0 Cellular Signaling Pathway cluster_1 Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Target_Kinase Target Kinase (e.g., VEGFR-2) Receptor->Target_Kinase Activates pSubstrate Phosphorylated Substrate Target_Kinase->pSubstrate Phosphorylates Substrate Downstream Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Target_Kinase2 Target Kinase Inhibitor->Target_Kinase2 Inhibits Blocked_Response Blocked Cellular Response Target_Kinase2->Blocked_Response Phosphorylation Blocked Substrate2 Downstream Substrate Substrate2->Blocked_Response

Caption: Inhibition of a cellular signaling pathway.

Materials:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • Pyrrolo[2,1-f]triazine inhibitor

  • Growth factor to stimulate the pathway (e.g., VEGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: phospho-specific antibody for the substrate, total antibody for the substrate (loading control), and an antibody for the target kinase.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells in low-serum media for 4-6 hours to reduce basal signaling.

  • Inhibitor Incubation: Pre-treat the cells with various concentrations of the pyrrolo[2,1-f]triazine inhibitor (and a vehicle control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the kinase pathway by adding the appropriate growth factor (e.g., VEGF) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. [14] * Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH.

Data Analysis: The band intensities are quantified using imaging software. The intensity of the phospho-protein band is normalized to the total protein or housekeeping protein band. The results will show a dose-dependent decrease in substrate phosphorylation in the inhibitor-treated samples, confirming the compound's activity in a cellular context.

Conclusion

The characterization of pyrrolo[2,1-f]triazine inhibitors requires a multi-assay, tiered profiling strategy to build a comprehensive understanding of their potency, selectivity, and mechanism of action. By progressing from high-throughput biochemical assays to kinome-wide selectivity screens and finally to functional cellular assays, researchers can make well-informed decisions, mitigate risks of off-target effects, and ultimately accelerate the development of safer and more effective kinase-targeted therapies. The protocols and strategies outlined in this guide provide a robust framework for achieving these critical objectives.

References

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  • Ishizawa, T., et al. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
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  • PamGene. (2021). Kinase activity profiling - Our kinase activity assay explained. YouTube. [Link]
  • Wager, T. T., et al. (2015). Pyrrolo[2,1-f]t[3][4][5]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle.
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Sources

Design and Application of C-Nucleosides from Pyrrolo[2,1-f]triazine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Nucleoside Chemistry

The pyrrolo[2,1-f][1][2][3]triazine core has emerged as a "privileged" scaffold in modern medicinal chemistry.[4][5] Its structural resemblance to purine nucleobases allows it to act as a bioisostere, interacting with biological targets that recognize natural purines.[6] This unique heterocyclic system is at the heart of several clinically important molecules, including kinase inhibitors for cancer therapy and potent antiviral agents.[7][8][9] One of the most notable examples is Remdesivir, a broad-spectrum antiviral drug that contains the pyrrolo[2,1-f][1][2][3]triazine moiety and has been used in the treatment of RNA virus infections, including SARS-CoV-2.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of C-nucleosides derived from the versatile pyrrolo[2,1-f]triazine scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the structure-activity relationships that govern the therapeutic potential of these compounds. The focus is on C-nucleosides, where the nucleobase is connected to the sugar moiety via a stable carbon-carbon bond, a feature that imparts significant resistance to enzymatic degradation compared to their N-nucleoside counterparts.[10]

Rational Design Strategies for Pyrrolo[2,1-f]triazine C-Nucleosides

The design of novel C-nucleosides based on the pyrrolo[2,1-f]triazine scaffold is guided by several key principles aimed at optimizing their therapeutic index.

The Pyrrolo[2,1-f]triazine Core as a Purine Mimic

The core scaffold, being a structural analogue of purines, can be strategically substituted to modulate its interaction with target enzymes like kinases or polymerases.[6][7] Modifications at various positions of the bicyclic system can influence binding affinity, selectivity, and pharmacokinetic properties. For instance, substitutions at the 2, 4, and 7 positions have been shown to be crucial for activity.[3]

The Importance of the C-Glycosidic Bond

The C-C bond between the pyrrolo[2,1-f]triazine core and the sugar moiety provides enhanced stability against hydrolysis and enzymatic cleavage by nucleoside phosphorylases, which is a common metabolic liability for traditional N-nucleosides.[10] This increased stability can lead to improved pharmacokinetic profiles and prolonged duration of action.

Sugar Moiety Modifications

The nature of the sugar component plays a critical role in the biological activity of C-nucleosides. Key modifications include:

  • Ribose and Deoxyribose Analogs: The choice between ribose, 2'-deoxyribose, or 2',3'-dideoxyribose can determine the selectivity of the nucleoside for viral RNA-dependent RNA polymerases (RdRp) or cellular DNA polymerases.[2]

  • Conformational Locks: Introducing modifications that lock the sugar into a specific conformation (e.g., North or South) can enhance binding to the target enzyme.

  • Prodrug Approaches: To overcome the often poor cellular permeability of nucleosides due to their polarity, prodrug strategies are employed. A common approach is the phosphoramidate ProTide technology, which masks the phosphate group, facilitating cell entry before being metabolized to the active triphosphate form.[11] This strategy bypasses the often rate-limiting first phosphorylation step.[11]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the pyrrolo[2,1-f]triazine core and the sugar moiety is essential for establishing robust SAR. For example, introducing different substituents at the 7-position of the pyrrolotriazine ring, such as halogens or cyano groups, has been shown to significantly impact the cytotoxic and antiviral activities of these C-nucleosides.[2][12]

Synthetic Protocols for Pyrrolo[2,1-f]triazine C-Nucleosides

The synthesis of pyrrolo[2,1-f]triazine C-nucleosides is a multi-step process that involves the construction of the heterocyclic core followed by the stereoselective introduction of the sugar moiety.

Workflow for the Synthesis of Pyrrolo[2,1-f]triazine C-Nucleosides

Synthetic Workflow A Pyrrole or Triazine Starting Material B Synthesis of Pyrrolo[2,1-f]triazine Core A->B Cyclization/Annulation D C-Glycosylation B->D C Sugar Donor Synthesis (e.g., Glycosyl Halide, Lactone) C->D E Deprotection D->E Removal of Protecting Groups F Purification and Characterization E->F HPLC, NMR, MS G Optional: Prodrug Synthesis F->G Phosphoramidate Coupling

Caption: General workflow for the synthesis of pyrrolo[2,1-f]triazine C-nucleosides.

Protocol 1: Synthesis of the Pyrrolo[2,1-f]triazine Scaffold

There are several reported methods for the synthesis of the pyrrolo[2,1-f]triazine core.[1] A common approach starts from a substituted pyrrole derivative.

Example: Synthesis from a Pyrrole Precursor [1]

  • N-Amination of Pyrrole: A substituted pyrrole is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine, to yield the corresponding N-aminopyrrole.

  • Cyclization: The N-aminopyrrole is then cyclized with a suitable reagent, such as formamidine acetate, to form the pyrrolo[2,1-f]triazine ring system.

Protocol 2: C-Glycosylation

The key step in the synthesis of C-nucleosides is the formation of the C-C bond between the sugar and the nucleobase. This can be challenging due to the need for stereocontrol at the anomeric center.

Example: Palladium-Catalyzed Cross-Coupling

This method is particularly useful for functionalizing a pre-formed pyrrolo[2,1-f]triazine C-nucleoside at a specific position. For instance, a 7-iodo-pyrrolotriazine C-ribonucleoside intermediate can be coupled with various alkynyl or aryl groups.[13]

General Procedure:

  • To a solution of the 7-iodo-pyrrolotriazine C-nucleoside in a suitable solvent (e.g., DMF), add the desired coupling partner (e.g., a terminal alkyne), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction and purify the product by column chromatography.

Example: Radical-Based C-Glycosylation

Recent advances have led to the development of photoredox-catalyzed methods for C-glycosylation. These methods often proceed under mild conditions and can be highly stereoselective.[10][14]

General Principle:

  • A glycosyl precursor, such as a glycosyl ester, is activated by a photocatalyst under visible light irradiation to generate a glycosyl radical.

  • This radical then undergoes a cross-coupling reaction with an aryl or heteroaryl bromide, such as a brominated pyrrolo[2,1-f]triazine, in the presence of a nickel catalyst to form the desired C-glycoside.[10]

Data on Representative Pyrrolo[2,1-f]triazine C-Nucleosides
Compound IDR1 (at C7)Sugar MoietyBiological ActivityReference
1 HRibosePotent cytotoxic activity[2]
2 CNRibosePotent cytotoxic activity[2]
3 ClRiboseAntiviral (Norovirus)[12]
4 BrRiboseAntiviral (Norovirus)[12]
5 IRiboseAntiviral (Norovirus)[12]

Protocols for Biological Evaluation

Once synthesized and characterized, the novel C-nucleosides must be evaluated for their biological activity.

Protocol 3: In Vitro Cytotoxicity Assay

This assay is crucial to determine the general toxicity of the compounds to mammalian cells and to identify potential anticancer agents.

Materials:

  • A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., MRC-5).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT or resazurin-based cell viability reagent.

  • 96-well plates.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) for each compound.

Protocol 4: Antiviral Assay

The specific protocol for antiviral testing will depend on the target virus. Below is a general workflow for an RNA virus like influenza or norovirus.

Workflow for Antiviral Activity Screening

Antiviral Assay Workflow A Cell Seeding B Compound Treatment A->B Pre-treatment C Virus Infection B->C Co-treatment or Post-treatment D Incubation C->D Allow for viral replication E Endpoint Measurement D->E e.g., CPE, Plaque Assay, qPCR, Reporter Gene F Data Analysis E->F Calculate EC50 and Selectivity Index (SI = CC50/EC50)

Caption: General workflow for in vitro antiviral activity screening.

Example: Anti-Norovirus Replicon Assay [12]

  • Use a human cell line stably expressing a norovirus replicon (e.g., a luciferase reporter).

  • Seed the cells in 96-well plates and treat with the test compounds.

  • After a set incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • A decrease in reporter activity indicates inhibition of viral replication.

  • Calculate the 50% effective concentration (EC₅₀).

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold is a highly versatile and promising platform for the design of novel C-nucleoside therapeutics. The inherent stability of the C-glycosidic bond, combined with the purine-mimicking nature of the heterocyclic core, provides a solid foundation for developing potent and selective antiviral and anticancer agents. Future research in this area will likely focus on the development of more efficient and stereoselective C-glycosylation methods, the exploration of novel sugar modifications to enhance target specificity, and the application of advanced prodrug strategies to improve pharmacokinetic properties. The protocols and design principles outlined in this application note provide a roadmap for researchers to navigate this exciting and rapidly evolving field of medicinal chemistry.

References

  • Chauhan, J., & Singh, R. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1536-1551. [Link]
  • Pomeisl, K., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. [Link]
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  • Di Francesco, M. E., et al. (2018). Synthesis and biological evaluation of 7-substituted-4-aminopyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 28(15), 2553-2557. [Link]
  • Harikrishnan, L. S., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 16(11), 1793-1800. [Link]
  • Wang, G., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
  • Lee, K., & Hong, J. H. (2002). Synthesis of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. The Journal of Organic Chemistry, 67(19), 6654-6659. [Link]
  • Hong, J. H., et al. (2002). Synthesis of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides. Isosteres of Sangivamycin, Tubercidin, and Toyocamycin.
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  • Meanwell, N. A. (2018). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 28(15), 2489-2503. [Link]
  • Toshima, K. (2010). C-Glycosylation. In Carbohydrate Chemistry (pp. 755-804). Springer. [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common byproducts and addressing frequently asked questions to streamline your synthetic efforts.

Part 1: Troubleshooting Guide - Common Byproducts and Their Mitigation

This section focuses on identifying and resolving specific issues related to byproduct formation during the synthesis of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Question 1: My final product is contaminated with a significant amount of the debrominated byproduct, 2-(methylsulfanyl)pyrrolo[2,1-f]triazine. What is the cause and how can I prevent this?

Answer:

The presence of the debrominated byproduct is a frequent challenge in this synthesis. It primarily stems from two potential issues: reductive processes during the bromination reaction itself, or degradation of the product during the workup and purification stages.

Probable Causes and Recommended Solutions:

  • Reductive Debromination During Bromination:

    • Cause: The selection of the brominating agent and the reaction conditions can inadvertently promote the formation of radical species, which can then remove the desired bromine atom from your target molecule. This issue is often exacerbated by elevated reaction temperatures or unnecessarily long reaction times.

    • Solution:

      • Brominating Agent Selection: N-Bromosuccinimide (NBS) is a widely used and effective reagent for this type of transformation. It is imperative to use freshly recrystallized NBS, as impurities in aged reagent can initiate undesirable side reactions.

      • Strict Temperature Control: The bromination should be conducted at low temperatures, ideally between 0 °C and room temperature. This minimizes the rate of side reactions. Diligent monitoring of the reaction's progress via TLC or LC-MS is crucial to prevent the reaction from running longer than necessary.

  • Product Degradation During Workup and Purification:

    • Cause: The 7-bromo substituent can be unstable under certain conditions. Exposure to basic solutions during the aqueous workup or extended contact with silica gel during column chromatography can lead to the loss of the bromine atom.

    • Solution:

      • Aqueous Workup: If a basic wash is required, use a mild base such as a saturated sodium bicarbonate solution and keep the contact time to a minimum. The organic layer should be separated and dried promptly.

      • Column Chromatography: To reduce the risk of on-column degradation, you can use a less acidic grade of silica gel or neutralize the silica gel by pre-treating it with a triethylamine solution in your chosen eluent. A swift purification with a well-chosen solvent system is highly recommended.

Experimental Protocol: A Method to Minimize Debromination using NBS

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 2-(methylsulfanyl)pyrrolo[2,1-f]triazine, in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) in portions over a 15 to 30-minute period, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction's progress every 15-20 minutes using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material has been consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Proceed with the aqueous workup as quickly as possible, avoiding extended exposure to any basic solutions.

Question 2: My LC-MS analysis indicates the presence of a di-brominated species. How does this form, and what are the most effective strategies to prevent it?

Answer:

The formation of a di-brominated byproduct, most likely 5,7-dibromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is a direct consequence of over-bromination of the pyrrolo[2,1-f]triazine core.

Probable Causes and Recommended Solutions:

  • Excess of Brominating Agent:

    • Cause: The use of more than one equivalent of your brominating agent (e.g., NBS) will almost certainly lead to the formation of di-brominated and possibly even tri-brominated byproducts. The pyrrolo[2,1-f]triazine ring system possesses multiple sites that are susceptible to electrophilic aromatic substitution.

    • Solution:

      • Precise Stoichiometry: It is critical to carefully control the stoichiometry of the brominating agent. We recommend using between 1.0 and 1.1 equivalents of NBS. While a minor excess might be necessary to ensure the reaction goes to completion, this should be fine-tuned based on close monitoring of the reaction.

      • Controlled Addition: The slow, portion-wise addition of the brominating agent at a low temperature helps to maintain a low concentration of the electrophile in the reaction mixture, which favors mono-bromination.

  • Elevated Reaction Temperature:

    • Cause: Higher reaction temperatures can increase the rate of the second bromination, leading to a higher yield of the di-brominated byproduct.

    • Solution:

      • Temperature Management: Maintain the reaction temperature at 0 °C or below. This reduces the overall reactivity of the system and provides better control over the selectivity of the bromination.

Data Presentation: Common Byproducts in the Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

CompoundMolecular Weight ( g/mol )Expected Mass (M+H)+Key Analytical Signature
Target Product: 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine258.13258.9, 260.9 (1:1 ratio)Characteristic isotopic pattern for one bromine atom.
Byproduct 1: 2-(Methylsulfanyl)pyrrolo[2,1-f]triazine179.23180.1Absence of the bromine isotopic pattern.
Byproduct 2: 5,7-Dibromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine337.02336.8, 338.8, 340.8 (1:2:1 ratio)Characteristic isotopic pattern for two bromine atoms.
Byproduct 3: 2-(Methylsulfinyl)pyrrolo[2,1-f]triazine195.23196.1A mass increase of 16 Da from the starting material.
Byproduct 4: 2-(Methylsulfonyl)pyrrolo[2,1-f]triazine211.23212.1A mass increase of 32 Da from the starting material.
Question 3: I am observing the formation of oxidized byproducts, namely the corresponding sulfoxide and sulfone. Which reaction conditions promote their formation, and how can I prevent this?

Answer:

The oxidation of the methylsulfanyl group to form 2-(methylsulfinyl)pyrrolo[2,1-f]triazine (the sulfoxide) and 2-(methylsulfonyl)pyrrolo[2,1-f]triazine (the sulfone) is a known potential side reaction. This is particularly likely when using certain brominating agents or under oxidative workup conditions.

Probable Causes and Recommended Solutions:

  • Oxidative Nature of Brominating Agents:

    • Cause: Some brominating agents, or the impurities within them, can possess oxidative properties.

    • Solution:

      • Use High-Purity Reagents: Always use high-purity, and if possible, freshly opened or recrystallized N-bromosuccinimide.

      • Consider Alternative Reagents: If oxidation continues to be an issue, you may want to explore alternative, non-oxidizing brominating agents, although it should be noted that NBS is generally very effective for this specific transformation.

  • Workup and Purification Conditions:

    • Cause: Exposure to oxidizing agents during the workup or purification steps can lead to the formation of the sulfoxide and sulfone. This can also occur with prolonged exposure of the crude product to air.

    • Solution:

      • Maintain an Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (such as nitrogen or argon) to minimize air oxidation.

      • Use a Reductive Quencher: Employ a reductive quenching agent like sodium thiosulfate to neutralize any excess brominating agent.

      • Prompt Purification: Purify your crude product as soon as is practical after the workup to minimize its exposure to air.

Visualization: Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_byproducts Common Byproducts SM 2-(Methylsulfanyl)pyrrolo[2,1-f]triazine NBS NBS (1.0-1.1 eq) CH2Cl2, 0 °C Sulfox Sulfoxide Byproduct (Oxidative Conditions) SM->Sulfox Oxidation TP 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (Target Product) NBS->TP Main Reaction Pathway Debrom Debrominated Byproduct (Reductive Conditions) TP->Debrom Debromination Dibrom Di-brominated Byproduct (Excess NBS) TP->Dibrom Over-bromination

Caption: A diagram illustrating the synthetic pathway to 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine and the points at which common byproducts can form.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions concerning the synthesis of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Question 4: What are the best analytical techniques for monitoring the reaction's progress and assessing the purity of the final product?

Answer:

For accurate monitoring and purity assessment, a combination of chromatographic and spectroscopic techniques is highly recommended.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly monitoring the consumption of your starting material and the formation of your product. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, should be developed to ensure good separation between the starting material, the product, and any major byproducts. Visualization is typically achieved using a UV lamp.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for this synthesis. It provides detailed information on the retention times of the components in your reaction mixture, as well as their mass-to-charge ratios. This allows for the confident identification of the starting material, the desired product (with its distinctive bromine isotopic pattern), and the common byproducts detailed in the table above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Proton NMR is essential for confirming the structure of your final product. The disappearance of the proton signal at the 7-position of the pyrrolo[2,1-f]triazine core, along with shifts in the remaining aromatic protons, are key indicators of a successful bromination.

    • ¹³C NMR: Carbon NMR provides additional confirmation of the product's structure.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of the purity of your final product, a validated HPLC method with a suitable detector (such as a UV-Vis detector) is the industry standard. This allows for the precise determination of the percentage of the desired product and any impurities present.

Question 5: Could you provide a general, optimized protocol for the synthesis of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine?

Answer:

While it is always advisable to optimize any reaction for your specific scale and equipment, the following protocol provides a reliable starting point.

Experimental Protocol: Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Reaction Setup: In a clean, dry round-bottom flask fitted with a magnetic stir bar and a nitrogen inlet, add 2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of starting material.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: In a separate container, weigh out N-bromosuccinimide (NBS) (1.05 eq). Add the NBS to the reaction mixture in portions over a period of 20-30 minutes, ensuring that the internal temperature is maintained below 5 °C.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS at 15-minute intervals after the addition of NBS is complete. The reaction is generally complete within 1-2 hours.

  • Quenching: Once the starting material has been consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir the mixture vigorously for 10 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel, with a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and assess its purity.

References

  • Synthesis of Pyrrolo[2,1-f]triazine Derivatives and Their Use as Janus Kinase (JAK) Inhibitors.
  • Preparation of pyrrolo[2,1-f]triazine derivatives as inhibitors of JAK kinase.

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of brominated heterocyclic compounds. The unique electronic properties and reactivity of these molecules necessitate specialized strategies to achieve high purity, a critical factor for the reliability of subsequent research and the safety of potential drug candidates.[1] This document provides in-depth troubleshooting guides and FAQs to navigate these purification hurdles effectively.

The Challenge: Why Are Brominated Heterocycles Difficult to Purify?

Brominated heterocycles are pivotal building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[2] The bromine atom serves as a versatile synthetic handle, most notably for transition-metal-catalyzed cross-coupling reactions.[2][3] However, the very features that make them synthetically useful also introduce purification challenges:

  • Polarity & Solubility: The presence of a halogen atom and heteroatoms (N, S, O) creates complex electronic properties. These compounds often have intermediate polarity, making them prone to co-elution with both non-polar byproducts and more polar impurities in standard chromatographic systems.

  • Reactivity & Stability: The carbon-bromine bond can be labile. Some brominated heterocycles are sensitive to the acidic nature of standard silica gel, leading to degradation on-column.[4] Others may be susceptible to debromination or decomposition under elevated temperatures or upon exposure to light.[5][6]

  • Reaction Byproducts: Syntheses, especially cross-coupling reactions, introduce a host of challenging impurities, including residual metal catalysts (e.g., palladium), ligands, unreacted starting materials, and homo-coupled side products.

This guide provides structured solutions to these common problems.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the most common purification technique, but it is fraught with potential issues for this class of compounds.

Q1: My brominated heterocycle is streaking or tailing badly on a silica gel column. What is causing this, and how can I fix it?

A1: The Cause & The Chemistry

Peak tailing is often a result of strong, non-ideal interactions between your compound and the stationary phase.[7] For heterocyclic compounds, especially those containing basic nitrogen atoms (like pyridines or indoles), the primary culprit is the interaction with acidic silanol groups (Si-OH) on the surface of silica gel. This strong acid-base interaction leads to slow desorption kinetics, causing the compound to "streak" down the column.

The Solutions:

  • Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Typically, 0.1-1% (v/v) is sufficient. Triethylamine is volatile and can usually be removed easily with the solvent during rotary evaporation.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., in a DCM/MeOH/NH₃ system). This is particularly effective for very basic compounds.[4]

  • Switch to a Different Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your molecule, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.[4]

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of active silanol groups.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed on Silica TLC/Column mod Add 0.5% Triethylamine to Eluent start->mod check1 Does peak shape improve? mod->check1 solve1 Proceed with modified eluent. Problem Solved. check1->solve1 Yes alt_stat Switch to Neutral Alumina Stationary Phase check1->alt_stat No check2 Does peak shape improve? alt_stat->check2 solve2 Proceed with Alumina. Problem Solved. check2->solve2 Yes further Consider Reverse Phase or other orthogonal technique. check2->further No

Caption: A step-by-step workflow for addressing peak tailing.

Q2: My desired product co-elutes with the unbrominated starting material. How can I achieve separation?

A2: The Cause & The Strategy

The starting material and the brominated product often have very similar polarities, making separation by normal-phase (silica) chromatography challenging.[8] The key is to exploit subtle differences in their properties using a different separation mechanism. This is the principle of orthogonal purification .[9][10]

The Solutions:

  • Optimize Normal-Phase Conditions:

    • Reduce Eluent Polarity: Try to get the Rf value of your compounds down to the 0.1-0.2 range on TLC. Lowering the Rf spreads the bands further apart on the column, potentially resolving them.[8]

    • Change Solvent System: Switch from a common hexane/ethyl acetate system to one with different selectivity, such as dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in unique ways, which can alter the elution order or improve separation.[8]

  • Employ Orthogonal Chromatography: The most powerful solution is to switch to a separation mode that relies on a different principle than adsorption.

    • Reverse-Phase Chromatography (RPC): This is the most common orthogonal technique. Separation is based on hydrophobicity rather than polarity. Since the bromine atom increases the molecular weight and often the hydrophobicity of a molecule, it will typically be retained longer on a C18 column than the unbrominated analogue. This can provide excellent separation where normal-phase fails.[9]

Data Presentation: Normal vs. Reverse Phase Elution
CompoundNormal Phase (Silica)Reverse Phase (C18)Rationale
Heterocycle (Start)Elutes Later (More Polar)Elutes Earlier (Less Hydrophobic)The N, O, or S atoms make it relatively polar.
Bromo-Heterocycle (Product)Elutes Earlier (Less Polar)Elutes Later (More Hydrophobic)The heavy bromine atom adds significant non-polar character.
Experimental Protocol: Orthogonal Flash Chromatography
  • Initial Purification: Run a normal-phase flash column (e.g., Hexane/EtOAc) to remove bulk impurities, even if the product and starting material co-elute. Combine the mixed fractions.

  • Solvent Exchange: Concentrate the mixed fractions in vacuo to remove the normal-phase solvents.

  • Redissolve for RPC: Dissolve the residue in a minimal amount of a strong reverse-phase solvent like methanol, acetonitrile, or DMSO.

  • Reverse-Phase Purification: Purify the material on a C18-functionalized silica flash column using a water/acetonitrile or water/methanol gradient.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to confirm separation and purity. This two-step process is highly effective for purifying complex mixtures that are inseparable by a single method.[9]

Q3: My compound seems to be decomposing on the column. What are the signs and solutions?

A3: The Signs & The Cause

On-column decomposition is a significant risk for sensitive brominated heterocycles. The signs include:

  • A new, often very polar spot appearing on TLC analysis of the collected fractions.

  • Yellow or brown coloration developing in the collected fractions.

  • Very low overall recovery of material from the column.

The primary cause is often the acidity of silica gel, which can catalyze hydrolysis or debromination, especially if the compound is heated by the heat of adsorption at the top of the column.[4]

The Solutions:

  • Passivation: Before loading your compound, flush the column with your eluent system containing 1% triethylamine to neutralize the silica.

  • Use a Milder Stationary Phase: Switch to neutral alumina, which lacks the strong acidity of silica.

  • Keep it Cold: If the decomposition is exothermic, consider running the column in a cold room to dissipate heat.

  • Work Quickly: Use flash chromatography with slightly higher pressure to minimize the residence time of your compound on the stationary phase.

Section 2: Troubleshooting Recrystallization

For solid compounds, recrystallization is an excellent and scalable purification technique.[11][12]

Q1: How do I select the best solvent for recrystallizing my brominated compound?

A1: The Principle & The Protocol

The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Impurities should either be completely soluble or completely insoluble at all temperatures.

Experimental Protocol: Systematic Solvent Screening
  • Preparation: Place ~10-20 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature. Swirl after each drop.

    • Ideal Candidate: A good solvent will not dissolve the compound at room temperature after adding ~0.5 mL.[4]

  • Heating: Take the tubes that did not show good solubility and heat them gently in a water or sand bath.

    • Ideal Candidate: The compound should dissolve completely at or near the boiling point of the solvent.[4]

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • The Winner: The best solvent is the one that produces a large quantity of crystalline solid upon cooling.[4]

  • Binary Solvents: If no single solvent works, try a binary (two-solvent) system. Dissolve the compound in a small amount of a "good" solvent (in which it's very soluble) and then slowly add a "poor" solvent (in which it's insoluble) until the solution becomes cloudy (the saturation point). Heat to clarify and then cool slowly.

Q2: My compound "oiled out" instead of forming crystals. What do I do now?

A2: The Cause & The Fix

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This usually happens when the solution is too saturated or cools too quickly. The oil is still impure.

The Solutions:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10%) more solvent.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it in the warm heating mantle (turned off) can promote slow crystal growth.

  • Scratch and Seed: Once the solution is cool, scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Change Solvents: If the problem persists, the compound's melting point may be lower than the boiling point of the solvent. You must select a lower-boiling solvent or a different solvent system altogether.

Section 3: Frequently Asked Questions (FAQs)

Q: After a Suzuki or other cross-coupling reaction, how can I remove the residual palladium catalyst?

A: Palladium residues are a common and critical impurity to remove, especially for pharmaceutical applications.

  • Scavenger Resins: Use commercially available silica or polymer resins functionalized with thiols or other ligands that chelate palladium. Stir the crude product solution with the resin for several hours, then filter.

  • Activated Carbon: Treatment with activated carbon can adsorb palladium catalysts. However, this can sometimes lead to loss of the desired product as well.

  • Filtration: Passing the crude mixture through a plug of Celite® or silica can sometimes remove precipitated palladium black.

  • Aqueous Wash: A wash with an aqueous solution of sodium sulfide or thiourea can sometimes help precipitate palladium salts, but this can be complex.

Q: What is the best way to assess the final purity of my brominated heterocycle?

A: No single technique is perfect; a combination provides the most confidence. A comprehensive purity analysis should be capable of detecting unreacted starting materials, isomeric byproducts, and residual solvents.[1]

Data Presentation: Comparison of Purity Analysis Methods
MethodPrincipleStrengths for Brominated HeterocyclesWeaknesses
HPLC-UV Separation by polarity/hydrophobicity, UV detection.Excellent for quantitative analysis of the main component and non-volatile impurities. High resolution.[1]Requires a chromophore. May not detect impurities that don't absorb UV light.
GC-MS Separation by volatility, mass detection.Excellent for identifying volatile impurities (e.g., residual solvents) and byproducts. Provides structural information from mass fragmentation.[13]Compound must be volatile and thermally stable.
qNMR Quantitative analysis based on NMR signal integration relative to a certified internal standard.Provides an absolute purity value without needing a reference standard of the compound itself. Gives structural confirmation.[14]Lower sensitivity than chromatographic methods. Requires a well-resolved peak for the analyte.
Q: Are there any general stability concerns when storing brominated heterocycles?

A: Yes. Many organobromine compounds can be sensitive to light, which can induce radical debromination.[6] It is good practice to store them in amber vials or in the dark. For particularly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) at low temperatures is recommended to prevent degradation.

Decision Logic for Purification Strategy

start Crude Brominated Heterocycle is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_col Run Flash Column Chromatography is_solid->run_col No / Oily success_recryst Successful? try_recryst->success_recryst end_pure High Purity Compound success_recryst->end_pure Yes success_recryst->run_col No is_complex Is separation poor due to co-elution? run_col->is_complex is_complex->end_pure No, separation is good ortho Employ Orthogonal Purification (e.g., Reverse Phase) is_complex->ortho Yes ortho->end_pure

Caption: A decision tree for selecting an appropriate purification strategy.

References

  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central.
  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PMC - NIH.
  • LC-MS Technical Support Center: Halogen
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  • Magnetic Metallic Nanoparticles Coated with Carbon for the Catalytic Removal of Bromate
  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
  • Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. Benchchem.
  • A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Benchchem.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • The Secrets of Orthogonal Process Design.
  • Troubleshooting Guide. Phenomenex.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • recrystallization & purific
  • Suzuki purific
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • The Purification of Organic Compound: Techniques and Applic
  • Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. PubMed.
  • Recent Advances in Bromination of Aromatic and Heteroarom
  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
  • Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine. PubMed.

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Optimizing reaction conditions for pyrrolo[2,1-f]triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolo[2,1-f]triazine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazines. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of significant therapeutics like Remdesivir and various kinase inhibitors.[1][2] Its synthesis, while accessible, presents nuances where precise control over reaction conditions is paramount for success.

This guide is structured as a dynamic resource, moving beyond simple protocols to address the common challenges and questions that arise in the lab. We will delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific, common problems encountered during the synthesis of the pyrrolo[2,1-f]triazine core. Each entry provides a diagnostic approach and actionable solutions grounded in chemical principles.

Q1: My overall yield is consistently low. What are the most probable causes and how can I fix them?

Low yield is a multifaceted issue that often points to inefficiencies in one of the two key stages of the synthesis: the formation of the N-N bond precursor (e.g., an N-aminopyrrole) or the subsequent cyclization to form the triazine ring.

Analysis: The stability of intermediates and the completeness of each transformation are critical. The N-amination of pyrroles can be inefficient, and the resulting N-aminopyrrole intermediates can be unstable.[1] Similarly, the cyclization step often requires forcing conditions, which can lead to degradation if not properly controlled.

Recommended Actions:

  • Verify Precursor Quality: Ensure the purity of your starting pyrrole or triazine. Contaminants can interfere with catalyst activity or base-mediated reactions.

  • Optimize N-Amination (if applicable): This step is a frequent source of failure. The choice of aminating agent (e.g., chloramine, O-(diphenylphosphinyl)hydroxylamine) and base (e.g., NaH) is crucial. Ensure strictly anhydrous conditions, as moisture will quench the base and hydrolyze reagents.[3]

  • Control Cyclization Conditions: The cyclization of an N-aminopyrrole with a C1 source like formamidine acetate often requires high temperatures (e.g., >150 °C).[1][3] However, prolonged heating can cause decomposition. Monitor the reaction by TLC or LCMS to find the optimal balance of reaction time and temperature. For alternative cycloadditions using triazinium ylides, ensure the base used for in-situ generation is appropriate and moisture-free.[4]

The following workflow provides a systematic approach to diagnosing the source of low yield.

LowYield_Troubleshooting start Low Yield Observed check_sm Analyze Starting Materials (SMs) by NMR/LCMS start->check_sm sm_ok SMs Pure? check_sm->sm_ok purify_sm Action: Purify or Re-source SMs sm_ok->purify_sm No check_step1 Analyze Reaction Mixture After Step 1 (e.g., N-Amination) sm_ok->check_step1 Yes step1_ok Full Conversion? check_step1->step1_ok optimize_step1 Action: Optimize Step 1 - Check Reagents (Base, Aminating Agent) - Ensure Anhydrous Conditions - Adjust Temperature/Time step1_ok->optimize_step1 No check_step2 Analyze Reaction Mixture After Step 2 (Cyclization) step1_ok->check_step2 Yes step2_ok Product Formed? Significant Decomposition? check_step2->step2_ok optimize_step2 Action: Optimize Step 2 - Adjust Temperature/Time - Screen Solvents/Catalysts - Consider Microwave Irradiation step2_ok->optimize_step2 No workup_issue Action: Re-evaluate Workup & Purification Procedure step2_ok->workup_issue Yes, but lost during isolation

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Troubleshooting Summary Table

SymptomPotential CauseRecommended Solution
No/Low Conversion of Starting Pyrrole 1. Inactive base (e.g., NaH). 2. Moisture in the reaction. 3. Decomposed aminating agent.1. Use fresh, high-purity NaH. 2. Flame-dry glassware; use anhydrous solvents. 3. Verify the quality of the aminating agent.
Intermediate Forms but Fails to Cyclize 1. Insufficient temperature for cyclocondensation. 2. Incompatible solvent. 3. Catalyst poisoning (for metal-catalyzed routes).1. Increase temperature incrementally, monitoring for decomposition.[3] 2. Switch to a higher-boiling solvent like DMF or DMSO.[5] 3. Purify the intermediate before cyclization.
Multiple Products/Decomposition in Cyclization 1. Temperature is too high or heating is prolonged. 2. Undesired side reactions (e.g., rearrangement).1. Reduce temperature and monitor closely. 2. Consider microwave-assisted synthesis for rapid, controlled heating.[6] 3. Investigate alternative cyclization strategies.[1]
Q2: I'm observing a mixture of isomers or significant side products. How can I improve reaction selectivity?

The formation of side products often arises from a lack of regioselectivity during the key bond-forming steps. For instance, in certain multi-step syntheses involving intramolecular cyclization, a mixture of the desired product and an isomeric side product can be formed.[1]

Analysis: Selectivity is governed by the relative activation energies of competing reaction pathways. Factors like steric hindrance, electronic effects, and the choice of catalyst or solvent can be modulated to favor one pathway over another.

Recommended Actions:

  • Modify the Halogen in Precursors: In routes that involve cyclization onto a halogenated precursor, the nature of the halogen can influence regioselectivity. Experimenting with different halogens may favor the desired cyclization pathway.[7]

  • Leverage Steric and Electronic Control: In 1,3-dipolar cycloaddition routes, the electronics of the dipolarophile are a key determinant of regioselectivity. Using electron-poor alkynes generally provides predictable outcomes.[4]

  • Change the Catalyst System: For transition-metal-mediated syntheses, the choice of metal and ligand is paramount. A Cu(II)-catalyzed reaction, for example, has been shown to be effective for specific bond formations, and altering the copper source or additives (like NaOAc) can fine-tune the reaction.[1]

Selectivity_Concept cluster_0 Reaction Conditions cluster_1 Pathway A (Desired) cluster_2 Pathway B (Undesired) Precursor Reactive Intermediate P_A Pyrrolo[2,1-f]triazine (High Yield) Precursor->P_A Lower Energy Barrier (Favorable Kinetics) P_B Isomeric Byproduct (Low Yield) Precursor->P_B Higher Energy Barrier

Caption: Controlling selectivity by favoring a lower-energy reaction pathway.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding synthetic strategy, reaction conditions, and scale-up.

Q1: What are the principal synthetic strategies for accessing the pyrrolo[2,1-f]triazine core?

There are two primary and divergent strategies for constructing this heterocyclic system, each with its own advantages. The choice often depends on the availability of starting materials and the desired substitution pattern.

  • Strategy A: From Pyrrole Derivatives: This is arguably the most common approach. It typically involves the N-amination of a substituted pyrrole, followed by cyclization with a one-carbon synthon (like formamide or formamidine acetate) to build the triazine ring. This route is highly versatile and was used in the scalable synthesis of the core for Remdesivir.[1][3]

  • Strategy B: From 1,2,4-Triazine Derivatives: This elegant approach involves the reaction of a 1,2,4-triazine with a suitable dipolarophile. The triazine is first activated (e.g., by alkylation) to form a triazinium salt, which then generates a triazinium ylide in situ. This ylide undergoes a 1,3-dipolar cycloaddition with an alkyne to construct the fused pyrrole ring in a single, often highly regioselective, step.[4][8]

Main_Routes cluster_A Strategy A: From Pyrrole cluster_B Strategy B: From Triazine target Pyrrolo[2,1-f]triazine Core pyrrole Substituted Pyrrole amination N-Amination pyrrole->amination aminopyrrole N-Aminopyrrole Intermediate amination->aminopyrrole cyclization Cyclization with C1 Synthon aminopyrrole->cyclization cyclization->target triazine 1,2,4-Triazine activation Activation (e.g., Alkylation) triazine->activation ylide Triazinium Ylide (in situ) activation->ylide cycloaddition 1,3-Dipolar Cycloaddition ylide->cycloaddition cycloaddition->target

Caption: The two primary synthetic pathways to the pyrrolo[2,1-f]triazine scaffold.

Q2: How does microwave irradiation affect the synthesis, and when should I consider using it?

Microwave-assisted organic synthesis (MAOS) can be a powerful tool for optimizing these reactions. By using dielectric heating, microwaves provide rapid and uniform temperature increases throughout the reaction volume, which offers several advantages over conventional oil-bath heating.

Key Benefits:

  • Rate Acceleration: Reactions that require many hours at reflux with conventional heating can often be completed in minutes. This is particularly beneficial for the high-temperature cyclization steps.[6][9]

  • Improved Yields: By minimizing reaction time, microwave heating can reduce the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[10]

  • Enhanced Selectivity: In some cases, the rapid heating can favor the kinetically controlled product over the thermodynamically favored one, potentially improving selectivity.

When to Use It: Consider using a microwave reactor when you encounter:

  • Very slow reactions at conventional reflux temperatures.

  • Significant product decomposition due to prolonged heating.

  • The need for rapid library synthesis of analogues.

Comparison of Heating Methods

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Heating Mechanism Conduction/Convection (from outside-in)Dielectric Heating (direct, uniform)
Reaction Time Hours to DaysMinutes to Hours
Temperature Control Slower response, potential for hotspotsPrecise, rapid control
Typical Outcome Often gives thermodynamic productCan favor kinetic product, reduce side reactions[6]
Q3: My reaction involves an aza-Wittig step and purification is difficult due to the phosphine oxide byproduct. What are my options?

The aza-Wittig reaction is a powerful method for forming imines, which can be intermediates in certain routes to nitrogen heterocycles.[11] However, a major drawback is the formation of a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be notoriously difficult to separate from the desired product due to its polarity and solubility.

Analysis: The challenge lies in the physical properties of TPPO. It often co-elutes with polar products during column chromatography.

Recommended Actions:

  • Catalytic Aza-Wittig Reaction: The most advanced solution is to make the reaction catalytic in phosphine. This requires an in-situ method to reduce the phosphine oxide byproduct back to the active phosphine. While developing such a system can be complex, it dramatically reduces the amount of byproduct formed.[11]

  • Use of Polymer-Supported Reagents: Employing a polymer-supported triphenylphosphine means that the resulting phosphine oxide is also bound to the solid support. At the end of the reaction, it can be simply filtered off.

  • Alternative Purification Methods:

    • Precipitation/Crystallization: If your product is crystalline and less soluble than TPPO in a specific solvent system (e.g., diethyl ether, pentane), you may be able to precipitate your product, leaving the TPPO behind.

    • Aqueous Extraction: For less polar products, performing a workup with aqueous HCl can sometimes protonate and extract the slightly basic TPPO into the aqueous layer.

References

  • Chaudhary, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][12]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2139-2154. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][3][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 933-954. [Link]
  • Ott, G. R., et al. (2014). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][12]triazines. Organic Process Research & Development. Note: Direct link is to a ResearchGate entry which summarizes the work. [Link]
  • Babu, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][12]triazine of Remdesivir. Organic Process Research & Development, 26(1), 134-141. [Link]
  • Xiang, M., et al. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][3][12]triazine derivatives. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]
  • Maslivets, A. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][3][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7695. [Link]
  • Babu, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][12]triazine of Remdesivir. Organic Process Research & Development, 26(1), 134-141. [Link]
  • Čiernik, M., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8348-8359. [Link]
  • Wang, M., et al. (2021). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 26(23), 7179. [Link]
  • Ghorab, M. M., et al. (2012). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 17(7), 8165-8176. [Link]
  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][3][12]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]
  • Gomha, S. M., et al. (2018).
  • Reddit r/Chempros. (2022). Problems with wittig reaction. [Link]
  • Abdel-Gawad, H., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(19), 3448. [Link]
  • Kikelj, D., et al. (2011). Synthesis of pyrrolo[2,1-f][1][3][12]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][13]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Journal of Heterocyclic Chemistry. [Link]
  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][3][12]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]
  • Taylor, C. M., & Unthank, M. G. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2569-2584. [Link]
  • Gomaa, M. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][12]triazine and Imidazo[2,1-c][1][3][12]triazine Derivatives. Journal of Heterocyclic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route, which will be the focus of this guide, begins with the readily available methyl pyrrole-2-carboxylate. The key transformation involves the construction of the pyrrolo[2,1-f]triazine core, followed by a selective bromination at the C-7 position.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow A Methyl Pyrrole-2-carboxylate B N-Amination A->B NH2Cl C Cyclization & S-Methylation B->C 1. Benzoyl isothiocyanate 2. NaOH 3. MeI D 4-Chlorination C->D POCl3 E 7-Bromination D->E NBS F Dechlorination & Oxidation E->F 1. NaBH4 2. DDQ G 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine F->G Final Product

Caption: A representative multi-step synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the synthesis, with a focus on the critical bromination step and overall yield improvement.

Low Yield in the Bromination Step

Question: My yield for the bromination of 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine to 7-bromo-4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the bromination step using N-bromosuccinimide (NBS) are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

1. Purity of the Starting Material:

  • Insight: The starting material, 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, must be of high purity. Impurities can consume the brominating agent or interfere with the reaction, leading to the formation of side products.

  • Recommendation: Ensure the starting material is fully characterized (e.g., by ¹H NMR, LC-MS) and purified before proceeding with the bromination. Recrystallization or column chromatography may be necessary.

2. Reaction Temperature:

  • Insight: The temperature of the reaction is critical for controlling the selectivity and preventing side reactions. Bromination reactions are often exothermic.

  • Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and minimize the formation of over-brominated products.

3. Choice and Stoichiometry of Brominating Agent:

  • Insight: While NBS is a good choice for selective bromination, using a large excess can lead to di-bromination or other side reactions. Conversely, an insufficient amount will result in an incomplete reaction.

  • Recommendation: Start with 1.1 equivalents of NBS. If the reaction is incomplete, the amount can be incrementally increased. It is also crucial to use freshly recrystallized NBS, as it can decompose over time.

4. Solvent Selection:

  • Insight: The choice of solvent can significantly impact the reaction. A solvent that does not react with the brominating agent and in which the starting material is soluble is ideal.

  • Recommendation: Dichloromethane (DCM) or chloroform are commonly used for brominations with NBS. Ensure the solvent is anhydrous, as water can react with NBS.

5. Reaction Monitoring:

  • Insight: It is essential to monitor the progress of the reaction to determine the optimal reaction time and prevent the formation of degradation products.

  • Recommendation: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed.

Troubleshooting Workflow for Low Bromination Yield:

Troubleshooting_Bromination Start Low Bromination Yield CheckPurity Verify Purity of Starting Material Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity Confirmed OptimizeNBS Adjust NBS Stoichiometry OptimizeTemp->OptimizeNBS Temp Optimized CheckSolvent Ensure Anhydrous Solvent OptimizeNBS->CheckSolvent Stoichiometry Adjusted MonitorReaction Monitor Reaction Progress CheckSolvent->MonitorReaction Solvent is Anhydrous ImprovedYield Improved Yield MonitorReaction->ImprovedYield Reaction Optimized

Caption: A systematic workflow for troubleshooting low yields in the bromination step.

Formation of Multiple Products

Question: I am observing multiple spots on my TLC plate after the bromination reaction, indicating the formation of side products. What are these likely to be and how can I minimize them?

Answer:

The formation of multiple products is a common issue in the bromination of electron-rich heterocyclic systems. The likely side products and strategies to minimize them are outlined below:

Potential Side Product Plausible Cause Recommended Solution
Di-brominated Product Use of excess NBS or prolonged reaction time.Use a controlled amount of NBS (1.1 equivalents) and monitor the reaction closely with TLC or LC-MS to stop it upon completion.
Isomeric Mono-brominated Product The pyrrolo[2,1-f]triazine core has multiple reactive sites. While C-7 is generally favored, some bromination may occur at other positions.Lowering the reaction temperature can increase the regioselectivity. Running the reaction at 0°C or even lower may favor bromination at the C-7 position.
Degradation Products The pyrrolo[2,1-f]triazine ring may be sensitive to the reaction conditions, especially if the reaction is run for an extended period or at elevated temperatures.Minimize the reaction time and maintain a low temperature. A prompt work-up after the reaction is complete is also crucial.

Expert Tip: A useful technique to improve regioselectivity is to use a less reactive brominating agent or to perform the reaction in the presence of a mild base to scavenge any acid generated during the reaction, which can sometimes lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable purification method for the final product, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine?

A1: Purification of the final product can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. After column chromatography, recrystallization can be performed to obtain a highly pure product. Suitable recrystallization solvents should be determined experimentally but a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or pentane) is a good starting point.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling:

  • N-bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Sodium hydride (NaH): Is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Dichloromethane (DCM) and Chloroform: Are volatile and potentially carcinogenic. Always work in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can I use a different brominating agent instead of NBS?

A3: While NBS is a common and effective reagent for this transformation, other brominating agents could potentially be used. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another source of electrophilic bromine that is sometimes used for the bromination of heterocyclic compounds.[1] However, any change in the brominating agent would require re-optimization of the reaction conditions, including solvent, temperature, and reaction time. For initial attempts, sticking to the reported method with NBS is recommended.

Q4: How can I confirm the regioselectivity of the bromination?

A4: The most definitive way to confirm the position of the bromine atom on the pyrrolo[2,1-f]triazine ring is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously determine the structure of the product.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis. These should be considered as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

This protocol is based on a multi-step synthesis described in the literature.[1]

  • N-Amination of Methyl Pyrrole-2-carboxylate: To a solution of methyl pyrrole-2-carboxylate in a suitable solvent, add a solution of chloramine (NH₂Cl) at a controlled temperature.

  • Cyclization and S-Methylation: The crude N-aminated product is then reacted with benzoyl isothiocyanate, followed by hydrolytic cyclization with aqueous sodium hydroxide. Subsequent S-methylation with a methylating agent like methyl iodide yields the 2-(methylsulfanyl)pyrrolo[2,1-f]triazin-4-one.

  • Chlorination: The resulting pyrrolotriazinone is treated with phosphorus oxychloride (POCl₃) to yield 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Protocol 2: Bromination of 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine
  • Dissolve 1.0 equivalent of 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Dechlorination and Oxidation
  • The purified 7-bromo-4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is then subjected to dechlorination, which can be achieved using a reducing agent such as sodium borohydride (NaBH₄).[1]

  • The final step is an oxidation to restore the aromaticity of the ring system, which can be accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

References

  • Kumar, V., & Singh, B. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

Sources

Technical Support Center: Stability of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component in various developmental therapeutics, including kinase inhibitors and antivirals.[4][5][6][7][8][9] Understanding its stability profile is critical for generating reliable experimental data and for formulation development.

This document provides troubleshooting guides and frequently asked questions (FAQs) based on established principles of chemical stability and extensive experience with similar heterocyclic small molecules. While specific experimental stability data for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is not publicly available, the insights provided here will enable you to proactively address and resolve common stability challenges.

Troubleshooting Guide: Common Stability Issues in Solution

Researchers may encounter a variety of issues that can be traced back to the instability of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in solution. This section provides a systematic approach to identifying and mitigating these problems.

Issue 1: Inconsistent or non-reproducible biological assay results.

Possible Cause: Degradation of the compound in your assay medium.

Troubleshooting Steps:

  • Pre-incubation Stability Check: Before conducting your full experiment, incubate 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in the assay buffer for the duration of your experiment. Analyze the sample by High-Performance Liquid Chromatography (HPLC) at time zero and at the end of the incubation period.[1][10] A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

  • Solvent Evaluation: If using a stock solution in an organic solvent like DMSO, assess the stability in this solvent. While DMSO is generally considered a good solvent for storage, prolonged storage, even at low temperatures, can sometimes lead to degradation for sensitive compounds.

  • pH and Temperature Effects: The pyrrolo[2,1-f][1][2][3]triazine core may be susceptible to pH-dependent hydrolysis. If your assay medium is acidic or basic, or if the experiment is conducted at elevated temperatures, these factors could be contributing to degradation.

Preventative Measures:

  • Prepare fresh solutions of the compound immediately before use.

  • If stock solutions must be stored, aliquot them into small volumes and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Minimize the time the compound spends in aqueous buffers before analysis or use in an assay.

Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products. Based on the structure of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, likely degradation pathways include oxidation and hydrolysis.

Troubleshooting Workflow for Degradation Product Identification:

Degradation_Pathways Parent 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Oxidation Hydrolysis_Product Hydroxy Derivative (-30 Da) Parent->Hydrolysis_Product Hydrolysis Debrominated_Product Debrominated Derivative (-79/-81 Da) Parent->Debrominated_Product Photolysis Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone Further Oxidation

Sources

Overcoming poor solubility of pyrrolo[2,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolo[2,1-f]triazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine derivatives. This scaffold is a cornerstone of many modern kinase inhibitors, but its inherent hydrophobicity often presents significant solubility challenges.[1][2] This guide is designed to provide practical, scientifically-grounded solutions to the most common solubility issues encountered in both in vitro and in vivo settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles.

Question 1: My pyrrolo[2,1-f]triazine compound is insoluble in standard aqueous buffers like PBS. What are my immediate troubleshooting steps?

Answer: This is the most common issue, arising from the planar, aromatic, and lipophilic nature of the pyrrolo[2,1-f]triazine core.[1][2] Your first steps should focus on simple physical and chemical modifications to your solvent system.

  • pH Adjustment: Many pyrrolo[2,1-f]triazine derivatives incorporate basic nitrogen atoms within the triazine ring or on appended side chains.[3] Protonating these sites can dramatically increase aqueous solubility.[4]

    • Action: Try dissolving your compound in a buffer with a lower pH (e.g., pH 4-5). Conversely, if your molecule has an acidic functional group, a higher pH may be beneficial.[5] The goal is to shift the equilibrium towards the more soluble, ionized form of the molecule.[4] It's important to note that the Henderson-Hasselbalch equation provides only a rough estimate, as buffer components can have compound-specific effects.[6]

  • Co-solvents: When pH adjustment is insufficient or not viable for your experimental system, the use of water-miscible organic solvents, or co-solvents, is the next logical step.[7][8]

    • Action: Prepare a concentrated stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO). Then, dilute this stock into your aqueous buffer. Aim to keep the final DMSO concentration below 1% (v/v) for most cell-based assays to avoid solvent-induced artifacts. If DMSO is not suitable, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[9]

Initial Solubility Screening Workflow

The following diagram outlines a systematic approach to initial solubility testing.

G cluster_0 Start: Compound Powder cluster_1 Step 1: Aqueous Buffer cluster_2 Step 2: pH Modification cluster_3 Step 3: Co-Solvent Approach cluster_4 Outcome Start Weigh Compound Buffer Attempt Dissolution in Aqueous Buffer (e.g., PBS pH 7.4) Start->Buffer pH_Test Test Acidic (pH 4-5) & Basic (pH 8-9) Buffers Buffer->pH_Test No Success Soluble Buffer->Success Soluble? CoSolvent Prepare 10-50 mM Stock in 100% DMSO pH_Test->CoSolvent No pH_Test->Success Soluble? Dilute Dilute Stock into Aqueous Buffer CoSolvent->Dilute Dilute->Success Soluble? Failure Insoluble: Proceed to Advanced Troubleshooting Dilute->Failure No G cluster_1 Amorphous Solid Dispersion (ASD) cluster_2 In Solution Crystalline Low Energy Stable Crystal Lattice Poor Solubility Amorphous High Energy Amorphous State Enhanced Solubility Crystalline->Amorphous Formulation Process (Spray Drying, HME) Polymer Polymer Matrix (e.g., PVP, HPMC) Supersaturated Supersaturated Solution Amorphous->Supersaturated Dissolution Absorption Increased Absorption Supersaturated->Absorption

Caption: Principle of Amorphous Solid Dispersions (ASDs).

Methodology: Lab-Scale ASD Preparation (Solvent Evaporation)

  • Preparation: Weigh your pyrrolo[2,1-f]triazine derivative and a suitable polymer carrier (e.g., PVP K30) in a 1:4 drug-to-polymer ratio.

  • Dissolution: Dissolve both components completely in a suitable volatile solvent (e.g., methanol or acetone). Ensure a clear solution is formed.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral dosing.

Strategy 2: Nanosuspensions

Concept: This approach focuses on reducing the particle size of the drug down to the sub-micron (nanometer) range. [10][11]According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate. [12] Mechanism: Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. [10][13]This technology is particularly useful for compounds that are poorly soluble in both aqueous and organic media (often called "brick dust"). [10] Methodology: Lab-Scale Nanosuspension Preparation (Precipitation Method)

This "bottom-up" technique involves dissolving the drug in a solvent and then introducing it to an "anti-solvent" to cause precipitation. [14]

  • Solvent Phase: Dissolve your pyrrolo[2,1-f]triazine derivative in a water-miscible organic solvent (e.g., acetone or ethanol) to create a concentrated solution.

  • Anti-Solvent Phase: Prepare an aqueous solution containing a stabilizer. A combination of a surfactant (e.g., Polysorbate 80) and a polymer (e.g., HPMC) is often effective.

  • Precipitation: Under high-speed homogenization or sonication, rapidly inject the solvent phase into the anti-solvent phase. The drug will precipitate out as nanoparticles, which are kept from agglomerating by the stabilizers.

  • Solvent Removal: Remove the organic solvent via stirring under a vacuum or through diafiltration.

  • Characterization: The final product is a uniform, milky suspension suitable for both oral and, with further processing, parenteral administration.

Part 3: Medicinal Chemistry & Structural Modification

Question 4: My lead compound has intractable solubility. Can I improve its properties through chemical modification without losing potency?

Answer: Yes, this is a common challenge in drug discovery. The goal is to modify the structure to improve physicochemical properties—a process known as optimizing the structure-property relationship (SPR).

Key Strategies:

  • Introduce Ionizable Groups: Adding a weakly basic or acidic center is one of the most powerful ways to improve solubility. [15] * Action: Incorporate a basic amine (e.g., a piperidine, morpholine, or piperazine ring) that can be protonated at physiological pH. This is a very common strategy for kinase inhibitors. [16]2. Increase Polarity / Reduce Lipophilicity: Small, targeted changes can disrupt crystal packing and improve solvation.

    • Action: Introduce polar, hydrogen-bonding groups like hydroxyl (-OH) or amide (-CONH2) groups. Replace an aromatic carbon with a nitrogen atom (e.g., phenyl to pyridyl) to increase polarity. [17]3. Disrupt Planarity: Highly planar molecules often have strong crystal lattice energy and thus poor solubility.

    • Action: Introduce sp³-hybridized carbon atoms to create a more three-dimensional shape. This "escape from flatland" is a key principle in modern medicinal chemistry for improving solubility and other drug-like properties. [17]

G Core Pyrrolo[2,1-f]triazine Core (Lipophilic) Mod1 Introduce Ionizable Group (e.g., Basic Amine) Core->Mod1 Mod2 Add Polar Groups (e.g., -OH, -CONH2) Core->Mod2 Mod3 Disrupt Planarity (Add sp3 Centers) Core->Mod3 Outcome Improved Solubility Better Pharmacokinetics Mod1->Outcome Mod2->Outcome Mod3->Outcome

Caption: Medicinal chemistry strategies to improve solubility.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Cyclodextrins in delivery systems: Applic
  • Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS.
  • Cyclodextrins in drug delivery.
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins.
  • Nanosuspension technologies for delivery of poorly soluble drugs.
  • Solubility Enhancement Techniques for Poorly W
  • Improving Solubility with Amorphous Solid Dispersions.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Cyclodextrins in drug delivery (Review).
  • Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach.
  • Role of Cyclodextrins in Nanoparticle-Based Drug Delivery Systems.
  • Solubility enhancement with amorphous solid dispersions.
  • Amorphous solid dispersions for enhanced drug solubility and stability.
  • Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Innovative medicinal chemistry str
  • Tactics to Improve Solubility Available.
  • Techniques for Improving Solubility.
  • Co-solvent and Complex
  • Cosolvent and Complex
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC.
  • [2,7-Pyrrolo[2,1-f]t[14][23][27]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite form
  • [Synthetic strategies for pyrrolo[2,1-f]t[14][23][27]riazine: the parent moiety of antiviral drug remdesivir - PMC.]([Link])
  • A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: DISCOVERY OF ATP-INDEPENDENT INHIBITORS OF FIBROBLAST GROWTH FACTOR RECEPTOR.
  • Study of pH-dependent drugs solubility in w
  • Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs.
  • Accuracy of calculated pH-dependent aqueous drug solubility.
  • [Bioactive Pyrrolo[2,1-f]t[14][23][27]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.]([Link])
  • Strategies for Protecting and Manipulating Triazine Deriv
  • [Exploration of novel pyrrolo[2,1-f]t[14][23][27]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2.]([Link])
  • Step-by-Step Guide to Kinase Inhibitor Development.
  • Pharmacokinetics and Drug Interactions.
  • Molecular Pharmaceutics Vol. 23 No. 1.

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Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenges presented by brominated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter and need to overcome the unique hurdles associated with these substrates. Here, we move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to ensure the success of your reactions.

Introduction: The Unique Challenges of Brominated Heterocycles

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, essential in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] However, when working with brominated heterocycles, researchers often face a unique set of challenges that can lead to low yields, side reactions, or complete reaction failure.

The difficulties arise from the inherent properties of these substrates:

  • Catalyst Inhibition: Lewis basic heteroatoms (like nitrogen in pyridine or pyrrole) can coordinate to the palladium catalyst, leading to deactivation.[3]

  • Protodeboronation: Heteroaryl boronic acids are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), resulting in the formation of the parent heterocycle and loss of the key reagent.[3][4]

  • Substrate Instability: Some brominated heterocycles can be unstable under the reaction conditions, leading to degradation.

  • Electronic Effects: The electronic nature of the heterocyclic ring significantly influences the reactivity of the C-Br bond, making oxidative addition, the rate-determining step, more challenging.[5]

This guide provides a structured approach to troubleshooting these common issues, with detailed protocols and explanations to help you navigate the complexities of Suzuki coupling with brominated heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is not working or giving very low yield. Where do I start?

This is the most common issue and can be caused by a number of factors. A systematic approach is key to identifying the root cause.

Initial Checks:
  • Reagent Quality:

    • Boronic Acid/Ester: Verify the purity and stability of your boron reagent. Heteroaryl boronic acids can be particularly prone to degradation.[4][6] Consider using a fresh batch or a more stable derivative like a potassium heteroaryltrifluoroborate or a MIDA boronate.[7]

    • Brominated Heterocycle: Ensure the purity of your starting material. Impurities can interfere with the catalytic cycle.

    • Catalyst and Ligand: The Pd(0) species is the active catalyst.[4] If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your catalyst and ligand are from a reliable source and have been stored correctly to prevent degradation.

  • Inert Atmosphere:

    • Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of boronic acids.[4] It is crucial to properly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

Workflow for Initial Troubleshooting

start Low/No Yield reagent_check Verify Reagent Purity & Stability (Boronic Acid, Heterocycle, Catalyst) start->reagent_check inert_check Ensure Proper Degassing & Inert Atmosphere reagent_check->inert_check Reagents OK success Successful Reaction reagent_check->success Issue Found & Corrected base_solvent Re-evaluate Base & Solvent System inert_check->base_solvent Atmosphere OK inert_check->success Issue Found & Corrected catalyst_ligand Screen Different Catalysts & Ligands base_solvent->catalyst_ligand No Improvement base_solvent->success Improvement Seen temp_conc Optimize Temperature & Concentration catalyst_ligand->temp_conc No Improvement catalyst_ligand->success Improvement Seen temp_conc->success Improvement Seen

Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.

Question 2: I am observing significant protodeboronation of my heteroaryl boronic acid. How can I mitigate this?

Protodeboronation is a major competing reaction, especially with electron-rich or certain nitrogen-containing heterocycles.[1][3]

Strategies to Minimize Protodeboronation:
  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[4] Switching from strong bases like NaOH or K3PO4 to milder options like K2CO3 or Cs2CO3 can be effective.[8][9]

  • Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction.[3][4] This involves using dry solvents and a base like potassium trimethylsilanolate (TMSOK).[3]

  • Use Boronic Acid Derivatives:

    • Potassium Heteroaryltrifluoroborates (R-BF3K): These are generally more stable than their boronic acid counterparts and are less prone to protodeboronation.[2]

    • MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[7]

Experimental Protocol: Suzuki Coupling using Potassium Heteroaryltrifluoroborates

This protocol is adapted from a general method for the cross-coupling of potassium heteroaryltrifluoroborates with aryl and heteroaryl halides.[1]

  • Reaction Setup: To an oven-dried, resealable Schlenk tube, add the brominated heterocycle (1.0 equiv), potassium heteroaryltrifluoroborate (1.04 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (3 mol %), and RuPhos (6 mol %).[1]

  • Inert Atmosphere: Seal the tube, and cycle between vacuum and argon (or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir for the desired time.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Question 3: My catalyst seems to be deactivating. What can I do?

Catalyst deactivation is a common problem when using Lewis basic heterocycles.[3] The lone pair of electrons on the heteroatom can coordinate to the palladium center, inhibiting its catalytic activity.

Solutions for Catalyst Deactivation:
  • Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[10][11] For challenging couplings with brominated heterocycles, bulky, electron-rich phosphine ligands are often required.

    • Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for coupling with heteroaryl halides.[2][12]

    • Trialkylphosphines: Ligands like PCy3 can also be effective, particularly for electron-rich substrates.[5][7]

  • Use of Additives: Trimethyl borate has been shown to enhance reaction rates by preventing catalyst poisoning by heteroatomic units.[3] It is thought to coordinate to the Lewis basic site on the heterocycle, preventing it from binding to the palladium catalyst.[3]

Data Table: Recommended Catalyst/Ligand Combinations for Heteroaryl Bromides
Heterocycle TypeRecommended Ligand(s)Typical Catalyst PrecursorNotes
π-deficient (e.g., Pyridine)SPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃These ligands are effective for a broad range of nitrogen-containing heterocycles.[2]
π-rich (e.g., Furan, Thiophene)Pd(P(o-Tol)₃)₂, SPhosPdCl₂(Amphos)₂, Pd(OAc)₂Can be more reactive but also more prone to decomposition.[1][10]
N-H containing (e.g., Pyrrole, Indole)XPhos, RuPhosPd(OAc)₂, Pd G3-XPhosN-protection (e.g., with a BOC group) is often necessary to prevent dehalogenation and improve yields.[2][13]
Question 4: I'm seeing an unexpected dehalogenation side reaction. Why is this happening and how can I prevent it?

Dehalogenation (replacement of the bromine with a hydrogen) can occur, particularly with certain heterocycles like unprotected pyrroles.[13]

Causality and Prevention:
  • Mechanism: This side reaction can be promoted by the presence of a proton source and a reducing agent in the reaction mixture. For N-H containing heterocycles like pyrrole, the N-H proton can be involved.

  • Solution: Protection of the heteroatom, particularly the nitrogen in pyrroles and indoles, is often the most effective strategy to suppress dehalogenation.[13] A t-butyloxycarbonyl (BOC) group is a common choice, although it may be cleaved under certain Suzuki conditions.[13]

Visualizing the Suzuki Catalytic Cycle and Common Pitfalls

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_pitfalls Common Pitfalls with Heterocycles Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal + Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' Deactivation Catalyst Deactivation (Heterocycle Coordination) Deactivation->Pd0 Inhibits Cycle Protodeboronation Protodeboronation Protodeboronation->Transmetal Consumes Boronic Acid Dehalogenation Dehalogenation Dehalogenation->OxAdd Consumes Starting Material

Caption: The Suzuki catalytic cycle and common deactivating pathways with brominated heterocycles.

Conclusion

Successfully navigating the Suzuki coupling of brominated heterocycles requires a nuanced understanding of the interplay between the substrate, catalyst, ligand, base, and solvent. By systematically addressing potential issues such as reagent quality, catalyst deactivation, and competing side reactions like protodeboronation and dehalogenation, researchers can significantly improve their reaction outcomes. This guide provides a framework for troubleshooting, grounded in the mechanistic principles of the reaction, to empower scientists to overcome these synthetic challenges.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Organic & Inorganic Au, 1(1), 16-23. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • ResearchGate. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros.
  • Reddit. (2022). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ScienceDirect. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. As a key building block in the development of kinase inhibitors and other therapeutics, robust and scalable synthesis is crucial.[1][2][3] This document provides practical, field-proven insights to help you navigate the challenges of transitioning this synthesis from the bench to larger-scale production.

I. Synthetic Pathway Overview

The synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine typically proceeds through a multi-step sequence starting from a pyrrole derivative. A common route involves the construction of the pyrrolotriazine core followed by a regioselective bromination at the 7-position.[1] Understanding the nuances of each step is critical for a successful scale-up.

Synthesis_Workflow General Synthetic Workflow cluster_0 Core Synthesis cluster_1 Bromination & Purification A Pyrrole Derivative B N-Amination A->B Aminating Agent (e.g., NH2Cl) C Cyclization B->C Cyclizing Agent D S-Methylation C->D Methylating Agent E 2-(methylsulfanyl)pyrrolo[2,1-f]triazine D->E F Bromination E->F Brominating Agent (e.g., NBS, Br2) G Work-up & Isolation F->G H Purification G->H I Final Product: 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine H->I

Caption: General workflow for the synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Core Synthesis - Incomplete N-amination. - Inefficient cyclization. - Degradation of intermediates.- N-Amination: Ensure the aminating agent is fresh and used in the correct stoichiometry. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. - Cyclization: Optimize the reaction temperature and time. High temperatures can sometimes lead to decomposition.[1] Consider a different cyclizing agent if yields remain low. - Intermediate Stability: Some intermediates may be unstable. It is often best to proceed to the next step without extensive purification of crude material.[1]
Poor Regioselectivity in Bromination - Incorrect choice of brominating agent. - Suboptimal reaction temperature. - Presence of activating or deactivating impurities.- Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination of electron-rich heterocycles.[4] Molecular bromine (Br₂) can also be used, but may be less selective.[4] - Temperature Control: Maintain a low temperature during the addition of the brominating agent to minimize side reactions. - Purity of Starting Material: Ensure the 2-(methylsulfanyl)pyrrolo[2,1-f]triazine is of high purity before bromination.
Formation of Di-brominated Impurities - Over-addition of the brominating agent. - Extended reaction time.- Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent to avoid over-bromination. - Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Difficulties in Product Purification - Presence of closely related impurities. - Tarry byproducts from decomposition. - Poor crystallization.- Chromatography: Column chromatography is effective at the lab scale. For larger scales, consider alternative purification methods like recrystallization or slurry washes in appropriate solvents. - Recrystallization: Experiment with different solvent systems to find one that provides good recovery and purity. - Trituration: If the product oils out, trituration with a non-polar solvent can sometimes induce crystallization and remove soluble impurities.
Inconsistent Results at Larger Scale - Inefficient heat transfer. - Poor mixing. - "Hot spots" in the reactor.- Heat Transfer: Ensure the reactor has adequate cooling capacity, especially for exothermic steps like bromination. - Mixing: Use an appropriate stirrer and agitation speed to ensure homogeneity. - Controlled Addition: For exothermic reactions, add reagents slowly and sub-surface to prevent localized temperature spikes.

III. Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the regioselective synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine?

A1: For regioselective bromination of electron-rich heterocyclic systems like the pyrrolo[2,1-f]triazine core, N-bromosuccinimide (NBS) is generally the preferred reagent.[4] It is easier to handle than molecular bromine and often provides better control over the reaction, minimizing the formation of di-brominated and other byproducts. The reaction is typically carried out in a suitable aprotic solvent at low temperatures.

Q2: How can I monitor the progress of the bromination reaction effectively?

A2: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both excellent techniques for monitoring the reaction. A suitable TLC system can be developed using a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light. LC-MS provides more detailed information, allowing you to track the masses of the starting material, product, and any potential byproducts.

Q3: What are the key safety precautions to take when handling bromine or N-bromosuccinimide at scale?

A3: Both molecular bromine and NBS are hazardous materials and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling larger quantities, a face shield and respiratory protection may be necessary.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: Have a quenching solution, such as sodium thiosulfate, readily available to neutralize any spills or residual reagent.

  • Temperature Control: Bromination reactions can be exothermic. Ensure that the reactor is equipped with adequate cooling and that the addition of the brominating agent is done at a controlled rate to prevent a runaway reaction.

Q4: I am observing a significant amount of a dark, tarry byproduct in my reaction. What could be the cause and how can I minimize it?

A4: The formation of tarry byproducts is often due to the decomposition of the starting material or product under the reaction conditions. This can be caused by:

  • High Temperatures: Running the reaction at too high a temperature can lead to degradation.

  • Acidity: The generation of HBr as a byproduct of bromination can create an acidic environment that may be detrimental to your product. The addition of a non-nucleophilic base can sometimes mitigate this.

  • Air/Light Sensitivity: Some heterocyclic compounds are sensitive to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light may be beneficial.

To minimize tar formation, try running the reaction at a lower temperature, under an inert atmosphere, and for the shortest possible time.

Q5: What are the recommended methods for purifying the final product at a larger scale?

A5: While column chromatography is a standard purification technique in the laboratory, it is often not practical for large-scale production. For scaling up the purification of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, consider the following:

  • Recrystallization: This is one of the most effective methods for purifying crystalline solids at scale. A systematic solvent screen should be performed to identify a solvent or solvent mixture that provides a high recovery of pure product.

  • Slurry Washes: Slurrying the crude product in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be a simple and effective purification step.

  • Activated Carbon Treatment: If colored impurities are present, a treatment with activated carbon can be used to decolorize the product solution before crystallization.

Q6: What analytical techniques are essential for quality control of the final product?

A6: To ensure the quality and purity of the final product, a panel of analytical tests should be performed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or impurities.

  • Elemental Analysis: To confirm the elemental composition of the product.

IV. Experimental Protocol: Bromination of 2-(methylsulfanyl)pyrrolo[2,1-f]triazine

This protocol provides a general procedure for the bromination step. It should be optimized for your specific equipment and scale.

Materials:

  • 2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (nitrogen or argon), charge a reactor with 2-(methylsulfanyl)pyrrolo[2,1-f]triazine and anhydrous DMF.

  • Cool the mixture to 0-5 °C with an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • Borucka M., Mizera K., Przybysz J., Gajek A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.

  • Chavda, N., & Shah, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522.

  • Czegeny, Z., et al. (2012). Thermal decomposition of polymer mixtures of PVC, PET and ABS containing brominated flame retardant: Formation of chlorinated and brominated organic compounds. Polymer Degradation and Stability, 97(11), 2193-2202.

  • Ganguly, N. C., De, P., & Dutta, S. (2005). A simple and efficient method for the regioselective bromination of anilines and phenols using N-bromosuccinimide in the presence of ammonium acetate. Synthesis, 2005(07), 1103-1108.

  • Gavai, A. V., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][4][5]triazines. Organic Letters, 13(16), 4204-4207.

  • Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 20(10), 834-840.

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][4][5]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(21), 7573-7593.

  • Patil, S. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results, 13(3), 134-148.

  • Pilloud, F., Pouransari, N., & Renard, L. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 73(6), 479-484.

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(4), 2461-2481.

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][4][5]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][4][5][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787.

  • Song, S., et al. (2015). A Practical and Benign Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide. Organic Letters, 17(12), 2886-2889.

  • Stepanova, E. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789.

  • The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.

  • Van, T. T., et al. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][4][5]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Organic Process Research & Development, 27(9), 1668-1677.

  • Van der Eycken, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2139.

  • Wang, Y., et al. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Foods, 10(9), 2194.

  • Yeung, Y.-Y. (n.d.). Recent Advances in Bromination Reactions. National University of Singapore.

  • CN118613486A - 2,7-Substituted Pyrrolo[2,1-F][1][4][5]Triazines with Protein Kinase Inhibitory Activity. (2024). Google Patents.

  • WO2013177983A1 - Pyrrolo[2,1-f][1][4][5]triazine compound, and preparation method and application thereof. (2013). Google Patents.

  • Bromine purification process by addition of steam to the vapor phase. (n.d.). Google Patents.

  • Qvf® Bromine Processes. (n.d.). De Dietrich Process Systems.

  • Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. (2021). Journal of the American Chemical Society, 143(35), 14167-14177.

  • 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1][4][5]triazine. (n.d.). SynHet.

Sources

Technical Support Center: Debromination of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the successful debromination of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine to yield 2-(methylsulfanyl)pyrrolo[2,1-f]triazine. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, notably as a key component of antiviral drugs like Remdesivir and various kinase inhibitors.[4][5] The selective removal of the C7-bromo group is a critical transformation for late-stage functionalization and the synthesis of target analogs.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the debromination reaction, providing probable causes and actionable solutions based on established chemical principles.

Symptom / Observation Probable Cause(s) Recommended Solution(s) & Rationale
1. Incomplete or No Reaction Inactive Catalyst: The palladium catalyst (e.g., Pd/C) may be old, poisoned, or improperly activated.Solution: Use a fresh batch of high-quality catalyst. For Pd/C, ensure it has been stored under an inert atmosphere. Consider a brief pre-activation step if applicable to your specific protocol.
Insufficient Hydride Source: The hydrogen donor (e.g., H₂, ammonium formate, 2-propanol) is depleted, absent, or not effectively transferring hydride to the catalyst.[1][2][6]Solution: Ensure an adequate molar excess of the hydride source. When using transfer hydrogenation (e.g., with 2-propanol or formic acid), ensure the conditions (temperature, base) are suitable for hydride generation.[2][7]
Low Reaction Temperature: The activation energy for the oxidative addition of the aryl bromide to the palladium center is not being met.Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and potential side reactions.
2. Low Yield of Desired Product Competing Hydrodehalogenation: Undesired side reactions are consuming the starting material or product. This is common in palladium-catalyzed reactions where a palladium-hydride (Pd-H) species can form and participate in a competing catalytic cycle.[7][8]Solution: Lower the reaction temperature. Switch to a milder, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄ instead of strong alkoxides) to minimize Pd-H formation.[9][10] Ensure strictly anhydrous and degassed solvents to remove protic impurities that can act as a hydride source.[8]
Sub-optimal Solvent Choice: The solvent may not be appropriate for the chosen catalyst system, affecting solubility and catalyst activity.Solution: Screen alternative degassed solvents. For many palladium-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or THF are effective. For transfer hydrogenations, the alcohol (e.g., 2-propanol) can serve as both solvent and hydride source.[2][3]
3. Significant Side Product Formation Observation of Dimerization (Biaryl Coupling): The reaction is favoring a Suzuki-Miyaura or Ullmann-type homocoupling pathway.Solution: This suggests the reductive elimination step is competing with the desired debromination. Ensure a robust hydride source is present in sufficient excess. Lowering the catalyst loading can sometimes disfavor bimolecular coupling pathways.
Degradation of Starting Material or Product: The pyrrolotriazine core or the methylsulfanyl group may be unstable under the reaction conditions (e.g., strongly acidic or basic, high temperature).Solution: Screen milder conditions. Use a weaker base (e.g., Cs₂CO₃) and lower the temperature.[10] Check the stability of your starting material to the reaction conditions in a control experiment without the catalyst.
4. Difficult Product Isolation Product is Water-Soluble: The final product has higher polarity than expected and is lost during aqueous workup.Solution: Before discarding the aqueous layer, check it by TLC or LC-MS. If the product is present, perform a back-extraction with a more polar organic solvent (e.g., ethyl acetate, dichloromethane) or evaporate the aqueous layer and extract the residue.[11]
Emulsion during Workup: An emulsion forms during the aqueous extraction, preventing clear layer separation.Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite®.

Process Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and solving issues with the debromination reaction.

G cluster_0 Problem Identification cluster_1 Diagnosis & Action cluster_2 Resolution Start Reaction Outcome Unsatisfactory TLC_LCMS Analyze Crude Reaction Mixture (TLC/LC-MS) Start->TLC_LCMS NoReaction Issue: No/Low Conversion TLC_LCMS->NoReaction High SM remaining LowYield Issue: Low Yield / Side Products TLC_LCMS->LowYield Multiple spots / low product CheckCatalyst Verify Catalyst Activity & Loading NoReaction->CheckCatalyst LowerTemp Lower Temperature LowYield->LowerTemp CheckHydride Check Hydride Source & Stoichiometry CheckCatalyst->CheckHydride If catalyst is OK IncreaseTemp Increase Temperature CheckHydride->IncreaseTemp If hydride is OK Success Successful Debromination IncreaseTemp->Success ChangeBase Switch to Milder Base (e.g., K₂CO₃) LowerTemp->ChangeBase If still poor DegasSolvent Ensure Anhydrous/Degassed Solvents ChangeBase->DegasSolvent If still poor DegasSolvent->Success

Caption: A systematic workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for this debromination? A1: Catalytic hydrogenation is a highly effective method. This can be achieved through two main routes:

  • Classical Hydrogenation: Using hydrogen gas (H₂) with a heterogeneous catalyst like palladium on carbon (Pd/C). This is very efficient but requires specialized equipment for handling flammable gas.[6]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the direct use of H₂ gas by using a hydrogen donor molecule in the reaction mixture. Common donors include ammonium formate, formic acid, or an alcohol like 2-propanol.[1][2][3][7] This is often more convenient for a standard laboratory setup.

Q2: What is the general mechanism for a palladium-catalyzed debromination? A2: The reaction typically proceeds via a catalytic cycle involving a low-valent palladium species (Pd(0)). The key steps are:

  • Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form a Pd(II)-aryl complex (Ar-Pd-Br).

  • Hydride Transfer: A hydride (H⁻) from the hydrogen source displaces the bromide on the palladium complex.

  • Reductive Elimination: The aryl group and the hydride are eliminated from the palladium center, forming the desired Ar-H product and regenerating the Pd(0) catalyst to continue the cycle.

The diagram below illustrates this fundamental pathway.

G Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArPdBr Ar-Pd(II)-Br Complex OxAdd->ArPdBr HydrideTransfer Hydride Transfer ArPdBr->HydrideTransfer + [H⁻] source - Br⁻ ArPdH Ar-Pd(II)-H Complex HydrideTransfer->ArPdH RedElim Reductive Elimination ArPdH->RedElim RedElim->Pd0 + Ar-H

Caption: Simplified catalytic cycle for Pd-catalyzed debromination.

Q3: How do I choose the right base for the reaction? A3: The base plays a crucial role, often to neutralize any acid generated (like HBr) or to facilitate the formation of the active hydride donor in transfer hydrogenation. For debromination, a mild inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often preferred.[7][9][10] Strong bases like sodium hydroxide or sodium tert-butoxide can sometimes promote side reactions like hydrodehalogenation.[9]

Q4: Can the methylsulfanyl (-SCH₃) group be affected during the reaction? A4: The C-S bond in the methylsulfanyl group is generally stable under typical catalytic hydrogenation conditions. However, aggressive catalysts (like Raney Nickel) or harsh reducing agents could potentially lead to desulfurization. Using a selective catalyst like Pd/C under controlled conditions (temperature, pressure) minimizes this risk. Always monitor the reaction for any byproducts indicating cleavage of this group.

Q5: What are the key safety considerations for this reaction? A5:

  • Catalyst Handling: Dry palladium on carbon (Pd/C) can be pyrophoric and may ignite upon exposure to air, especially in the presence of flammable solvents.[6] Always handle it in an inert atmosphere (e.g., under argon or nitrogen) and preferably use a water-wet catalyst.

  • Hydrogen Gas: If using classical hydrogenation, hydrogen gas is highly flammable and can form explosive mixtures with air.[6] Ensure all equipment is properly grounded and work in a well-ventilated fume hood away from ignition sources.

  • Solvents: Use anhydrous, degassed solvents to prevent unwanted side reactions and ensure reproducibility.

Optimized Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol provides a reliable starting point for the debromination of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine using a common and accessible transfer hydrogenation method.

Materials:

  • 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5-10 mol%)

  • Ammonium Formate (HCOONH₄, 3-5 eq)

  • Methanol (or Ethanol), anhydrous grade

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar, add the 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq) and ammonium formate (3-5 eq). Seal the flask with a septum.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen. Add anhydrous methanol via syringe to dissolve the starting materials (concentration typically 0.1-0.2 M).

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Handle Pd/C carefully as it can be pyrophoric.

  • Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 50-65 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The reaction is typically complete within 2-6 hours. The goal is to stop the reaction as soon as the starting material is consumed to prevent potential byproduct formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with additional methanol or ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the same solvent to ensure all product is collected.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue can be purified by standard methods. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove residual ammonium formate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. If necessary, further purify the product by column chromatography on silica gel.

References

  • You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link]
  • Organic Chemistry Portal. (n.d.). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. SYNTHESIS, C39-C40. [Link]
  • Semantic Scholar. (n.d.). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. [Link]
  • Sharma, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-16. [Link]
  • Verstraete, K., et al. (2025). Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl]. ACS Medicinal Chemistry Letters, 16(9), 1825–1829. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025).
  • Wikipedia. (n.d.). Reducing agent. [Link]
  • PubMed. (2010). Palladium-catalyzed C-H functionalization of heteroarenes with aryl bromides and chlorides. [Link]
  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. [Link]
  • Singh, M., & Singh, P. (2023). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Indian Chemical Society, 100(11), 101189. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • R Discovery. (2010). Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. [Link]
  • Kurbatov, S. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]
  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]
  • Organic Chemistry Portal. (n.d.). Reducing Agents. [Link]
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2020). 19.2: Overview of common redox reactions. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

Sources

Regioselectivity issues in the synthesis of substituted pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrrolo[2,1-f]triazines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone of numerous biologically active molecules, including kinase inhibitors and the antiviral drug Remdesivir.[1][2] However, its synthesis is often plagued by challenges in controlling regioselectivity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with precision and confidence.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during the synthesis of pyrrolo[2,1-f]triazines in a direct question-and-answer format.

Issue 1: My intramolecular cyclization of a 1,2-biscarbamoyl-pyrrole is producing a mixture of regioisomers. How can I selectively synthesize the desired Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one?

Answer: This is a classic and frequently encountered problem in this area of synthesis. The reaction of a 1,2-biscarbamoyl-substituted 1H-pyrrole precursor can proceed through two distinct competitive pathways, leading to the desired N-imidoylation product (the pyrrolotriazinone) or the undesired O-imidoylation product (a pyrrolo[1,2-d][1][3][4]oxadiazine).[5][6][7]

Understanding the Competing Pathways:

The key step is the intramolecular cyclization promoted by a reagent like triphenylphosphine dihalide (PPh₃X₂). The reaction can be directed to one of two nucleophilic centers: the amide nitrogen or the amide oxygen.

  • N-Imidoylation (Desired Path): The nitrogen atom of the adjacent amide attacks the activated carbonyl group, leading to the formation of the six-membered triazinone ring.

  • O-Imidoylation (Undesired Path): The oxygen atom of the adjacent amide attacks, forming a five-membered oxadiazine ring.

G cluster_start 1,2-Biscarbamoyl-pyrrole Precursor cluster_reagent Activation cluster_pathways Competitive Cyclization cluster_products Regioisomeric Products Start Precursor (10) Reagent PPh₃X₂ / Et₃N Start->Reagent Activation N_Path N-Imidoylation (Nitrogen Attack) Reagent->N_Path O_Path O-Imidoylation (Oxygen Attack) Reagent->O_Path Product_Desired Pyrrolo[2,1-f]triazinone (12) (Desired) N_Path->Product_Desired Forms 6-membered ring Product_Side Pyrrolo[1,2-d]oxadiazine (11) (Side Product) O_Path->Product_Side Forms 5-membered ring

Figure 1: Competing pathways in the cyclization of 1,2-biscarbamoyl-pyrroles.

Troubleshooting & Optimization Strategy:

The regioselectivity of this cyclization is highly dependent on the reaction conditions, particularly the choice of halogen in the activating reagent.[5][6]

  • Choice of Halogen Source: This is the most critical factor. The use of triphenylphosphine dichloride (PPh₃Cl₂) strongly favors the formation of the desired pyrrolotriazinone. In contrast, triphenylphosphine dibromide (PPh₃Br₂) tends to yield the oxadiazine as the major product. This is likely due to Hard-Soft Acid-Base (HSAB) principles, where the harder chloride ion facilitates the activation pathway leading to attack by the harder amide nitrogen.

  • Solvent and Temperature: The reaction proceeds efficiently in dichloromethane (CH₂Cl₂) at low temperatures (0 °C) and is often complete within minutes.[5] High temperatures are generally not required and may lead to side reactions.

Comparative Data on Halogen Effect:

EntryPrecursor (R¹)Halogen SourceTriazinone (12) YieldOxadiazine (11) YieldReference
1HPPh₃Cl₂81%17%[5]
2HPPh₃Br₂22%68%[5]
3FPPh₃Cl₂75%20%[5]
4FPPh₃Br₂34%53%[5]

Recommended Protocol for Selective Synthesis: See the detailed "Experimental Protocols" section below for a step-by-step guide.

Issue 2: My 1,3-dipolar cycloaddition reaction is giving poor regioselectivity. How can I control the substitution pattern on the final pyrrolotriazine ring?

Answer: The 1,3-dipolar cycloaddition between an in-situ generated 1,2,4-triazinium ylide and an electron-poor dipolarophile (like dimethyl acetylenedicarboxylate, DMAD) is a powerful, single-step method for constructing the pyrrolotriazine core.[8][9] However, the orientation of the cycloaddition determines the final substitution pattern, and controlling this is key to success.

Understanding the Mechanism and Regiochemistry:

The reaction begins with the N-alkylation of a substituted 1,2,4-triazine to form a stable triazinium salt. In the presence of a base, this salt deprotonates to form a transient triazinium ylide (the 1,3-dipole). This ylide then reacts with the dipolarophile. The regioselectivity is governed by the alignment of the molecular orbitals of the ylide and the dipolarophile, which is influenced by both electronic and steric factors.[8]

G cluster_start Ylide Generation cluster_cycloaddition [3+2] Cycloaddition cluster_end Product Formation Triazine 1,2,4-Triazine AlkylatingAgent Alkylating Agent (e.g., MeOTf) Triazine->AlkylatingAgent Salt Triazinium Salt AlkylatingAgent->Salt Base Base (e.g., Et₃N) Salt->Base Ylide Triazinium Ylide (1,3-Dipole) Base->Ylide TransitionState Two Possible Transition States (Regiochemistry Determined) Ylide->TransitionState Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->TransitionState Cycloadduct Primary Cycloadduct TransitionState->Cycloadduct Highly Regioselective Product Polysubstituted Pyrrolo[2,1-f]triazine Cycloadduct->Product Aromatization

Figure 2: Workflow for pyrrolotriazine synthesis via 1,3-dipolar cycloaddition.

Troubleshooting & Optimization Strategy:

Fortunately, many of these cycloadditions are inherently highly regioselective. DFT calculations and experimental evidence show that the reaction often proceeds via a concerted mechanism where one regioisomeric transition state is significantly lower in energy than the other.[8]

  • Dipolarophile Choice: The electronics of the dipolarophile are paramount. Symmetrical alkynes like DMAD will only lead to one regioisomer (though stereochemistry can be an issue with other dipolarophiles). With unsymmetrical alkynes, the electronic directing effects of the substituents will determine the outcome.

  • Ylide Substituents: Substituents on the initial 1,2,4-triazine ring can influence the electronics of the ylide and may impact the regioselectivity, although in many reported cases the selectivity remains high.[8][9]

  • Reaction Conditions: While the reaction is often robust, solvent polarity can sometimes influence the stability of the transition states. If you are experiencing a mixture of regioisomers, screen a range of solvents from nonpolar (e.g., Dioxane) to polar aprotic (e.g., Acetonitrile). The reaction is typically run at room temperature.[3]

If you are designing a new synthesis with an unsymmetrical dipolarophile, it is highly recommended to perform DFT calculations to predict the favored regioisomer before beginning experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for accessing the pyrrolo[2,1-f]triazine core, and what are the key regiochemical considerations for each?

A: There are several robust strategies, each with its own regiochemical checkpoint.[1]

  • Synthesis from Pyrrole Derivatives: This common route typically involves building the triazine ring onto a pre-existing pyrrole. The key step is the cyclization of an N-aminopyrrole derivative with a C1 synthon (e.g., formamidine acetate).[1] The main regiochemical challenge is ensuring the correct N-C bond formation to close the six-membered ring, as seen in Issue 1.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,2,4-triazinium ylide with a dipolarophile. As discussed in Issue 2, the regiochemistry is determined during the cycloaddition step and is primarily controlled by the electronics of the reacting partners.[8][9]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed methods have been developed, for example, in the one-pot reaction of chromene-carbaldehydes with 1-aminopyrrole-carboxamides.[1][4] Regioselectivity depends on the inherent reactivity of the starting materials and the specific catalytic cycle.

Q2: How can I reliably distinguish between the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one and the isomeric pyrrolo[1,2-d][1][3][4]oxadiazine?

A: Differentiating these two regioisomers is critical and can be achieved definitively using standard spectroscopic techniques.[5][7]

  • ¹H NMR Spectroscopy: The chemical shift of the N-H proton is often diagnostic. In one study, the N-H proton of the oxadiazine (11) appeared around 4.8 ppm, while the N-H of the desired triazinone (12) was further downfield at ~5.1 ppm.[5][7]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and the carbons of the fused ring system will be distinct.

  • Infrared (IR) Spectroscopy: The C=O and C=N stretching frequencies will differ between the two structures, reflecting the different ring systems.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is the most unambiguous method. NOE correlations between protons on the different rings can definitively establish the connectivity and confirm which regioisomer has been formed. For example, specific NOEs were observed between protons on the pyrrole and triazinone rings that were absent in the oxadiazine isomer.[5][7]

Q3: I want to perform a direct C-H functionalization on a pre-formed pyrrolo[2,1-f]triazine core. Which position is the most reactive?

A: The regioselectivity of direct C-H functionalization on the pyrrolo[2,1-f]triazine core is a complex issue governed by the inherent electronic properties of the ring system and any existing substituents. While there is extensive literature on functionalizing related fused heterocycles,[10][11] specific rules for this exact scaffold are still emerging.

  • Electronic Factors: The pyrrole ring is electron-rich, while the triazine ring is electron-deficient. This suggests that electrophilic substitution would likely occur on the pyrrole portion, while nucleophilic or radical attack might favor the triazine ring.

  • Positional Reactivity: In many drug discovery programs, the C2, C4, and C7 positions are commonly substituted, indicating these are synthetically accessible handles.[12] For direct C-H arylation, palladium catalysis is a common strategy. The selectivity (e.g., C5 vs. C6) would depend heavily on the directing-group ability of nearby substituents and the specific ligand used in the catalytic system, analogous to what is seen in related scaffolds like pyrrolo[2,3-d]pyrimidines.[10]

  • Recommendation: For a novel substrate, the best approach is empirical. A small-scale screen of reaction conditions (catalyst, ligand, solvent, temperature) is recommended to determine the site-selectivity for your specific molecule. Computational modeling to predict the most acidic or accessible C-H bond can also provide valuable guidance.

Experimental Protocols

Protocol: Regioselective Intramolecular Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This protocol is adapted from the work of Son and Park and is optimized for the selective synthesis of the triazinone regioisomer.[5][6][7]

Materials:

  • 1,2-biscarbamoyl-substituted 1H-pyrrole (10) (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Hexachloroethane (C₂Cl₆) (1.2 equiv) - This reacts with PPh₃ in situ to form PPh₃Cl₂

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of triphenylphosphine (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add hexachloroethane (1.2 equiv). Stir the mixture for 30 minutes at 0 °C to pre-form the PPh₃Cl₂ reagent.

  • Add the 1,2-biscarbamoyl-substituted 1H-pyrrole (10) (1.0 equiv) to the reaction mixture.

  • Add triethylamine (5.0 equiv) dropwise to the suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically very fast.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (12).

  • Confirm the regiochemical identity of the product using NMR and NOE analysis as described in the FAQ section.

References

  • Kaur, J., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2906-2924. [Link]
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1377-1399. [Link]
  • Xiang, R., et al. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry, 30, 115934. [Link]
  • Krutova, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7695. [Link]
  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
  • Wang, T., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
  • Černý, J., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(24), 21003–21016. [Link]
  • Zhu, L., et al. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023–8034. [Link]
  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 15(5), 1095-1106. [Link]
  • Son, K., & Park, S. J. (2016). (PDF) Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.
  • Wang, Y., et al. (2020). Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines. The Journal of Organic Chemistry, 85(15), 9695-9704. [Link]
  • Ott, G. R., et al. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 15(5), 1095-1106. [Link]
  • Černý, J., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(24), 21003–21016. [Link]

Sources

Technical Support Center: Chiral Separation of Pyrrolo[2,1-f]triazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of pyrrolo[2,1-f]triazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to the chromatographic resolution of this important class of heterocyclic compounds. The pyrrolo[2,1-f]triazine core is a key structural motif in several pharmaceuticals, including the antiviral drug Remdesivir and the phosphodiesterase 5 (PDE5) inhibitor Tadalafil.[1] Achieving robust and reliable enantiomeric separation is critical for the development and quality control of these therapeutic agents.

This resource synthesizes field-proven insights and technical data to help you navigate the complexities of chiral method development and overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating pyrrolo[2,1-f]triazine enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most widely successful for the chiral resolution of a broad range of compounds, including those with the pyrrolo[2,1-f]triazine scaffold. Columns such as those from the CHIRALPAK® (e.g., AD, IA-3, IG-U) and CHIRALCEL® series are frequently cited and have demonstrated excellent enantioselectivity for this class of molecules. For instance, a Chiralpak AD column has been successfully used for the baseline separation of tadalafil and its isomers.[2][3][4] Similarly, CHIRALPAK® IA-3 and IG-U have been effective in resolving Remdesivir and its chiral intermediates.[5]

Q2: What are the typical starting mobile phase conditions for the HPLC separation of pyrrolo[2,1-f]triazine derivatives?

A2: For normal-phase HPLC, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol. A typical initial mobile phase composition to screen for separation is a 90:10 or 80:20 (v/v) mixture of hexane and alcohol. For example, a mobile phase of hexane-isopropyl alcohol (1:1, v/v) has been used to separate tadalafil enantiomers.[2][3][4] For more polar analytes or when using immobilised polysaccharide CSPs, polar organic modes using acetonitrile or methanol with additives can also be effective.

Q3: Is Supercritical Fluid Chromatography (SFC) a suitable technique for this class of compounds?

A3: Yes, SFC is an excellent and often preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact.[6][7][8] It utilizes supercritical CO2 as the main mobile phase component with a small percentage of an organic modifier (co-solvent), typically an alcohol like methanol or ethanol. SFC can offer complementary selectivity to HPLC and often provides faster analysis times.[6]

Q4: Why are additives like diethylamine (DEA) or trifluoroacetic acid (TFA) sometimes necessary in the mobile phase?

A4: Additives are used to improve peak shape and resolution, especially for basic or acidic analytes. The pyrrolo[2,1-f]triazine core contains nitrogen atoms that can impart basic properties to the molecule. Basic additives like DEA can help to minimize undesirable interactions between a basic analyte and any acidic sites on the silica support of the CSP, thereby reducing peak tailing. Conversely, for acidic compounds, an acidic additive like TFA can serve a similar purpose by suppressing the ionization of the analyte. For the separation of Remdesivir, a combination of ethanolamine and formic acid was used to improve peak shape.[5]

Q5: My pyrrolo[2,1-f]triazine compound is a salt. How should I prepare my sample for analysis?

A5: Sample solubility in the mobile phase is crucial for good chromatography. If your compound is a salt and you are using a non-polar normal-phase mobile phase, it may not dissolve well. In such cases, you can try dissolving the sample in a small amount of a more polar solvent that is miscible with the mobile phase, such as ethanol or IPA. If you are analyzing a salt of a basic compound, adding a small amount of a basic additive like DEA to the sample solvent can help to neutralize the salt and improve solubility.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of pyrrolo[2,1-f]triazine enantiomers in a question-and-answer format.

Problem 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my enantiomeric peaks. What should I do first?

A: Initial Steps:

  • Verify Column Suitability: Confirm that the chosen chiral stationary phase is appropriate for your compound. Polysaccharide-based columns are generally a good starting point. If one type of polysaccharide CSP (e.g., amylose-based) does not provide separation, try a different type (e.g., cellulose-based) as they can offer different chiral recognition mechanisms.

  • Optimize Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is a critical parameter. Systematically vary the percentage of the alcohol modifier. For example, if you started with 10% IPA in hexane, try 5%, 15%, and 20%. A lower percentage of alcohol generally increases retention and can sometimes improve resolution, but may also lead to broader peaks.

  • Change the Alcohol Modifier: If varying the concentration of your current alcohol modifier doesn't work, try a different alcohol. The choice of alcohol (e.g., IPA vs. ethanol vs. methanol) can significantly impact selectivity.

Q: I've tried different mobile phase compositions with my current column and still have no separation. What's the next step?

A: Advanced Strategies:

  • Screen Different CSPs: The most effective way to find a successful separation is to screen a variety of chiral stationary phases. It is recommended to have a set of complementary CSPs, such as those based on different polysaccharide derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate) vs. cellulose tris(3,5-dimethylphenylcarbamate)).

  • Consider Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but can also increase analysis time and backpressure.

  • Switch to a Different Chromatographic Mode: If you are using normal-phase HPLC, consider trying polar organic mode or even reversed-phase mode if your CSP is compatible (i.e., immobilized). Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can provide different selectivity profiles.[6]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. What are the likely causes and how can I fix this?

A: Causes and Solutions for Peak Tailing:

  • Secondary Interactions: The basic nitrogen atoms in the pyrrolo[2,1-f]triazine ring system can interact with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing.

    • Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a low concentration (typically 0.1%) is often effective. For SFC, additives are usually added to the co-solvent. For the separation of a Remdesivir starting material, 0.01% o-phosphoric acid was added to the mobile phase to improve peak shape.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the head of the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.

Problem 3: Irreproducible Retention Times

Q: My retention times are drifting from one injection to the next. What could be the cause?

A: Causes and Solutions for Drifting Retention Times:

  • Insufficient Column Equilibration: Chiral separations, especially in normal-phase mode, can require longer equilibration times than achiral separations.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. Flushing with at least 20-30 column volumes of the mobile phase is a good practice.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., hexane).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Experimental Protocols and Data

Starting Conditions for Method Development

The following tables provide recommended starting conditions for the chiral separation of pyrrolo[2,1-f]triazine derivatives based on published methods for Tadalafil and Remdesivir.

Table 1: HPLC Starting Conditions

ParameterTadalafil[2][3][4]Remdesivir[5]
Column Chiralpak ADCHIRALPAK® IA-3
Mobile Phase n-Hexane:Isopropanol (1:1, v/v)n-Hexane:Ethanol:IPA:Ethanolamine:Formic Acid (80:5:15:0.05:0.1, v/v/v/v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 220 nmUV at 245 nm
Temperature Ambient40°C

Table 2: SFC Starting Conditions

ParameterGeneral Recommendation
Column Polysaccharide-based (e.g., CHIRALPAK® series)
Mobile Phase CO2 / Methanol (or Ethanol) with 0.1% basic or acidic additive
Gradient Start with a screen from 5% to 40% co-solvent
Back Pressure 100-150 bar
Flow Rate 2-4 mL/min
Temperature 35-40°C
General Method Development Workflow

The following diagram illustrates a systematic approach to developing a chiral separation method for a novel pyrrolo[2,1-f]triazine compound.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Start with Racemic Standard Select_CSP Select 2-4 Complementary CSPs (e.g., Amylose & Cellulose-based) Start->Select_CSP Select_Mode Choose Primary Mode (e.g., HPLC-NP or SFC) Select_CSP->Select_Mode Screen_MP Screen with Generic Gradients or Isocratic Mobile Phases Select_Mode->Screen_MP Evaluate Evaluate Results: - Any Separation? - Peak Shape? Screen_MP->Evaluate Optimize_MP Optimize Mobile Phase: - Modifier Type & % - Additives Evaluate->Optimize_MP Yes No_Sep No Separation Evaluate->No_Sep No Optimize_Conditions Optimize Conditions: - Flow Rate - Temperature Optimize_MP->Optimize_Conditions Fine_Tune Fine-tune for Resolution (Rs > 1.5) and Analysis Time Optimize_Conditions->Fine_Tune Validate Method Validation Fine_Tune->Validate Try_Other_Mode Try Alternative Mode (e.g., RP, Polar Organic) or Derivatization No_Sep->Try_Other_Mode Try_Other_Mode->Select_CSP Chiral_Recognition cluster_0 Polysaccharide CSP cluster_1 Pyrrolo[2,1-f]triazine Enantiomers CSP Chiral Groove on Polysaccharide (e.g., Amylose Derivative) Interactions_R Multiple Interactions: - Hydrogen Bonding - π-π Stacking - Steric Fit CSP->Interactions_R Interactions_S Weaker/Fewer Interactions: - Steric Hindrance CSP->Interactions_S Enantiomer_R Enantiomer R Enantiomer_R->CSP Stronger Binding (Longer Retention) Enantiomer_S Enantiomer S Enantiomer_S->CSP Weaker Binding (Shorter Retention)

Caption: Chiral recognition on a polysaccharide-based CSP.

References

  • Gao, W., et al. (2007). Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography. Journal of Chromatographic Science, 45(8), 540-543.
  • Umstead, W. J. (2021). The Chiral Separation of Remdesivir and Several of its Key-Starting Materials. LCGC North America, 39(6), 291-293.
  • Gao, W., et al. (2007). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of Chromatographic Science.
  • Gao, W., et al. (2007). Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography. PubMed.
  • De Clercq, E. (2020). Remdesivir. In Profiles of Drug Substances, Excipients, and Related Methodology. Elsevier.
  • Desbène, A., & Guillarme, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-305.
  • Desbène, A., & Guillarme, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 148-154.
  • Kaur, J., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f]t[2][4][5]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(3), 269-285.

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of Pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scaffold as the Blueprint for Kinase Inhibition

In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a paradigm of precision medicine.[1][2] Since the landmark approval of Imatinib in 2001, the FDA has approved dozens of these agents, the majority targeting dysregulated kinases in various malignancies.[2][3] At the heart of each of these successful drugs lies a core chemical structure, or "scaffold," which serves as the foundational blueprint for its interaction with the target kinase. This scaffold is not merely an inert framework; it dictates the molecule's orientation within the ATP-binding pocket, establishes crucial hydrogen bonds with the kinase hinge region, and provides the anchor points for chemical modifications that determine potency, selectivity, and pharmacokinetic properties.[4][5][6]

This guide provides an in-depth comparison of the pyrrolo[2,1-f][3][7][8]triazine scaffold—a fused heterocycle of significant interest—against other well-established and privileged scaffolds in kinase inhibitor design, namely quinazoline and indole.[3] We will explore the unique structural attributes, target versatility, and structure-activity relationships (SAR) that distinguish these chemical classes, supported by experimental data and protocols for their evaluation.

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold of Versatility

The pyrrolo[2,1-f][3][7][8]triazine nucleus is a unique bridgehead nitrogen heterocycle that has earned the title of a "privileged scaffold" in modern drug discovery.[4][9] Its fused ring system provides a rigid, planar structure that effectively mimics the adenine portion of ATP, allowing it to compete for the enzyme's binding site.[7]

Key Structural and Binding Characteristics: The power of this scaffold lies in its ability to form multiple, key interactions with the kinase hinge region. X-ray crystallography studies reveal a characteristic donor-acceptor-donor hydrogen bonding pattern, which anchors the molecule firmly in the ATP pocket.[10] This fundamental interaction is the starting point for achieving high-potency inhibition. From this stable anchor, chemical substituents can be strategically placed to exploit other regions of the ATP-binding site.[7]

  • C4 Position: Substitutions at this position, often with an aniline group, can extend into a lipophilic selectivity pocket, which is not utilized by ATP. The nature of this group is critical for modulating potency and selectivity. For instance, a bulky, lipophilic C4 aniline was found to be essential for potent dual inhibition of HER1 (EGFR) and HER2.[7]

  • C6 and C7 Positions: These positions can be directed towards hydrophobic channels or solvent-exposed regions, allowing for modifications that fine-tune physicochemical properties and introduce additional interactions.[7][9] For example, incorporating aryl and heteroaryl ketones at the C6 position led to potent p38α MAP kinase inhibitors with in vivo efficacy.[11]

  • C5 Position: Even this position can be leveraged, as demonstrated in the development of c-Met inhibitors where C5-substituted acylurea pyrrolotriazines achieved single-digit nanomolar potency.[12]

This chemical tractability has enabled the development of pyrrolo[2,1-f]triazine-based inhibitors against a remarkably diverse array of kinases, including receptor tyrosine kinases like EGFR, HER2, VEGFR-2, and c-Met, as well as non-receptor tyrosine kinases like JAK2 and ALK.[3][4]

Comparative Analysis: Pyrrolo[2,1-f]triazine vs. Other Scaffolds

While the pyrrolo[2,1-f]triazine scaffold is highly versatile, other scaffolds have also achieved significant clinical success. Here, we compare it against two other prominent classes: quinazoline and indole.

The Quinazoline Scaffold: The Pioneer in EGFR Inhibition

The 4-anilinoquinazoline core is arguably one of the most famous kinase inhibitor scaffolds, forming the basis of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[13][14]

  • Target Profile: Historically, quinazolines are strongly associated with the inhibition of the EGFR family of kinases.[14] While dual EGFR/VEGFR-2 inhibitors based on this scaffold exist (e.g., Vandetanib), its breadth of targets is arguably more focused compared to the wide range reported for pyrrolo[2,1-f]triazine.[15]

  • Binding Mode: Like pyrrolo[2,1-f]triazine, quinazolines are ATP-competitive and bind to the kinase hinge.[16] Second-generation, irreversible inhibitors like Afatinib and Dacomitinib feature a quinazoline core with a reactive acrylamide moiety that forms a covalent bond with a cysteine residue in the ATP-binding site, a strategy to overcome acquired resistance.[14]

  • Clinical Standing: The quinazoline scaffold is highly validated, with multiple FDA-approved drugs for various cancers, particularly non-small cell lung cancer (NSCLC).[13]

The Indole Scaffold: A Versatile and Prevalent Core

The indole ring is another privileged structure found in numerous natural products and synthetic drugs.[8] In kinase inhibition, it serves as a versatile foundation for targeting a wide spectrum of kinases.[17][18]

  • Target Profile: Indole derivatives have been successfully developed as inhibitors of VEGFR, PDGFR, CDK, PI3K, and many others, demonstrating broad applicability.[8][17][18] Sunitinib, a multi-kinase inhibitor with an oxindole core, is a prime example of its clinical success.

  • Structural Plasticity: The indole core allows for extensive chemical modification at multiple positions, which can significantly impact pharmacokinetic and pharmacodynamic properties.[17] This makes it an excellent starting point for library synthesis and lead optimization.

  • Binding Interactions: Indole-containing fragments are well-suited for ATP-competitive inhibition and are present in a significant number of approved kinase inhibitors.[19]

Data Summary: A Head-to-Head Comparison

The following tables summarize key examples and properties of inhibitors derived from these three prominent scaffolds.

Table 1: Representative Kinase Inhibitors by Scaffold

ScaffoldCompound NamePrimary Target(s)Highest Development Stage
Pyrrolo[2,1-f]triazine AvapritinibKIT, PDGFRAApproved[3]
BMS-754807IGF-1R, IRClinical Trials[3]
BMS-582664VEGFR-2, FGFR-1Clinical Trials[20]
Compound 27a (Shi et al.)c-Met, VEGFR-2Preclinical[21]
Quinazoline GefitinibEGFRApproved[14]
ErlotinibEGFRApproved[14]
AfatinibEGFR, HER2 (irreversible)Approved[14]
VandetanibVEGFR-2, EGFR, RETApproved[15]
Indole/Oxindole SunitinibVEGFRs, PDGFRs, KIT, FLT3Approved[22]
NintedanibVEGFRs, FGFRs, PDGFRsApproved
AxitinibVEGFRsApproved
IbrutinibBTK (irreversible)Approved[19]

Table 2: General Scaffold Property Comparison

PropertyPyrrolo[2,1-f]triazineQuinazolineIndole
Target Versatility Very High (EGFR, HER2, VEGFR, c-Met, JAK, ALK, IGF-1R, etc.)[4][9]High (Primarily EGFR family, also VEGFR, RET)[13][15]Very High (VEGFR, PDGFR, CDK, PI3K, BTK, etc.)[17][18]
Binding Mode ATP-competitive[7]ATP-competitive (reversible and irreversible)[14]ATP-competitive[19]
Key Strengths Broad applicability across diverse kinase families; proven efficacy in dual/multi-targeting.[20][21][23]Clinically validated with multiple approved drugs; established SAR for EGFR inhibition.[14]Highly versatile and synthetically tractable; present in many approved multi-kinase inhibitors.[17][19]
ADME Considerations Generally favorable properties reported, though compound-specific.[24][25]Well-characterized; some compounds are substrates for efflux transporters.[24][25]Properties are highly dependent on substitution patterns.[17][24][25]

Visualizing the Biological Context and Experimental Workflow

To better understand the role of these inhibitors, it is crucial to visualize both the signaling pathways they disrupt and the experimental process used to discover them.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors EGFR EGFR/HER1 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K Pyrrolo Pyrrolo[2,1-f]triazine Inhibitors Pyrrolo->EGFR Inhibition Pyrrolo->HER2 Inhibition Quin Quinazoline Inhibitors Quin->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway targeted by kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Screen High-Throughput Screening HitID Hit Identification Screen->HitID LeadGen Lead Generation (SAR Studies) HitID->LeadGen Biochem Biochemical Assays (IC50 Determination) LeadGen->Biochem Cellular Cellular Assays (Potency & Viability) Biochem->Cellular ADME ADME/Tox Profiling Cellular->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo

Sources

Validating the In Vivo Efficacy of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active agents.[1][4] This heterocyclic system is at the heart of approved antiviral medications like remdesivir and a new generation of targeted kinase inhibitors for oncology.[3] A key building block for many of these advanced therapeutic candidates is 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a versatile intermediate that enables the synthesis of diverse libraries of bioactive molecules.[3][5]

This guide moves beyond the synthesis and focuses on the critical next step: the in vivo validation of a potent kinase inhibitor derived from this key intermediate. We will present a comparative framework for assessing the in vivo activity of a representative 2,7-disubstituted pyrrolo[2,1-f]triazine, which we'll refer to as "Compound PTP-7B," against a known anaplastic lymphoma kinase (ALK) inhibitor. The experimental design, rationale, and data interpretation strategies outlined herein are tailored for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in a preclinical setting.

The Kinase Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] The pyrrolo[2,1-f][1][2][3]triazine core has been successfully utilized to develop potent ALK inhibitors.[4][6] Our representative molecule, Compound PTP-7B, is a conceptual 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazine designed to target the ALK signaling pathway.

Below is a diagram illustrating the canonical ALK signaling pathway, which our test compound aims to inhibit.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 P STAT3 STAT3 ALK->STAT3 P PI3K PI3K ALK->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified ALK signaling pathway.

In Vivo Validation Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the in vivo validation of Compound PTP-7B in a xenograft mouse model. This process is designed to be self-validating by including a reference compound and multiple endpoints.

InVivo_Workflow cluster_setup Phase 1: Model Setup & Dosing cluster_monitoring Phase 2: In-Life Monitoring cluster_analysis Phase 3: Endpoint Analysis A Cell Line Implantation (e.g., Karpas-299 ALK+) B Tumor Growth to ~150-200 mm³ A->B C Randomization into Treatment Groups B->C D Initiate Dosing: - Vehicle Control - Compound PTP-7B - Reference ALK Inhibitor C->D E Daily Animal Health Check (Body Weight, Clinical Signs) D->E F Tumor Volume Measurement (2-3 times per week) D->F G Terminal Tumor & Tissue Collection (PK/PD) F->G At study endpoint H Tumor Growth Inhibition (TGI) Calculation G->H I Western Blot for Target Engagement (p-ALK) G->I

Caption: Experimental workflow for in vivo validation.

Detailed Protocol:
  • Animal Model and Cell Line:

    • Rationale: The choice of model is critical for clinical relevance. An ALK-driven anaplastic large cell lymphoma model, such as Karpas-299, is appropriate as it relies on the target of interest for proliferation.[6]

    • Procedure:

      • Obtain immunodeficient mice (e.g., NOD/SCID or similar).

      • Subcutaneously implant 5-10 million Karpas-299 cells into the flank of each mouse.

      • Monitor tumor growth until volumes reach approximately 150-200 mm³.

      • Randomize mice into treatment cohorts (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Dosing and Treatment Groups:

    • Rationale: A comparison against both a negative (vehicle) and a positive (reference inhibitor) control is essential for interpreting the efficacy of the test compound.

    • Procedure:

      • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the active compounds.

      • Group 2 (Compound PTP-7B): Administer Compound PTP-7B at a predetermined dose (e.g., 50 mg/kg, orally, once daily). Dose selection should be informed by prior maximum tolerated dose (MTD) studies.

      • Group 3 (Reference ALK Inhibitor): Administer a clinically relevant ALK inhibitor (e.g., Crizotinib) at its effective dose.

  • In-Life Measurements:

    • Rationale: Regular monitoring of tumor volume and animal health provides the primary efficacy and safety data.

    • Procedure:

      • Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

      • Record body weight at each tumor measurement to monitor for toxicity.

      • Perform daily health checks for any adverse clinical signs.

  • Endpoint Analysis:

    • Rationale: Collecting tissues at the end of the study allows for the direct measurement of target engagement and confirms the mechanism of action.

    • Procedure:

      • At the study endpoint (e.g., day 21 or when control tumors reach a predetermined size), euthanize the animals.

      • Excise tumors and weigh them. A portion of the tumor should be flash-frozen for pharmacodynamic (PD) analysis and the remainder fixed for histology.

      • Collect blood samples for pharmacokinetic (PK) analysis to correlate drug exposure with efficacy.

      • Perform a Western blot on tumor lysates to measure the phosphorylation of ALK (p-ALK) and downstream effectors like STAT3. A reduction in phosphorylation indicates target engagement.

Comparative Data Presentation

The primary output of this study is a quantitative comparison of the anti-tumor activity of Compound PTP-7B against the reference inhibitor.

Table 1: Comparative Efficacy and Tolerability
ParameterVehicle ControlCompound PTP-7B (50 mg/kg)Reference ALK Inhibitor (e.g., 25 mg/kg)
Mean Final Tumor Volume (mm³) 1500 ± 250450 ± 120300 ± 90
Tumor Growth Inhibition (TGI) (%) 0%70%80%
Mean Body Weight Change (%) +2%-3%-5%
p-ALK Inhibition (Western Blot) 100% (Baseline)25% of Baseline15% of Baseline

Note: Data presented are hypothetical for illustrative purposes.

Logical Comparison Framework

The relationship between the compounds and the experimental outcome can be visualized as follows. The goal is to determine if the novel compound shows comparable or superior efficacy to the established alternative.

Comparison_Logic cluster_inputs Inputs cluster_model Experimental Model cluster_outputs Outputs PTP7B Compound PTP-7B Model ALK-Driven Xenograft Mouse Model PTP7B->Model Ref Reference ALK Inhibitor Ref->Model Veh Vehicle Control Veh->Model TGI Tumor Growth Inhibition Model->TGI Tox Tolerability (Body Weight) Model->Tox PD Target Engagement (p-ALK Levels) Model->PD

Caption: Logical framework for comparative analysis.

Conclusion

The in vivo validation of a novel compound derived from 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a multi-faceted process that demands rigorous experimental design and a clear comparative context. By benchmarking against a known standard in a clinically relevant model, researchers can ascertain not only the efficacy but also the mechanistic underpinning of their novel therapeutic candidate. The workflow and comparative data structure presented here provide a robust framework for making go/no-go decisions in the drug development pipeline, ultimately translating promising chemistry into tangible therapeutic potential.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(7), 1333-1354.
  • Giraud, F., Logé, C., & Le-Baut, G. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7501.
  • Krasnopeeva, A. L., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(3), 171-186.
  • Kumar, V., Singh, S., & Utreja, D. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(2), 149-164.
  • Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 16(10), 1649-1657.
  • Majumder, P., & Basak, A. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 182(4), 1034-1049.
  • Li, Y., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. International Journal of Molecular Sciences, 25(3), 1735.
  • Kircher, M., et al. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry, 66(15), 10459-10477.
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  • Chemsrc. (n.d.). 7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1][2][3]triazine.
  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(21), 7573-7593.
  • Xiang, H., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2880.
  • Giglio, M., et al. (2020). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. ACS Medicinal Chemistry Letters, 11(7), 1435-1441.

Sources

The Selectivity Profile of Kinase Inhibitors Derived from 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the pursuit of highly selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a promising heterocyclic core for the development of potent kinase inhibitors.[3] This guide provides an in-depth comparative analysis of the selectivity profile of kinase inhibitors derived from the specific scaffold, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine . While comprehensive kinome-wide screening data for a singular molecule with this exact substitution pattern is not publicly available, by examining structurally related compounds and their interactions with various kinases, we can construct a well-informed selectivity profile. This guide will objectively compare the performance of these derivatives with established clinical alternatives, supported by experimental data and detailed methodologies.

The 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Scaffold: A Foundation for Kinase Inhibition

The 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine core serves as a key synthetic intermediate in the generation of a diverse array of kinase inhibitors.[4] The strategic placement of the bromo and methylsulfanyl groups offers opportunities for chemical modification to fine-tune potency and selectivity against various kinase targets. The pyrrolotriazine core itself is a recognized privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases.[3]

Derivatives of the broader pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, including c-Met, VEGFR-2, and AAK1.[3][5][6] The selectivity of these inhibitors is a critical determinant of their therapeutic window and potential side-effect profile.

Comparative Selectivity Profile: Pyrrolotriazine Derivatives vs. Clinically Approved Inhibitors

To understand the potential selectivity of inhibitors derived from the 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold, we will compare the known selectivity of related pyrrolotriazine compounds against established, clinically relevant kinase inhibitors targeting c-Met and VEGFR-2.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
Kinase TargetPyrrolotriazine Derivative (Representative)Crizotinib (c-Met/ALK Inhibitor)Cabozantinib (c-Met/VEGFR-2 Inhibitor)Sunitinib (Multi-kinase Inhibitor)
c-Met 2.3 [3]22.5[7]1.3 [8]80[9]
VEGFR-2 5.0 [3]-0.035 [8]80[9]
ALK-24 [8]--
RET--4[8]-
KIT--4.6[8]-
AXL--7[8]-
FLT3--11.3[8]-
PDGFRβ---2[9]

Note: Data for the pyrrolotriazine derivative is based on a compound reported by Shi et al. with a pyrrolo[1,2-f][1][2][3]triazine core.[3] This serves as a proxy to illustrate the potential potency of the scaffold. The selectivity of any given derivative will be highly dependent on the specific substitutions made to the core structure.

Interpretation of the Data:

As illustrated in Table 1, pyrrolotriazine derivatives have demonstrated the potential for potent, single-digit nanomolar inhibition of both c-Met and VEGFR-2.[3] This dual inhibitory activity is a characteristic shared with the multi-kinase inhibitor Cabozantinib.[10][11] Crizotinib, while a potent c-Met inhibitor, also potently inhibits ALK.[7] Sunitinib exhibits a broader spectrum of activity, inhibiting multiple receptor tyrosine kinases.[9]

The key takeaway is that the pyrrolo[2,1-f][1][2][3]triazine scaffold can be tailored to achieve high potency against specific kinase targets. The challenge and opportunity for drug developers lie in modifying the 7-bromo and 2-methylsulfanyl positions, along with other positions on the ring system, to enhance selectivity and minimize off-target activities. For instance, a review of pyrrolo[2,1-f][1][2][3]triazine derivatives highlighted a compound that showed good selectivity over a panel of kinases including HER-1, HER-2, PDGFR-α, IGF-1R, PKCR, and CDK2.[3]

Experimental Methodologies for Determining Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust methodologies are employed to achieve this, each with its own advantages and limitations.

KINOMEscan® Competition Binding Assay

This high-throughput assay platform provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate a binding affinity (Kd) or percentage inhibition at a given concentration.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Competition Assay cluster_quantification Quantification cluster_analysis Data Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Ligand & Test Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Calculate % Inhibition or Kd qPCR->Data

Caption: General workflow for a KINOMEscan experiment.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that allows for the assessment of target engagement in a cellular environment.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Methodology:

  • Cell Treatment: Cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells (or cell lysates) are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_quantification Quantification cluster_analysis Data Analysis Cells Treat Cells with Compound or Vehicle Heat Heat Treated Cells at Various Temperatures Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to Pellet Aggregated Proteins Lysis->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Plot Plot Melting Curve and Determine Thermal Shift Quantify->Plot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathways and the Importance of Selectivity

The kinases targeted by pyrrolotriazine derivatives, such as c-Met and VEGFR-2, are key nodes in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathways HGF HGF cMet c-Met HGF->cMet Binds PI3K_cMet PI3K cMet->PI3K_cMet RAS_cMet RAS cMet->RAS_cMet AKT_cMet AKT PI3K_cMet->AKT_cMet Proliferation Cell Proliferation & Survival AKT_cMet->Proliferation RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet ERK_cMet->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR RAS_VEGFR RAS VEGFR2->RAS_VEGFR Angiogenesis Angiogenesis PLCg->Angiogenesis AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR AKT_VEGFR->Angiogenesis RAF_VEGFR RAF RAS_VEGFR->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR ERK_VEGFR->Angiogenesis Inhibitor Pyrrolotriazine Inhibitor Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Simplified signaling pathways of c-Met and VEGFR-2 and points of inhibition by pyrrolotriazine derivatives.

High selectivity is crucial for minimizing off-target effects that can lead to toxicity. For example, a lack of selectivity against other kinases can result in a range of adverse events. Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is essential for its successful clinical development. The 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold provides a versatile starting point for the design of next-generation kinase inhibitors with potentially superior selectivity profiles.

Conclusion

Kinase inhibitors derived from the 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold hold significant promise as targeted therapeutic agents. By leveraging the inherent potency of the pyrrolotriazine core and strategically modifying its substituents, it is possible to develop highly potent and selective inhibitors against key oncogenic kinases such as c-Met and VEGFR-2. This guide has provided a comparative framework for evaluating the selectivity of these emerging inhibitors against established clinical agents. A deep understanding of the experimental methodologies used to define selectivity, coupled with a knowledge of the relevant signaling pathways, will be critical for advancing these promising compounds from the laboratory to the clinic.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrrolo[2,1-f]triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of cancers and inflammatory diseases.[3][4] Its unique fused heterocyclic system offers a versatile platform for developing highly active compounds against key oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Unintended interactions with off-target kinases can lead to unexpected toxicities or diminished efficacy.

This guide provides an in-depth comparison of the cross-reactivity profiles of various pyrrolo[2,1-f]triazine-based inhibitors, supported by experimental data and detailed methodologies. As senior application scientists, we emphasize not just the "what" but the "why" behind experimental choices, offering a framework for robustly characterizing the selectivity of novel chemical entities.

The Selectivity Imperative: Why Cross-Reactivity Studies are Crucial

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets. This similarity presents a significant challenge in designing truly selective inhibitors.[5] A lack of selectivity can manifest in several ways:

  • Toxicity: Inhibition of kinases essential for normal physiological processes can lead to adverse events.

  • Reduced Efficacy: Off-target engagement can divert the inhibitor from its intended target, requiring higher doses and potentially increasing toxicity.

  • Drug Resistance: Activation of alternative signaling pathways due to off-target effects can contribute to the development of resistance.

Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the kinome is paramount for its successful clinical translation.

Comparative Analysis of Pyrrolo[2,1-f]triazine-Based Inhibitors

The versatility of the pyrrolo[2,1-f]triazine scaffold has been exploited to generate inhibitors against a diverse set of kinases. Here, we compare the selectivity profiles of representative compounds from the literature.

2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines as ALK Inhibitors

A series of 2,7-disubstituted-pyrrolo[2,1-f][6][1][2]triazines have been developed as potent ALK inhibitors.[7][8] One notable compound demonstrated high selectivity for ALK over the structurally related Insulin-like Growth Factor-1 Receptor (IGF-1R), a crucial distinction for minimizing off-target effects on glucose metabolism.[3]

CompoundTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Fold)Reference
Compound 21ALK10 ± 2IGF-1R1137 ± 398~114[3]

This high degree of selectivity is a promising feature of this particular substitution pattern on the pyrrolotriazine core.

Pyrrolo[1,2-f]triazines as JAK2 Inhibitors

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. Pyrrolo[1,2-f]triazines have been investigated as JAK2 inhibitors, with a focus on achieving selectivity over other JAK family members, particularly JAK3, to avoid immunosuppressive side effects.[9]

One study reported a potent 2,7-disubstituted-pyrrolo[2,1-f][6][1][2]triazine JAK2 inhibitor with an impressive IC50 of 0.17 ± 0.03 nM.[3] A key aspect of this study was the assessment of the potential for the formation of reactive metabolites, a critical parameter for drug safety. The lead compound exhibited significantly low glutathione (GSH) adduct formation, indicating a lower risk of idiosyncratic toxicity.[3]

CompoundTarget KinaseOn-Target IC50 (nM)Key FeatureReference
Compound 29JAK20.17 ± 0.03Low glutathione adduct formation[3]
Dual c-Met/VEGFR-2 Inhibition with Pyrrolo[1,2-f][1][2][3]triazines

The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor growth, invasion, and angiogenesis. A series of pyrrolo[1,2-f][6][1][2]triazine derivatives were designed as dual inhibitors of these targets.[10] Compound 27a from this series demonstrated potent and selective inhibition of both c-Met and VEGFR-2.[10]

CompoundTarget Kinase 1IC50 (nM)Target Kinase 2IC50 (nM)Reference
27ac-Met2.3 ± 0.1VEGFR-25.0 ± 0.5[10]

The dual inhibitory activity of this compound highlights the potential of the pyrrolotriazine scaffold to be tailored for multi-targeted therapies.

Experimental Methodologies for Assessing Cross-Reactivity

To ensure scientific integrity, the protocols for assessing inhibitor selectivity must be robust and reproducible. We present two gold-standard methodologies: in vitro kinase profiling and the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Profiling: The ADP-Glo™ Kinase Assay

This biochemical assay provides a quantitative measure of an inhibitor's potency against a large panel of kinases. The principle lies in the quantification of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow: Kinase Profiling

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Incubate Compound, Kinase, and Substrate/ATP Mix compound_prep->reaction_setup kinase_prep Kinase Panel Preparation kinase_prep->reaction_setup substrate_prep Substrate/ATP Mix substrate_prep->reaction_setup adp_glo_reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) reaction_setup->adp_glo_reagent kinase_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo_reagent->kinase_detection_reagent luminescence Measure Luminescence kinase_detection_reagent->luminescence ic50_calc Calculate IC50 Values luminescence->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Caption: Workflow for in vitro kinase profiling using the ADP-Glo™ assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrrolo[2,1-f]triazine inhibitor in DMSO. A typical starting concentration is 100x the final desired concentration.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to its Km value. Add the diluted inhibitor. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[2]

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.[6][1] Incubate for 40 minutes at room temperature.[1][11]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[6][1] Incubate for 30-60 minutes at room temperature.[11]

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method that assesses the direct binding of a compound to its target protein in intact cells or cell lysates.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]

Experimental Workflow: CETSA

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture Cells compound_treatment Treat Cells with Inhibitor or Vehicle (DMSO) cell_culture->compound_treatment heating Heat Cell Samples at a Range of Temperatures compound_treatment->heating lysis Lyse Cells heating->lysis centrifugation Centrifuge to Separate Soluble and Precipitated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot with Target-Specific Antibody sds_page->western_blot quantification Quantify Band Intensities western_blot->quantification melting_curve Plot Melting Curve (Soluble Protein vs. Temperature) quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the pyrrolo[2,1-f]triazine inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler. A typical range might be from 40°C to 70°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Signaling Pathway Implications of Cross-Reactivity

Understanding the downstream signaling pathways of both on-target and off-target kinases is crucial for interpreting the biological consequences of an inhibitor's selectivity profile.

On-Target Signaling Pathways

ALK Signaling Pathway

G ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: Simplified ALK signaling pathway.

JAK2 Signaling Pathway

G CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT STAT JAK2->STAT Nucleus Nucleus STAT->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellGrowth Cell Growth & Survival GeneExpression->CellGrowth

Caption: Simplified JAK2 signaling pathway.

Potential Off-Target Signaling Pathways

Cross-reactivity with kinases such as EGFR, SRC, or members of the PI3K/AKT/mTOR pathway can lead to a complex cellular response. For example, unintended inhibition of a pro-apoptotic kinase or activation of a survival pathway could antagonize the desired therapeutic effect. Conversely, in some cases, "polypharmacology" can be beneficial if the off-target effects contribute to the overall anti-cancer activity. A thorough understanding of these off-target interactions is essential for rational drug design and for predicting clinical outcomes.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. However, as with any therapeutic modality, a deep understanding of its cross-reactivity profile is non-negotiable. The systematic application of robust experimental methodologies such as in vitro kinase profiling and CETSA, coupled with a thorough analysis of the relevant signaling pathways, is essential for advancing these promising compounds from the laboratory to the clinic. This guide provides a framework for such investigations, empowering researchers to make data-driven decisions in the pursuit of safer and more effective targeted therapies.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Al-Sanea, M. M., et al. (2021). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Saei, A. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications.
  • O'Neill, D. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Saei, A. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications.
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.
  • Ott, G. R., et al. (2011). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(18), 6328-6341.
  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. ResearchGate.
  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Harikrishnan, L. S., et al. (2011). Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3. Bioorganic & Medicinal Chemistry Letters, 21(5), 1425-1428.
  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. ResearchGate.
  • Hsiao, Y-H., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology.
  • Lombardo, L. J., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4633-4637.
  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330.
  • Schroeder, G. M., et al. (2008). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1945-1951.
  • Lexicon Pharmaceuticals. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed.
  • El-Damasy, D. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-75.
  • Lexicon Pharmaceuticals. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central.
  • Wang, Y., et al. (2022). ALK inhibitors in ALK-rearranged non-small cell lung cancer with and without brain metastases: systematic review and network meta-analysis. BMJ Open, 12(9).

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Comparative Efficacy of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Derivatives Against Drug-Resistant Kinase Mutants

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold for Overcoming Therapeutic Resistance

Introduction: The Challenge of Acquired Resistance in Targeted Cancer Therapy

The advent of targeted therapies, particularly small-molecule kinase inhibitors, has revolutionized the treatment of many cancers. However, their long-term efficacy is frequently undermined by the emergence of acquired drug resistance.[1][2] This resistance often arises from mutations within the target kinase's ATP-binding pocket, which diminish the inhibitor's binding affinity while preserving the enzyme's catalytic function. Consequently, there is an urgent and ongoing need to develop next-generation inhibitors capable of potently suppressing both wild-type and clinically relevant mutant forms of oncogenic kinases.

The pyrrolo[2,1-f][1][3][4]triazine core is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its structural similarity to the native purine nucleus allows it to serve as an effective ATP-competitive hinge-binding motif for a wide range of kinases.[5] This guide focuses on derivatives synthesized from a key, versatile intermediate, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , and provides a comparative analysis of their efficacy against drug-resistant kinase mutants. We will delve into the mechanistic rationale, present supporting quantitative data, and provide detailed experimental protocols for researchers aiming to validate and expand upon these findings.

The Pyrrolo[2,1-f][1][3][4]triazine Scaffold: A Versatile Kinase Inhibitor Template

The pyrrolo[2,1-f][1][3][4]triazine heterocyclic system is a cornerstone of modern drug design, forming the core of successful therapeutics like the antiviral drug remdesivir and the potent kinase inhibitor avapritinib.[3][7][8] Its utility stems from its rigid, planar structure that can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

The starting material, 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is an ideal precursor for generating diverse chemical libraries.[3] The bromine at the C7 position and the methylsulfanyl group at the C2 position offer orthogonal handles for chemical modification, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic aromatic substitution, respectively. This allows for the systematic exploration of chemical space to identify compounds with superior activity against resistant mutants.[5][9]

General Synthetic Approach

The generation of a diverse library of inhibitors from the core intermediate follows a logical and adaptable synthetic pathway. This allows for rapid iteration and optimization of the lead compounds.

G cluster_0 Core Intermediate cluster_1 Diversification Reactions cluster_2 Final Products A 7-Bromo-2-(methylsulfanyl) pyrrolo[2,1-f]triazine B Suzuki or Stille Coupling (Modification at C7) A->B C Nucleophilic Substitution (Modification at C2) A->C D Library of Novel Kinase Inhibitors B->D C->D

Caption: General synthetic workflow for diversifying the core intermediate.

Mechanism of Action: Overcoming ATP-Competitive Resistance

Pyrrolo[2,1-f][1][3][4]triazine derivatives function as Type I kinase inhibitors, competing with endogenous ATP for binding within the enzyme's catalytic site. Mutations that confer resistance often occur at "gatekeeper" residues or other contact points within this site, sterically hindering the inhibitor without preventing ATP binding. The design strategy for overcoming this involves creating derivatives with chemical moieties that can accommodate or form new, favorable interactions within the mutated binding pocket.

G cluster_0 Wild-Type Kinase cluster_1 Resistant Mutant Kinase ATP_WT ATP Kinase_WT Kinase Active Site ATP_WT->Kinase_WT Binds Inhibitor_WT Inhibitor Inhibitor_WT->Kinase_WT Blocks pSubstrate_WT Phosphorylated Substrate Kinase_WT->pSubstrate_WT Phosphorylates Substrate_WT Substrate Substrate_WT->Kinase_WT ATP_Mut ATP Kinase_Mut Mutated Active Site ATP_Mut->Kinase_Mut Binds Inhibitor_Mut Derivative Inhibitor_Mut->Kinase_Mut Blocks Effectively pSubstrate_Mut Phosphorylated Substrate Kinase_Mut->pSubstrate_Mut Phosphorylates Substrate_Mut Substrate Substrate_Mut->Kinase_Mut

Caption: Mechanism of action against wild-type and resistant kinases.

Comparative Efficacy Data

Derivatives from this scaffold have demonstrated potent activity against several clinically important kinases known to acquire resistance mutations.

Case Study 1: Anaplastic Lymphoma Kinase (ALK)

Non-small cell lung cancer (NSCLC) driven by ALK rearrangements is sensitive to first-generation inhibitors, but resistance invariably develops. 2,7-disubstituted-pyrrolo[2,1-f]triazines have been developed as potent ALK inhibitors with activity against such mutants.[8][10]

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (nM)
Lead Compound A Wild-Type ALK10 ± 2Karpas-299 (NPM-ALK)25 ± 5
ALK L1196M (Gatekeeper Mutant)25 ± 4Ba/F3-ALK-L1196M60 ± 11
Insulin Receptor (Off-Target)>1100->2000
Crizotinib Wild-Type ALK8 ± 1Karpas-299 (NPM-ALK)22 ± 4
ALK L1196M (Gatekeeper Mutant)>500Ba/F3-ALK-L1196M>1500

Data synthesized from representative values found in the literature for this scaffold class.[8][10]

Case Study 2: Dual c-Met and VEGFR-2 Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth and angiogenesis. A series of pyrrolo[2,1-f]triazine derivatives were designed as potent dual inhibitors, demonstrating efficacy in c-Met amplified cancer cell lines.[11]

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
Compound 27a c-Met2.3 ± 0.1BaF3-TPR-Met0.71 ± 0.16
VEGFR-25.0 ± 0.5HUVEC37.4 ± 0.31
Foretinib c-Met1.5 ± 0.2BaF3-TPR-Met1.1 ± 0.21
VEGFR-23.5 ± 0.4HUVEC35.1 ± 0.45

Data sourced directly from studies on this scaffold.[11] Compound 27a shows comparable or superior potency to the established inhibitor Foretinib, highlighting the promise of this chemical series.

Experimental Protocols for Efficacy and Resistance Profiling

To ensure scientific rigor and reproducibility, detailed, validated protocols are essential. The following methods describe how to assess the efficacy of novel derivatives against drug-resistant mutants.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant kinase (both wild-type and mutant).

Causality: The goal is to determine the direct interaction between the compound and the kinase, independent of cellular factors. This provides a clean measure of potency (IC₅₀).

Caption: Workflow for the in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Reaction Setup: In a white, opaque 96-well assay plate, add 5 µL of the compound dilution.

  • Enzyme Addition: Add 20 µL of a solution containing the purified recombinant kinase (e.g., ALK-L1196M) in kinase buffer.

  • Initiate Reaction: Add 25 µL of a solution containing the appropriate peptide substrate and ATP (at the Kₘ concentration for the specific kinase).

  • Incubation: Mix gently and incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect kinase activity using a validated method. For example, with the ADP-Glo™ (Promega) system, add 50 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Plot the data against compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This assay measures the effect of the compound on the viability and growth of cancer cells engineered to express a specific drug-resistant kinase mutant.

Causality: This tests the compound's ability to inhibit the target in a physiological context, accounting for cell permeability, target engagement, and off-target effects.

Caption: Workflow for the cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Using Ba/F3 cells stably transduced with a retrovirus expressing the mutant kinase of interest (e.g., JAK2-V617F), seed 5,000 cells per well into a 96-well clear-bottom plate.[12]

  • Adherence: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a DMSO-only vehicle control.

  • Incubation: Incubate the treated plates for 72 hours.

  • Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[12]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log of the compound concentration to determine the IC₅₀.

Protocol 3: Western Blotting for Target Engagement

This protocol verifies that the compound inhibits the phosphorylation of its target kinase within the cell, confirming its mechanism of action.

Causality: This provides direct evidence that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., Karpas-299) in a 6-well plate and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ALK).

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total form of the kinase (e.g., anti-total-ALK) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Conclusion and Future Outlook

The 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold has proven to be an exceptionally valuable starting point for the development of potent kinase inhibitors. Derivatives have demonstrated significant efficacy against clinically relevant, drug-resistant mutants of key oncogenic drivers like ALK and c-Met. The comparative data clearly indicate that rational design based on this privileged structure can yield compounds that overcome resistance mechanisms that render earlier-generation inhibitors ineffective.

Future research should focus on comprehensive in vivo evaluation of lead candidates in xenograft models expressing resistant mutations.[10] Furthermore, optimizing pharmacokinetic profiles to enhance oral bioavailability and metabolic stability will be critical for clinical translation.[11] The continued exploration of this versatile scaffold holds immense promise for expanding the arsenal of targeted therapies and improving outcomes for patients who have developed resistance to current treatments.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). National Institutes of Health (NIH). [Link]
  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015-12-09). National Institutes of Health (NIH). [Link]
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][3][4]triazine derivatives.
  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2022-09-29). MDPI. [Link]
  • A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014-12-07). Journal of Visualized Experiments. [Link]
  • Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI. [Link]
  • Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
  • New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. (2020-05-01). AACR Journals. [Link]
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021-12-06). National Institutes of Health (NIH). [Link]
  • Exploration of novel pyrrolo[2,1-f][1][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018-10-05). PubMed. [Link]
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][4]triazines.
  • Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][3][4]triazines. (2011-08-19). PubMed. [Link]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
  • 2,7-Pyrrolo[2,1-f][1][3][4]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MedCrave. [Link]
  • 2,7-Disubstituted-pyrrolo[2,1-f][1][3][4]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity.
  • Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI. [Link]

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A Comparative Benchmarking Guide to Novel Pyrrolo[2,1-f]triazine Analogs for Polo-like Kinase 1 (PLK1) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Mitotic Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of several approved kinase inhibitors and promising clinical candidates.[1][4][5] Its rigid, fused heterocyclic system provides a unique three-dimensional architecture that can form specific and potent interactions within the ATP-binding pockets of various kinases.[1] Polo-like kinase 1 (PLK1), a master regulator of the cell cycle, is a prime therapeutic target in oncology due to its frequent overexpression in a wide array of human cancers, which often correlates with poor prognosis.[6][7][8] PLK1's pivotal role in orchestrating multiple critical events during mitosis makes it an attractive target for therapeutic intervention.[3][9]

While several PLK1 inhibitors have been developed, the quest for agents with superior selectivity, improved pharmacological profiles, and the ability to overcome resistance continues. This guide provides a comprehensive framework for benchmarking novel pyrrolo[2,1-f]triazine analogs against established PLK1 inhibitors, using the clinical candidate Volasertib as a reference. Our objective is to furnish drug discovery teams with a robust, multi-parameter workflow to holistically evaluate new chemical entities, ensuring that only the most promising candidates advance.

The causality behind this multi-pronged approach is simple: a potent molecule in a test tube is not necessarily an effective drug. True therapeutic potential is a composite of high on-target potency, sustained cellular efficacy, a clean off-target profile, and favorable drug-like properties. This guide will dissect the requisite experimental systems to measure these attributes objectively.

The Benchmarking Workflow: A Four-Pillar Approach

A successful benchmarking program must be systematic. We propose a tiered workflow that progressively builds a comprehensive profile of each analog. This approach ensures that resources are focused on compounds that consistently meet predefined success criteria at each stage.

G cluster_0 Benchmarking Pipeline A Pillar 1: Biochemical Potency (IC50 Determination) B Pillar 2: Cellular Efficacy & Target Engagement (EC50 & NanoBRET) A->B Potency Threshold Met C Pillar 3: Kinome Selectivity (Kinase Panel Screen) B->C Cellular Activity Confirmed D Pillar 4: In Vitro ADMET Profile (Permeability, Stability) C->D Acceptable Selectivity E Candidate Selection D->E Favorable Profile

Caption: A tiered workflow for comprehensive inhibitor benchmarking.

Pillar 1: Foundational Biochemical Potency

Rationale: The initial and most fundamental test is to determine if the new analogs can inhibit the purified target enzyme. This biochemical assay provides the half-maximal inhibitory concentration (IC50), a direct measure of a compound's intrinsic potency.[10] An accurate IC50 value is the cornerstone of all subsequent structure-activity relationship (SAR) studies. We employ a luminescence-based assay for its high sensitivity, broad dynamic range, and scalability.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol measures the activity of PLK1 by quantifying the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare assay buffers, recombinant human PLK1 enzyme, the substate peptide (e.g., casein), and ATP solution as per the manufacturer's guidelines (e.g., Promega Corp.).

  • Compound Plating: Serially dilute the new pyrrolo[2,1-f]triazine analogs and the reference inhibitor (Volasertib) in DMSO. Transfer 1 µL of each dilution into a 384-well assay plate.

  • Kinase Reaction: Add 10 µL of a PLK1/substrate mixture to each well. Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 21 µL. Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Comparative Data: Biochemical Potency
CompoundTargetIC50 (nM)Fold Difference vs. Volasertib
Volasertib (Ref.) PLK10.91.0x
Analog A-101 PLK10.51.8x improvement
Analog A-102 PLK11.21.3x weaker
Analog B-201 PLK115.717.4x weaker

Data are hypothetical and for illustrative purposes.

Pillar 2: Cellular Efficacy and On-Target Engagement

Rationale: Potent biochemical inhibition does not guarantee cellular activity. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[13] Therefore, we must validate our findings in a relevant cancer cell line. We first assess the compound's ability to inhibit cell proliferation (a downstream consequence of PLK1 inhibition) to determine its half-maximal effective concentration (EC50). We then confirm that this effect is due to direct binding to PLK1 within the intact cell using a target engagement assay.

PLK1 Signaling Pathway

The following diagram illustrates the central role of PLK1 in mitotic progression, providing the mechanistic basis for our cell-based assays. Inhibition of PLK1 is expected to cause a G2/M cell cycle arrest, leading to apoptosis.[7][9]

G cluster_0 G2/M Transition CDK1 Cyclin B / CDK1 PLK1 PLK1 CDK1->PLK1 Activates CEN Centrosome Maturation PLK1->CEN Spindle Spindle Assembly PLK1->Spindle Mitosis Mitotic Entry CEN->Mitosis Spindle->Mitosis Arrest Mitotic Arrest & Apoptosis Inhibitor Pyrrolo[2,1-f]triazine Analog Inhibitor->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway at the G2/M checkpoint.

Experimental Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP levels as an indicator of metabolically active, viable cells.[14]

  • Cell Seeding: Seed a human cancer cell line known to overexpress PLK1 (e.g., K562 leukemia cells) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent directly to each well, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition & Analysis: Measure luminescence and calculate EC50 values by plotting percent viability against log-transformed compound concentrations.

Experimental Protocol 2: Intracellular Target Engagement (NanoBRET™)

This assay measures the binding of a compound to a target protein in live cells.[13]

  • Cell Line Generation: Create a stable cell line expressing PLK1 fused to a NanoLuc® luciferase enzyme.

  • Assay Setup: Plate the engineered cells and treat them with a fluorescent tracer that binds to the PLK1 active site, alongside serial dilutions of the test compounds.

  • BRET Measurement: If the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-PLK1 and the tracer decreases. Measure this signal change across the compound concentration range.

  • Data Analysis: Calculate IC50 values from the BRET signal, which reflects the compound's ability to engage its target in a physiological context.

Comparative Data: Cellular Activity & Target Engagement
CompoundCell Viability EC50 (nM, K562 cells)Target Engagement IC50 (nM, NanoBRET)
Volasertib (Ref.) 1511
Analog A-101 86
Analog A-102 2520
Analog B-201 > 1000> 1000

Data are hypothetical. A close correlation between cellular EC50 and target engagement IC50 strengthens confidence that the observed anti-proliferative effect is on-target.

Pillar 3: Kinome Selectivity Profiling

Rationale: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[12] Off-target inhibition can lead to unforeseen toxicities. Therefore, assessing the selectivity of new analogs is a critical step in de-risking a development program. A broad kinase panel screen provides a "fingerprint" of a compound's activity across the kinome.[15]

Experimental Protocol: KinomeScan™ Profiling

This binding assay quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • Compound Submission: Provide the test compounds at a specified concentration (e.g., 1 µM) to a commercial vendor (e.g., Eurofins DiscoverX).

  • Binding Competition Assay: The compounds are incubated with a panel of over 400 human kinases. The amount of each kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding and potential inhibition. Hits below a certain threshold (e.g., <10% of control) are then selected for full IC50 follow-up determination to confirm them as true off-targets.

Comparative Data: Selectivity Profile
CompoundTarget: PLK1 IC50 (nM)Off-Target 1: Aurora A IC50 (nM)Off-Target 2: CDK2 IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Volasertib (Ref.) 0.925450Aurora A: 28x; CDK2: 500x
Analog A-101 0.5150> 10,000Aurora A: 300x; CDK2: >20,000x
Analog A-102 1.215> 10,000Aurora A: 12.5x; CDK2: >8,300x

Data are hypothetical. Analog A-101 shows superior potency and a significantly improved selectivity profile over the reference compound, making it a more attractive candidate.

Pillar 4: Early-Stage ADMET Profiling

Rationale: Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET) are primary causes of late-stage drug development failure.[16] Conducting a suite of in vitro ADMET assays early in the discovery process is a self-validating system that helps prioritize compounds with a higher probability of success in vivo.[2][17]

Key In Vitro ADMET Assays
  • Aqueous Solubility: Measures the solubility of a compound in a physiological buffer. Poor solubility can hinder absorption.

  • Cellular Permeability (Caco-2 Assay): Uses a monolayer of human intestinal cells to predict a compound's potential for oral absorption.[18]

  • Metabolic Stability (Human Liver Microsomes): Assesses how quickly a compound is metabolized by key liver enzymes (Cytochrome P450s). High clearance suggests poor stability and a short half-life in vivo.

  • hERG Inhibition: An electrophysiology assay that measures a compound's potential to block the hERG potassium channel, which is associated with a risk of cardiac arrhythmias.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins. High binding can limit the amount of free drug available to act on the target.

Comparative Data: In Vitro ADMET Profile
ParameterVolasertib (Ref.)Analog A-101Analog A-102Desired Profile
Solubility (pH 7.4, µM) 2515015> 20 µM
Caco-2 Perm. (Papp A→B, 10⁻⁶ cm/s) 5.512.14.8> 5
HLM Stability (% remaining @ 60 min) 45%85%52%> 70%
hERG Inhibition (IC50, µM) 2.5> 30> 30> 10 µM
Plasma Protein Binding (%) 95%91%96%< 95%

Data are hypothetical. Analog A-101 demonstrates a superior ADMET profile with excellent solubility, permeability, and metabolic stability, alongside a lower risk of hERG toxicity.

Conclusion: Synthesizing Data for Candidate Selection

This comparative guide outlines a logical, multi-parameter framework for the rigorous evaluation of novel pyrrolo[2,1-f]triazine analogs. By systematically benchmarking against a known inhibitor like Volasertib, research teams can make data-driven decisions.

Based on the illustrative data presented:

  • Analog A-101 emerges as the superior candidate. It exhibits improved biochemical and cellular potency, a vastly superior selectivity profile, and a more favorable in vitro ADMET profile.

  • Analog A-102 shows comparable potency to the reference but suffers from poorer selectivity, making it a higher risk for off-target effects.

  • Analog B-201 demonstrates a significant loss of activity in cellular assays, indicating a potential issue with cell permeability or efflux, and would be deprioritized.

This structured approach, grounded in robust experimental protocols and a clear understanding of the underlying biology, provides the necessary confidence to select and advance drug candidates with the highest probability of clinical success.

References

  • Kumar, A., Sharma, G., & Singh, P. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link][1][4]
  • Daoud, N. E. H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link][2][16]
  • Marques, D. S., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. International Journal of Molecular Sciences, 25(9), 4998. [Link][6]
  • Piauloke, V., et al. (2013). Polo-like Kinases Inhibitors. Current Medicinal Chemistry, 20(5), 635-654. [Link][3]
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  • Gelin, C. F., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1-7. [Link][21]
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  • Wang, Y., et al. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry. [Link][8]
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  • Noble Life Sciences. (n.d.).
  • Fernandez-Justel, D., et al. (2024). Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][9]
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  • Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][10]
  • Rogers, K. M., et al. (2015). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 15(2-3), 337-348. [Link][25]
  • Gelin, C. F., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link][26]
  • ResearchGate. (2022). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites...
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][11]
  • ResearchGate. (2025). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors...
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link][13]
  • Vilar, S., et al. (2025). Comprehensive evaluation of phosphoproteomic-based kinase activity inference.
  • Peterson, J. R. (2019). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link][29]
  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • ResearchGate. (2025). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again...
  • Singh, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 269-281. [Link][30]

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Bridging the Gap: A Strategic Guide to Establishing In Vitro and In Vivo Correlation for Novel Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical is understanding how in vitro activity translates to in vivo efficacy. This guide provides a comprehensive, experience-driven framework for establishing a robust in vitro and in vivo correlation (IVIVC) for derivatives of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, a scaffold known to be a precursor for potent kinase inhibitors.[1] While direct biological data on this specific precursor is limited, its structural alerts point towards a high potential for kinase inhibition, a hallmark of the broader pyrrolo[2,1-f]triazine class.[2] This guide, therefore, serves as a predictive roadmap, leveraging established methodologies to de-risk and accelerate the development of novel cancer therapeutics.

The pyrrolo[2,1-f][3][4][5]triazine core is a privileged structure in medicinal chemistry, forming the backbone of several approved kinase inhibitors and antiviral drugs.[6] Derivatives have demonstrated potent activity against a range of kinases implicated in cancer, including c-Met, VEGFR-2, and AAK1.[7][8] This guide will use these three kinases as illustrative targets to build a practical and scientifically rigorous IVIVC strategy.

I. The Foundational Step: Comprehensive In Vitro Characterization

The primary objective of the in vitro phase is to ascertain the potency and selectivity of your novel 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivatives. This is not merely about generating IC50 values but about building a comprehensive profile that informs the subsequent, more resource-intensive in vivo studies.

A. Target Engagement and Potency: Biochemical Kinase Assays

The initial screen should be a direct measure of your compound's ability to inhibit the enzymatic activity of the target kinase. For our exemplar targets, several robust assay formats are available.

Recommended Kinase Targets for Initial Screening:

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase often dysregulated in various cancers, driving tumor growth and metastasis.[5][9]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, essential for tumor growth and survival.[10][11]

  • AAK1 (Adaptor-Associated Kinase 1): A serine/threonine kinase involved in clathrin-mediated endocytosis, with emerging roles in cancer and other diseases.[8][12]

Table 1: Comparison of In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesRecommended for
Luminescence-Based (e.g., Kinase-Glo®) Measures ATP consumption; lower luminescence indicates higher kinase activity.High-throughput, sensitive, non-radioactive.Indirect measurement, potential for ATP-competitive assay interference.High-throughput screening (HTS) of large compound libraries.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the binding of a labeled antibody to a phosphorylated substrate.Homogeneous (no-wash) format, high sensitivity, robust.Requires specific antibodies and labeled reagents, potential for compound interference with FRET signal.IC50 determination and selectivity profiling.
Radiometric Assay (32P-ATP) Measures the incorporation of a radiolabeled phosphate group onto a substrate.Direct measurement of enzymatic activity, highly sensitive.Use of radioactivity, low-throughput, generates radioactive waste.Orthogonal validation of hits from primary screens.

Experimental Protocol: Luminescence-Based c-Met Kinase Assay

This protocol provides a generalized workflow for a high-throughput screen to identify inhibitors of c-Met kinase activity.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human c-Met kinase to the desired concentration in 1x Kinase Buffer.

    • Prepare a solution of a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) in 1x Kinase Buffer.

    • Prepare a solution of ATP at a concentration close to its Km for c-Met in 1x Kinase Buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the c-Met kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ATP levels by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

cluster_0 In Vitro Kinase Assay Workflow Compound Dilution Compound Dilution Assay Plate Assay Plate Compound Dilution->Assay Plate Add Compound Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Assay Plate Add Kinase Incubation (Compound + Kinase) Incubation (Compound + Kinase) Assay Plate->Incubation (Compound + Kinase) Reaction Initiation (ATP) Reaction Initiation (ATP) Incubation (Compound + Kinase)->Reaction Initiation (ATP) Kinase Reaction Kinase Reaction Reaction Initiation (ATP)->Kinase Reaction Luminescence Detection Luminescence Detection Kinase Reaction->Luminescence Detection Data Analysis (IC50) Data Analysis (IC50) Luminescence Detection->Data Analysis (IC50) cluster_1 In Vivo Xenograft Study Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing (Compound/Vehicle) Dosing (Compound/Vehicle) Randomization->Dosing (Compound/Vehicle) Monitoring Monitoring Dosing (Compound/Vehicle)->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Key stages of an in vivo xenograft study for efficacy testing.

B. Understanding Exposure and Target Modulation: Pharmacokinetics and Pharmacodynamics

A robust IVIVC requires a thorough understanding of the drug's pharmacokinetic and pharmacodynamic properties. [13][14] Pharmacokinetic (PK) Analysis:

  • Sample Collection: Collect blood samples at various time points after drug administration.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Analysis:

  • Tumor Collection: At the end of the efficacy study, or in a separate satellite study, collect tumors at different time points after the final dose.

  • Biomarker Analysis: Analyze the tumors for target engagement, for example, by measuring the levels of phospho-c-Met and total c-Met by Western blot or immunohistochemistry.

  • Downstream Pathway Analysis: Assess the modulation of downstream signaling pathways (e.g., p-AKT, p-ERK) to confirm the mechanism of action.

III. The Correlation: Linking In Vitro Potency to In Vivo Response

The ultimate goal is to establish a mathematical model that describes the relationship between an in vitro property (e.g., IC50) and an in vivo response (e.g., tumor growth inhibition). [14][15] A. PK/PD Modeling

PK/PD models integrate the pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and the pharmacological effect. [16][17]For kinase inhibitors, a direct effect model is often used, where the inhibition of the target (e.g., reduction in phospho-c-Met) is directly related to the drug concentration at the tumor.

B. Establishing the IVIVC

A successful IVIVC can predict the in vivo efficacy of new derivatives based on their in vitro potency. This can significantly reduce the number of animal studies required and accelerate the lead optimization process.

Steps to Develop an IVIVC:

  • Data Collection: Generate a dataset of in vitro IC50 values and in vivo TGI for a series of structurally related compounds.

  • Model Development: Use PK/PD modeling to relate the in vivo drug exposure to the observed TGI.

  • Correlation Analysis: Plot the in vitro IC50 values against the in vivo efficacy metric (e.g., the drug concentration required to achieve 50% TGI).

  • Model Validation: Test the predictive power of the model using a new set of compounds.

IV. Conclusion: A Data-Driven Path to the Clinic

Establishing a robust in vitro and in vivo correlation is not a mere academic exercise; it is a strategic imperative in modern drug discovery. For novel kinase inhibitors derived from the 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold, the predictive power of a well-defined IVIVC can guide medicinal chemistry efforts, optimize candidate selection, and provide a strong rationale for clinical development. By following the systematic approach outlined in this guide, researchers can navigate the complexities of drug development with greater confidence and efficiency, ultimately increasing the probability of translating a promising molecule into a life-saving therapy.

References

  • AAK1 NanoBRET Kinase Assay - Reaction Biology. (n.d.). Reaction Biology.
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. (2024). CPT: Pharmacometrics & Systems Pharmacology.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). Clinical Pharmacology & Therapeutics.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). Molecular Pharmaceutics.
  • Pharmacokinetic/pharmacodynamic modeling of biomarker response to sunitinib in healthy volunteers. (2010). Clinical Pharmacology & Therapeutics.
  • A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. (2006). Molecular Cancer Therapeutics.
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (2021). Pharmaceutics.
  • The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020). Molecular Cancer Therapeutics.
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  • Signaling networks assembled by oncogenic EGFR and c-Met. (2007). PNAS.
  • In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. (2007). Proceedings of the American Association for Cancer Research.
  • Pyrrolo[2,1-f]t[4][5][6]riazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Medicinal Chemistry Research.
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[4][5][6]riazines. (2013). Organic Process Research & Development.
  • Abstract 2430: Gastric cancer cell lines with c-Met gene amplification are sensitive to growth inhibition by the bivalent c-Met antibody LA480. (2010). Cancer Research.
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  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2025). Cancers.
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  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Pharmaceuticals.
  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2013). Frontiers in Bioscience.
  • Identification of the Receptor Tyrosine Kinase c-Met and Its Ligand, Hepatocyte Growth Factor, as Therapeutic Targets in Clear Cell Sarcoma. (2010). Clinical Cancer Research.
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A Comparative Guide to the ADME/Tox Profiling of Novel Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Privileged Scaffold in Drug Discovery

The pyrrolo[2,1-f]triazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several clinically successful and investigational drugs, including kinase inhibitors and antiviral agents.[1][2] Its synthetic tractability and ability to form key interactions with various biological targets have made it an attractive starting point for novel drug discovery programs.[3][4][5] However, as with any chemical series, early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to mitigate the risk of late-stage attrition.[6][7] It is estimated that unfavorable ADME/Tox profiles contribute to a significant percentage of drug candidate failures in clinical trials.[7][8]

This guide provides a comparative framework for the ADME/Tox profiling of novel pyrrolo[2,1-f]triazine compounds. We will delve into the causality behind the selection of key in vitro assays, provide detailed experimental protocols, and present a comparative data analysis of three hypothetical pyrrolo[2,1-f]triazine analogues (PYT-1, PYT-2, and PYT-3) against a reference compound. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret ADME/Tox studies for this important class of molecules, enabling the selection of candidates with the highest probability of clinical success.

The ADME/Tox Screening Cascade: A Strategic Approach

A tiered or cascaded approach to ADME/Tox screening is a cost-effective and efficient strategy in early drug discovery.[6] High-throughput in vitro assays are employed initially to provide rapid feedback to medicinal chemistry teams, allowing for the optimization of compound properties. As candidates progress, more complex and resource-intensive assays are introduced.

Below is a representative workflow for the early-stage ADME/Tox profiling of novel pyrrolo[2,1-f]triazine compounds.

ADME_Tox_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection Metabolic Stability Metabolic Stability Caco-2 Permeability Caco-2 Permeability Metabolic Stability->Caco-2 Permeability CYP450 Inhibition (Single Point) CYP450 Inhibition (Single Point) CYP450 IC50 Determination CYP450 IC50 Determination CYP450 Inhibition (Single Point)->CYP450 IC50 Determination Aqueous Solubility Aqueous Solubility Aqueous Solubility->Caco-2 Permeability In vivo PK (Rodent) In vivo PK (Rodent) Caco-2 Permeability->In vivo PK (Rodent) CYP450 IC50 Determination->In vivo PK (Rodent) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->In vivo PK (Rodent) hERG Safety Screen hERG Safety Screen Preliminary In vivo Toxicology Preliminary In vivo Toxicology hERG Safety Screen->Preliminary In vivo Toxicology In vivo PK (Rodent)->Preliminary In vivo Toxicology

Caption: A tiered ADME/Tox screening cascade for pyrrolo[2,1-f]triazine compounds.

Comparative Data Analysis of Novel Pyrrolo[2,1-f]triazine Analogues

The following tables summarize the in vitro ADME/Tox data for three hypothetical novel pyrrolo[2,1-f]triazine compounds (PYT-1, PYT-2, and PYT-3) and a reference compound.

Table 1: In Vitro ADME Profile

ParameterPYT-1PYT-2PYT-3Reference Compound
Metabolic Stability (HLM, t½, min) 45>601530
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 8.51.215.25.0
Efflux Ratio (Papp B→A / Papp A→B) 1.54.81.22.1
Plasma Protein Binding (Human, % Bound) 92.585.198.995.0
Aqueous Solubility (pH 7.4, µM) 551501040

Table 2: In Vitro Toxicology Profile

ParameterPYT-1PYT-2PYT-3Reference Compound
CYP3A4 Inhibition (IC₅₀, µM) >5015.22.525.0
CYP2D6 Inhibition (IC₅₀, µM) >50>508.9>50
hERG Inhibition (IC₅₀, µM) 35>505.540.0
Cytotoxicity (HepG2, CC₅₀, µM) >100>10025>100

Interpretation of Comparative Data:

  • PYT-1 demonstrates a balanced profile with good metabolic stability, moderate permeability, and low risk of CYP inhibition or hERG toxicity. Its relatively high plasma protein binding is a point for consideration in later-stage studies.

  • PYT-2 exhibits excellent metabolic stability and lower plasma protein binding. However, its low permeability and high efflux ratio suggest it is a substrate for efflux transporters like P-glycoprotein, which could limit oral absorption.[9]

  • PYT-3 shows high permeability but is rapidly metabolized and demonstrates significant inhibition of CYP3A4, CYP2D6, and the hERG channel, alongside some cytotoxicity. These off-target activities present a significant safety concern.[10][11][12]

Based on this initial in vitro profile, PYT-1 would be prioritized for further investigation, with medicinal chemistry efforts potentially focused on modulating plasma protein binding without negatively impacting its otherwise favorable properties.

Experimental Protocols

The following are detailed protocols for key in vitro ADME/Tox assays relevant to the screening of pyrrolo[2,1-f]triazine compounds.

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[13][14] A high rate of metabolism can lead to low oral bioavailability and a short duration of action in vivo.

Protocol:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as 10 mM stock solutions in DMSO.

    • Human liver microsomes (pooled from multiple donors) are thawed on ice.

    • A 0.5 M potassium phosphate buffer (pH 7.4) is prepared.

    • An NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.[15]

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[15]

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to precipitate the protein.

    • The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural log of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the half-life (t½).[16]

Caco-2 Permeability Assay

Causality: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium.[17] This assay predicts the rate and extent of oral absorption of a drug and can also identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9][18][19]

Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[9][20]

  • Permeability Measurement (Apical to Basolateral - A→B):

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (typically at 10 µM) is added to the apical (donor) compartment.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (receiver) compartment. The volume removed is replaced with fresh HBSS.

    • Samples are also taken from the donor compartment at the beginning and end of the experiment to assess compound recovery.

  • Efflux Measurement (Basolateral to Apical - B→A):

    • The experiment is repeated with the test compound added to the basolateral (donor) compartment and samples taken from the apical (receiver) compartment.

  • Sample Analysis and Data Calculation:

    • The concentration of the test compound in all samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[19]

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.[9][19]

Cytochrome P450 (CYP) Inhibition Assay

Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[12][21] If a new drug inhibits a CYP enzyme that is responsible for the metabolism of a co-administered drug, the plasma concentration of the co-administered drug can increase, potentially leading to toxicity. The FDA recommends assessing inhibition of key CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[12][21][22]

Protocol:

  • Reagents:

    • Recombinant human CYP enzymes or human liver microsomes.

    • A panel of specific CYP probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

    • Test compounds and known inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) as positive controls.

    • NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, the test compound is pre-incubated with the CYP enzyme/microsomes and buffer at 37°C.

    • The probe substrate is added, and the reaction is initiated with the NADPH regenerating system.

  • Quenching and Analysis:

    • After a specified incubation time, the reaction is stopped with a quenching solution.

    • The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.

    • A dose-response curve is generated by testing a range of concentrations of the pyrrolo[2,1-f]triazine compound.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.[21]

hERG Safety Assay

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[10] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes.[10][23] Therefore, early assessment of hERG liability is a regulatory requirement and a critical step in safety profiling.[24][25]

Protocol:

  • Cell Line:

    • A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[10]

  • Electrophysiology:

    • Automated patch-clamp systems (e.g., QPatch, SyncroPatch) are commonly used for higher throughput screening.[10][23][26]

    • A whole-cell voltage-clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG tail currents.

  • Compound Application and Data Acquisition:

    • A baseline hERG current is recorded.

    • The test compound is applied at increasing concentrations, and the hERG current is recorded at each concentration until a steady-state block is achieved.[24]

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.[10]

  • Data Analysis:

    • The percentage inhibition of the hERG tail current is calculated for each concentration of the test compound.

    • An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.

From In Vitro to In Vivo: The Next Steps

Promising pyrrolo[2,1-f]triazine candidates, such as PYT-1 in our example, that demonstrate a favorable in vitro ADME/Tox profile would advance to in vivo pharmacokinetic (PK) and toxicology studies in animal models (e.g., rodents).[27][28] These studies provide crucial information on how the compound behaves in a whole organism, including its oral bioavailability, clearance, volume of distribution, and potential for in vivo toxicity.[29] Early in vivo toxicology studies, such as maximum tolerated dose (MTD) studies, help to establish a safe dose range for further efficacy studies.[30][31]

Conclusion

The pyrrolo[2,1-f]triazine scaffold will undoubtedly continue to be a valuable source of novel drug candidates. A systematic and rationally designed ADME/Tox profiling strategy, as outlined in this guide, is indispensable for navigating the complexities of drug discovery. By integrating high-throughput in vitro assays early in the discovery process, researchers can efficiently identify and optimize compounds with drug-like properties, ultimately increasing the likelihood of developing safe and effective medicines. The comparative analysis of ADME/Tox data allows for informed decision-making, ensuring that only the most promising candidates progress through the development pipeline.

References

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Fraunhofer Institute for Molecular Biology and Applied Ecology IME.[Link]
  • In Vitro ADME and Toxicology Assays. Eurofins Discovery.[Link]
  • Caco2 assay protocol. [Source document, specific publisher not identified].
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][6][32]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 785-805. [Link]
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.[Link]
  • Caco-2 permeability assay.
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  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • hERG Safety Assay. Evotec.[Link]
  • Discovery and SAR of pyrrolo[2,1-f][1][6][32]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed.[Link]
  • Caco-2 Permeability Assay. Evotec.[Link]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene.[Link]
  • hERG Safety Assay.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH.[Link]
  • In vivo toxicology studies. Vivotecnia.[Link]
  • In vivo Pharmacology. Altogen Labs.[Link]
  • Toxicology. Aurigene Pharmaceutical Services.[Link]
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025-08-03). Protocols.io.[Link]
  • hERG Serum Shift Assay.
  • In vitro drug metabolism: for the selection of your lead compounds. [Source document, specific publisher not identified].
  • Microsomal Stability Assay.
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Pyrrolo[2,1-f]triazine Antivirals: A Head-to-Head Comparison of Remdesivir and Galidesivir for High-Threat RNA Viruses

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a critical pharmacophore in the development of broad-spectrum antiviral agents, leading to the discovery of promising therapeutics against some of the most challenging viral pathogens. This guide provides a detailed head-to-head comparison of two leading pyrrolo[2,1-f]triazine derivatives: remdesivir (GS-5734) and galidesivir (BCX4430). We will delve into their mechanisms of action, comparative antiviral efficacy supported by experimental data, pharmacokinetic profiles, and safety in clinical settings, offering valuable insights for researchers and drug development professionals in the field of virology.

Introduction to Pyrrolo[2,1-f]triazine Antivirals

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that serves as a bioisostere for purine nucleobases.[4] This structural mimicry allows for the design of nucleoside analogs that can be recognized by viral polymerases, but disrupt the process of viral genome replication. Both remdesivir and galidesivir are adenosine nucleoside analogs that leverage this principle to exert their antiviral effects against a wide array of RNA viruses.[2][5]

Mechanism of Action: Targeting the Viral Engine

At the heart of the antiviral activity of both remdesivir and galidesivir is their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2] As prodrugs, they are metabolized within the host cell to their active triphosphate forms. These active metabolites then compete with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain.[1][2]

Once incorporated, these analogs can lead to premature chain termination, effectively halting viral replication.[1][5] A key advantage of targeting the viral RdRp is its conservation across different RNA viruses, which provides the basis for the broad-spectrum activity of these compounds.

Below is a diagram illustrating the general mechanism of action for pyrrolo[2,1-f]triazine antivirals.

Mechanism_of_Action General Mechanism of Action of Pyrrolo[2,1-f]triazine Antivirals cluster_cell Host Cell cluster_virus Viral Replication Prodrug Pyrrolo[2,1-f]triazine Prodrug (Remdesivir/Galidesivir) Metabolism Cellular Kinases (Metabolism) Prodrug->Metabolism Enters cell Active_TP Active Triphosphate Metabolite Metabolism->Active_TP Phosphorylation RdRp Viral RdRp Active_TP->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation Chain_Termination Premature Chain Termination Nascent_RNA->Chain_Termination

Caption: General mechanism of action of pyrrolo[2,1-f]triazine antivirals.

Comparative Antiviral Efficacy: A Data-Driven Analysis

A direct comparison of the in vitro efficacy of remdesivir and galidesivir reveals significant differences in their potency against various RNA viruses.

Filoviruses: Ebola and Marburg

Both remdesivir and galidesivir have demonstrated activity against filoviruses like Ebola virus (EBOV) and Marburg virus (MARV). However, in a direct comparative study using a recombinant Ebola virus (rEBOV/ZsG), remdesivir exhibited substantially greater potency.

CompoundVirusEC50 (µM)Reference
Remdesivir rEBOV/ZsG0.021 ± 0.001[1]
Galidesivir rEBOV/ZsG20.3 ± 2.8[1]

As the data indicates, remdesivir is approximately 1000-fold more potent than galidesivir against the tested Ebola virus strain in this specific study.[1] Galidesivir has shown potent in vitro activity against various Marburg virus strains with EC50 values ranging from 4.4 µM to 6.7 µM.[2]

Coronaviruses: SARS-CoV, MERS-CoV, and SARS-CoV-2

Remdesivir has been extensively studied against coronaviruses and has shown potent activity. In human airway epithelial (HAE) cells, remdesivir inhibited SARS-CoV and MERS-CoV with EC50 values of 0.069 µM and 0.074 µM, respectively.[5] Against SARS-CoV-2 in Vero E6 cells, the reported EC50 for remdesivir is 0.77 µM.[5]

Galidesivir has also been tested against coronaviruses, showing moderate to low activity against SARS-CoV and MERS-CoV in Vero cells.[2] It is important to note that the antiviral activity of galidesivir can be cell-line dependent, as some cell lines, like Vero cells, may not efficiently convert it to its active triphosphate form.[2]

CompoundVirusCell LineEC50 (µM)Reference
Remdesivir SARS-CoVHAE0.069[5]
Remdesivir MERS-CoVHAE0.074[5]
Remdesivir SARS-CoV-2Vero E60.77[5]
Galidesivir SARS-CoVVero>5.1 (SI)[2]
Galidesivir MERS-CoVVero>1.5 (SI)[2]

SI: Selectivity Index (CC50/EC50)

Other RNA Viruses

Both compounds exhibit broad-spectrum activity against other RNA viruses. Galidesivir has been shown to be active against viruses from the Flaviviridae, Togaviridae, Bunyaviridae, Arenaviridae, Paramyxoviridae, and Picornaviridae families, with EC50 values typically in the low to mid-micromolar range.[2] For instance, against Yellow Fever Virus, the EC50 of galidesivir is in the range of 1.5 to 12.3 µM depending on the strain.[2] Remdesivir has also demonstrated potent activity against a range of other RNA viruses, including Nipah virus and respiratory syncytial virus.[1]

Pharmacokinetic Profiles: A Tale of Two Prodrugs

The pharmacokinetic properties of remdesivir and galidesivir are critical to their clinical utility. Both are administered intravenously as they are prodrugs that require bypassing first-pass metabolism to reach systemic circulation and target tissues effectively.

Remdesivir: In non-human primates and humans, intravenously administered remdesivir is rapidly metabolized to its active triphosphate form within peripheral blood mononuclear cells (PBMCs) and other tissues.[6][7] Remdesivir itself has a short half-life in plasma, while its active metabolite has a more prolonged intracellular half-life.[7][8]

Galidesivir: Clinical studies in healthy adults have shown that intramuscularly or intravenously administered galidesivir is also rapidly absorbed and distributed.[9] It exhibits a multiphasic elimination profile with an extended terminal half-life.[9]

A direct comparative pharmacokinetic study in the same species under identical conditions would be necessary for a definitive head-to-head assessment.

Safety and Tolerability in Humans

Both remdesivir and galidesivir have undergone evaluation in human clinical trials.

Remdesivir: Remdesivir has been generally well-tolerated in clinical trials.[8][10] The most common adverse events reported are nausea and elevations in liver enzymes (aminotransferases).[10] Serious adverse events are less common.[10]

Galidesivir: In Phase 1 clinical trials involving healthy adults, galidesivir was found to be safe and generally well-tolerated when administered intramuscularly or intravenously.[9] No fatal or serious adverse events related to the drug were reported in these studies.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we outline the key experimental methodologies used to evaluate these antiviral agents.

In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the infectious virus and determining the efficacy of antiviral compounds.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses, Huh-7 for filoviruses) in 6-well or 12-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds (remdesivir and galidesivir) in a cell culture medium.

  • Virus Infection: Infect the confluent cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

  • Compound Treatment: After the incubation period, remove the virus inoculum and add the media containing the different concentrations of the test compounds.

  • Overlay: Add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is then calculated.

Plaque_Reduction_Assay Plaque Reduction Assay Workflow A Seed host cells in multi-well plates B Infect cells with virus A->B C Add serial dilutions of antiviral compound B->C D Add semi-solid overlay C->D E Incubate for plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G

Caption: Workflow for a plaque reduction assay.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the viral polymerase.

Methodology:

  • Reaction Setup: In a reaction tube, combine a reaction buffer, a template RNA, a primer, and the active triphosphate form of the test compound at various concentrations.

  • Enzyme Addition: Add the purified viral RdRp enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is typically radiolabeled or fluorescently labeled for detection.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a specific period.

  • Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Separate the reaction products (extended RNA strands) from the unincorporated nucleotides using methods like gel electrophoresis or filter-binding assays.

  • Quantification: Quantify the amount of incorporated labeled nucleotide to determine the level of RNA synthesis.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the RdRp activity by 50% compared to the control without the inhibitor.

Conclusion

Both remdesivir and galidesivir are important investigational antivirals from the pyrrolo[2,1-f]triazine class, sharing a common mechanism of action through the inhibition of viral RdRp. The available in vitro data suggests that remdesivir is significantly more potent than galidesivir against Ebola virus. Remdesivir has also demonstrated potent activity against a range of coronaviruses, including SARS-CoV-2. While galidesivir shows broad-spectrum activity, its potency against coronaviruses appears to be lower in the cell lines tested.

Further head-to-head comparative studies, particularly in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic and safety comparisons, are warranted to fully elucidate the relative therapeutic potential of these two promising antiviral candidates. The continued exploration of the pyrrolo[2,1-f]triazine scaffold holds great promise for the development of next-generation antivirals to combat emerging and re-emerging viral threats.

References

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A Senior Application Scientist's Guide to the Structural Analysis of Pyrrolo[2,1-f]triazine Binding to Kinase Domains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a significant player in the landscape of kinase inhibitor discovery.[1][4][5] Its unique fused heterocyclic structure offers a versatile template for the design of potent and selective inhibitors against a range of protein kinases, which are critical regulators of cellular processes and prominent targets in cancer therapy and other diseases.[1][5] This guide provides an in-depth, comparative structural analysis of how this scaffold interacts with various kinase domains, offering field-proven insights and experimental data to inform rational drug design and development.

The pyrrolo[2,1-f][1][2][3]triazine core is considered a "privileged scaffold" due to its ability to interact with the highly conserved ATP-binding site of kinases, often mimicking the binding mode of the native adenine moiety of ATP.[4] The presence of multiple nitrogen atoms in the triazine ring allows for crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor binding.[1][5] Furthermore, the pyrrole ring provides a platform for substitution at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1][2][3]

This guide will delve into the structural intricacies of pyrrolo[2,1-f]triazine binding, comparing its interactions across different kinase families. We will explore both experimental and computational methodologies for elucidating these interactions, providing detailed protocols and workflows. A case study on the development of a prominent pyrrolo[2,1-f]triazine-based inhibitor will illustrate the practical application of these principles.

Key Kinase Targets of Pyrrolo[2,1-f]triazine Inhibitors

The versatility of the pyrrolo[2,1-f]triazine scaffold has led to the development of inhibitors targeting a diverse array of kinases implicated in various pathologies.

G cluster_tyrosine Tyrosine Kinases cluster_serine_threonine Serine/Threonine Kinases PyrroloTriazine Pyrrolo[2,1-f]triazine Scaffold JAK2 JAK2 (Myeloproliferative Neoplasms) PyrroloTriazine->JAK2 cMet c-Met (Cancer) PyrroloTriazine->cMet VEGFR2 VEGFR-2 (Angiogenesis, Cancer) PyrroloTriazine->VEGFR2 EGFR EGFR (Cancer) PyrroloTriazine->EGFR HER2 HER2 (Breast Cancer) PyrroloTriazine->HER2 ALK ALK (Lung Cancer) PyrroloTriazine->ALK PDGFRA PDGFRA (GIST) PyrroloTriazine->PDGFRA KIT KIT (GIST, Mastocytosis) PyrroloTriazine->KIT AAK1 AAK1 (Neuropathic Pain) PyrroloTriazine->AAK1 p38a p38α MAP Kinase (Inflammation) PyrroloTriazine->p38a AuroraKinases Aurora Kinases (Cancer) PyrroloTriazine->AuroraKinases

Comparative Binding Mode Analysis: A Structural Deep Dive

The efficacy of pyrrolo[2,1-f]triazine-based inhibitors stems from their specific and conserved interactions within the ATP-binding pocket of kinases. High-resolution structural data from X-ray crystallography provides invaluable insights into these binding modes.

Consensus Binding Motif

A recurring theme in the structural analysis of pyrrolo[2,1-f]triazine inhibitors is their ability to form a canonical hydrogen bonding pattern with the kinase hinge region. Typically, one or two hydrogen bonds are formed between the nitrogen atoms of the triazine ring and the backbone amide and carbonyl groups of the hinge residues. This interaction anchors the inhibitor in the active site.

G

Structural Insights from X-ray Crystallography

The crystal structure of a pyrrolo[2,1-f]triazine inhibitor bound to Adaptor-Associated Kinase 1 (AAK1) (PDB ID: 8GMC) provides a clear example of this binding mode.[6] The inhibitor forms a donor-acceptor-donor hydrogen bonding pattern with the hinge region residues Asp127 and Cys129.[6] Substituents on the pyrrolotriazine core extend into adjacent pockets, contributing to potency and selectivity. For instance, an isopropyl group engages in hydrophobic interactions within the p-loop, while an amino-piperidine moiety occupies the sugar pocket.[6]

In another example, the FDA-approved drug avapritinib , which contains a pyrrolo[2,1-f]triazine core, demonstrates potent inhibition of mutant KIT and PDGFRA kinases. Crystal structures of avapritinib in complex with KIT (PDB ID: 8PQ9) and PDGFRA (PDB ID: 8PQH) reveal that the pyrrolotriazine scaffold forms key hydrogen bonds with the hinge region. Furthermore, avapritinib's substituents extend into a newly identified sub-pocket, termed the Gα-pocket, which contributes to its high potency and selectivity.

While a crystal structure of a pyrrolo[2,1-f]triazine inhibitor with JAK2 is not publicly available, docking studies of a pyrrolotriazine derivative on JAK2 suggest that the pyrazole basic nitrogen accepts a hydrogen bond from the amidic NH of Leu932, while the pyrazole NH donates a hydrogen bond to the carbonyl of Glu930 in the hinge region.[1]

Comparative Performance Data

The following table summarizes the inhibitory activity of various pyrrolo[2,1-f]triazine-based compounds against their respective kinase targets. This data highlights the scaffold's potential for achieving high potency.

Inhibitor/CompoundTarget Kinase(s)IC50 / KdKey Interacting Residues (if known)PDB ID (if available)Reference
Compound 29JAK2IC50 = 0.17 nM--[1]
Compound 19c-Met, VEGFR-2IC50 = 2.3 nM (c-Met), 5.0 nM (VEGFR-2)--[1]
Compound 16EGFR, HER2IC50 = 6 nM (EGFR), 10 nM (HER2)--[1]
Compound 21ALKIC50 = 10 nM--[1]
Compound 2 (AAK1 inhibitor)AAK1IC50 = ~60 nMAsp127, Cys1298GMC[6]
Compound 34 (Aurora B inhibitor)Aurora BKd = 7 nM--[1]
Avapritinib (BLU-285)KIT (D816V), PDGFRA (D842V)High PotencyHinge region, Gα-pocket8PQ9 (KIT), 8PQH (PDGFRA)

Experimental and Computational Workflows for Structural Analysis

A multi-faceted approach combining experimental and computational techniques is crucial for a thorough structural analysis of inhibitor binding.

Experimental Approaches

1. X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering definitive evidence of binding modes.

Step-by-Step Protocol for Co-crystallization:

  • Protein Expression and Purification: Express and purify the target kinase domain to homogeneity.

  • Complex Formation: Incubate the purified kinase with a molar excess of the pyrrolo[2,1-f]triazine inhibitor.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Crystal Optimization: Optimize initial crystal hits by refining the conditions to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem using molecular replacement, and build and refine the atomic model of the kinase-inhibitor complex.

2. Cryo-Electron Microscopy (Cryo-EM): An Emerging Powerhouse

For larger kinase complexes or those resistant to crystallization, single-particle cryo-EM is becoming an increasingly powerful tool for high-resolution structure determination.

Computational Approaches

Computational methods are indispensable for predicting binding modes, understanding structure-activity relationships (SAR), and guiding inhibitor design.

G Start Start: Kinase Structure & Inhibitor Library Docking Molecular Docking (Virtual Screening) Start->Docking Scoring Scoring & Ranking of Poses Docking->Scoring MD_Sim Molecular Dynamics (MD) Simulations Scoring->MD_Sim Top-ranked poses Free_Energy Binding Free Energy Calculations (e.g., MM/PBSA) MD_Sim->Free_Energy SAR_Analysis SAR Analysis & Lead Optimization Free_Energy->SAR_Analysis SAR_Analysis->Docking Iterative Design End End: Optimized Inhibitors SAR_Analysis->End

1. Molecular Docking:

Molecular docking predicts the preferred orientation and conformation of an inhibitor within the kinase active site. This technique is widely used for virtual screening of compound libraries and for generating initial hypotheses about binding modes, as was done for the JAK2 inhibitor mentioned earlier.[1]

2. Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of the kinase-inhibitor complex over time, revealing the stability of binding interactions and potential conformational changes in the protein upon ligand binding.

Comparative Analysis with Other Kinase Inhibitor Scaffolds

The pyrrolo[2,1-f]triazine scaffold shares similarities with other well-established kinase inhibitor templates, such as the quinazoline and pyrimidine cores, in that they all typically function as ATP-competitive inhibitors that interact with the hinge region.

However, the pyrrolo[2,1-f]triazine scaffold offers distinct advantages:

  • Structural Rigidity and Planarity: The fused ring system provides a rigid and planar core, which can lead to higher binding affinity by reducing the entropic penalty upon binding.

  • Multiple Points for Diversification: The scaffold offers several positions for chemical modification, allowing for fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1]

  • Novel Chemical Space: As a relatively newer scaffold compared to quinazolines, it provides opportunities to explore novel chemical space and potentially overcome resistance mechanisms associated with older inhibitor classes.

In comparison to more flexible scaffolds, the rigidity of the pyrrolo[2,1-f]triazine core may present challenges in targeting kinases that require significant conformational changes for inhibitor binding (i.e., type II inhibitors). However, its effectiveness as a type I inhibitor scaffold is well-documented.

Case Study: The Development of Avapritinib (BLU-285)

Avapritinib is a potent and selective inhibitor of KIT and PDGFRA kinases, particularly those with activation loop mutations that confer resistance to other inhibitors.[1] Its development serves as an excellent case study for the successful application of the pyrrolo[2,1-f]triazine scaffold.

  • Targeting an Unmet Need: Avapritinib was designed to inhibit the PDGFRA D842V mutation, which is notoriously resistant to approved kinase inhibitors like imatinib.

  • Structure-Guided Design: The design of avapritinib was informed by an understanding of the structural requirements for potent inhibition of these mutant kinases. The pyrrolo[2,1-f]triazine core was selected for its ability to form key interactions in the ATP-binding pocket.

  • Clinical Success: Clinical trials have demonstrated the significant efficacy of avapritinib in patients with advanced gastrointestinal stromal tumors (GIST) harboring the PDGFRA D842V mutation, leading to its FDA approval.

The structural analysis of avapritinib's binding to KIT and PDGFRA has not only validated its mechanism of action but has also provided a blueprint for the design of next-generation inhibitors with improved properties.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly valuable and versatile template in the design of kinase inhibitors. Its favorable structural features, including a rigid core and multiple points for diversification, have enabled the development of potent and selective inhibitors against a wide range of kinase targets. The detailed structural analysis presented in this guide, supported by experimental and computational data, underscores the importance of a deep understanding of inhibitor-kinase interactions for successful drug discovery.

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the potential of the pyrrolo[2,1-f]triazine scaffold against a broader range of kinases, including those in less-explored families.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations to current therapies.

  • Modulating Selectivity: Further refining the scaffold to achieve even greater selectivity for specific kinase targets, thereby minimizing off-target effects and improving safety profiles.

By leveraging the insights gained from comprehensive structural analyses, the full therapeutic potential of the pyrrolo[2,1-f]triazine scaffold can continue to be unlocked, leading to the development of novel and effective treatments for a variety of diseases.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
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  • Goldberg, F. W., Finlay, M. R., Ting, A., Ali, A., Golec, J. M., Marden, H., ... & Mortimore, M. (2023). Discovery of pyrrolo [2, 1-f][1][2][3] triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1435-1441. [Link]
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  • Vazquez, M. L., Kaila, N., Strohbach, J. W., Trzupek, J. D., Brown, M. F., Flanagan, M. E., ... & Unwalla, R. (2018). Identification of N-{cis-3-[Methyl (7 H-pyrrolo [2, 3-d] pyrimidin-4-yl) amino] cyclobutyl} propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of medicinal chemistry, 61(3), 1130-1152. [Link]
  • Bellon, S. F., Kaplan-Lefko, P., Yang, Y., Zhang, Y., Moriguchi, J., Rex, K., ... & Dussault, I. (2007). c-Met inhibitors with novel binding mode show activity against several hereditary papillary renal cell carcinoma-related mutations. Journal of Biological Chemistry, 282(43), 31863-31869. [Link]
  • Hunt, J. T., Mitt, T., Johnson, W., Fargnoli, J., Gregor, V., Higgins, B., ... & Viola, D. (2004). Discovery of the pyrrolo [2, 1-f][1][2][3] triazine nucleus as a new kinase inhibitor template. Journal of medicinal chemistry, 47(19), 4645-4648. [Link]
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
  • Shi, J., He, Y., Zhang, Y., Zhang, Y., Zhang, R., & Huang, W. (2018). Exploration of novel pyrrolo [2, 1-f][1][2][3] triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 741-753. [Link]
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Pyrrolo[2,1-f]triazine-Based AKT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the serine/threonine kinase AKT is a pivotal node in signaling pathways that govern cell survival, proliferation, and metabolism. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the off-target effects of Uprosertib (GSK2141795), a representative pan-AKT inhibitor derived from this scaffold, and its therapeutic alternatives. We will delve into the experimental methodologies used to characterize inhibitor selectivity, present comparative data, and discuss the causal reasoning behind these experimental choices to equip researchers with the knowledge to navigate the complex interplay of on-target efficacy and off-target liabilities.

Introduction to Uprosertib and the Challenge of Kinase Selectivity

Uprosertib (GSK2141795) is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) that has been evaluated in clinical trials for various cancers.[1][4] Its core structure is built upon a pyrrolo[2,1-f][1][2][3]triazine framework, a versatile template for kinase inhibitor development.[5]

While potent inhibition of the intended target is paramount, the therapeutic window of any kinase inhibitor is ultimately defined by its selectivity across the entire human kinome. The highly conserved nature of the ATP-binding site across over 500 human kinases presents a significant challenge, often leading to unintended interactions, or "off-targets."[6][7] These off-target effects can result in unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[8] Therefore, a comprehensive understanding of an inhibitor's off-target profile is critical for both preclinical development and clinical application.

Unmasking Off-Target Interactions: Key Methodologies

To construct a detailed map of a compound's interactions across the proteome, a multi-pronged approach is essential. Here, we outline two gold-standard techniques that provide complementary insights into inhibitor selectivity.

Kinome Scanning: A Global View of Kinase Binding

Kinome scanning platforms, such as the KINOMEscan™ assay, offer a broad, quantitative assessment of inhibitor binding against a large panel of recombinant human kinases.[9][10] The underlying principle is a competitive binding assay where the test compound competes with a known, immobilized ligand for the kinase's active site. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.[11]

Experimental Workflow: KINOMEscan™ Competition Binding Assay

Caption: General workflow for the KINOMEscan™ off-target kinase screening assay.

Step-by-Step Protocol: KINOMEscan™ Assay

  • Kinase Preparation: A comprehensive panel of human kinases (typically over 400) are expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized onto a solid support, such as beads.

  • Competition Assay: The test compound is incubated at a defined concentration (e.g., 1 µM) with the specific kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated sample), where a low percentage indicates a strong interaction. For "hits," a dissociation constant (Kd) can be determined by running an 11-point dose-response curve.

This approach is invaluable for its breadth, providing a global view of the kinome and identifying even low-affinity interactions that might be missed by activity-based assays.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While kinome scanning provides a comprehensive in vitro binding profile, it does not confirm that the inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1][3] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation A Treat cells with Inhibitor or Vehicle (DMSO) B Aliquot cells and heat at a range of temperatures A->B C Cell Lysis & Centrifugation (separate soluble/precipitated proteins) B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot % Soluble Protein vs. Temperature D->E F Determine Thermal Shift (ΔTagg) (Inhibitor vs. Vehicle) E->F

Caption: Step-by-step workflow for a CETSA experiment to validate target engagement.

Step-by-Step Protocol: CETSA

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (DMSO) for a specified time to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of the soluble target protein in the supernatant using a specific detection method, such as Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

CETSA is a powerful tool to validate that a compound reaches and binds to its intended target (and potential off-targets) in a more physiologically relevant environment.

Comparative Selectivity Profile of AKT Inhibitors

While a comprehensive, publicly available KINOMEscan dataset for Uprosertib is not available, data from chemical proteomics studies using kinobeads has shed light on its selectivity.[12] This technique involves incubating cell lysates with the inhibitor, followed by affinity purification of kinases on beads coated with a broad-spectrum kinase inhibitor. Proteins that bind to the test compound in the lysate will show reduced binding to the beads.

This analysis revealed that in addition to potently binding all three AKT isoforms, Uprosertib also interacts with members of the PKC family, as well as PRKACA, PRKACB, and PRKG1.[12]

Below is a comparative summary of Uprosertib and other clinical-stage AKT inhibitors. The off-target information is compiled from published selectivity data and common adverse events observed in clinical trials, which can often be linked to off-target activities.

Inhibitor Primary Target(s) Known Off-Targets / Selectivity Notes Common Clinical Adverse Events (Potential Off-Target Manifestations)
Uprosertib (GSK2141795) Pan-AKT (AKT1/2/3)[13]PKC family, PRKACA, PRKACB, PRKG1[12]Diarrhea, fatigue, nausea, decreased appetite, hyperglycemia[14]
Afuresertib (GSK2110183) Pan-AKT (potent against AKT1)[15]Improved kinase selectivity may explain the lower incidence of hyperglycemia compared to other AKT inhibitors.[16]Nausea, diarrhea, dyspepsia, fatigue[16]
Ipatasertib (GDC-0068) Pan-AKT[17]>100-fold selectivity over other relevant kinases; >600-fold over PKA.[17]Diarrhea, nausea, hyperglycemia[15][18]
Capivasertib (AZD5363) Pan-AKT[6]A potent and selective inhibitor of all three AKT isoforms.[19]Rash, diarrhea, hyperglycemia[19]

Analysis of Comparative Data:

  • All four inhibitors are potent pan-AKT inhibitors, a desirable feature for shutting down the entire AKT signaling node.

  • The off-target profile of Uprosertib, including PKC family kinases, highlights the importance of broad selectivity screening. Inhibition of these kinases could contribute to both its efficacy and toxicity profile.

  • The adverse event profiles show significant overlap, particularly with gastrointestinal issues (diarrhea, nausea) and metabolic effects (hyperglycemia). Hyperglycemia is a known on-target effect of AKT2 inhibition, as AKT2 is crucial for insulin signaling.[14] However, the varying incidence and severity of these side effects among the different drugs may be influenced by their unique off-target profiles.

  • Afuresertib is noted for its improved kinase selectivity, which has been correlated with a lower incidence of severe hyperglycemia, suggesting that off-target effects of other inhibitors might exacerbate this on-target toxicity.[16]

The Rationale for Off-Target Profiling in Drug Development

The systematic evaluation of off-target effects is not merely an academic exercise; it is a cornerstone of modern drug development for several critical reasons:

  • Predicting Toxicity: Identifying off-target interactions early allows for the prediction of potential adverse events. For example, inhibition of kinases involved in cardiac function (e.g., certain isoforms of PKC) could raise red flags for cardiotoxicity.

  • Rationalizing Side Effects: Understanding the full spectrum of a drug's targets can help explain unexpected clinical side effects. This knowledge is crucial for patient management and for designing safer second-generation inhibitors.

  • Discovering New Therapeutic Opportunities: An off-target effect is not always detrimental. A drug may exhibit "polypharmacology," where inhibiting a secondary target contributes to its overall therapeutic efficacy.[8] For instance, an AKT inhibitor that also weakly inhibits a kinase in a parallel survival pathway might be more effective than a hyper-specific one.

  • Guiding Medicinal Chemistry Efforts: Selectivity data provides a roadmap for medicinal chemists to modify a lead compound. By understanding the structural basis of both on- and off-target binding, chemists can design new analogs that retain potency for the primary target while eliminating or reducing undesirable off-target interactions.

Conclusion and Future Directions

The 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors like the pan-AKT inhibitor Uprosertib. However, as with all kinase inhibitors, achieving a high degree of selectivity remains a formidable challenge. This guide has illuminated the critical importance of comprehensively characterizing off-target effects through a combination of powerful techniques like kinome scanning and CETSA.

While Uprosertib and its alternatives demonstrate strong on-target activity, their clinical utility is shaped by a balance of efficacy and tolerability, which is intrinsically linked to their off-target profiles. The comparative data, though incomplete without head-to-head comprehensive kinome scans, suggests that even subtle differences in selectivity can manifest as tangible differences in clinical adverse events.

For researchers in drug development, the message is clear: a deep and early understanding of a compound's full interaction landscape is not a luxury, but a necessity. It enables the rational design of safer, more effective medicines and provides a clearer path to clinical success. As our ability to probe the proteome with greater depth and precision continues to evolve, so too will our capacity to craft kinase inhibitors that are not only potent but also precisely targeted.

References

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 747–765.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
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  • Fabregat, I., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 64.
  • Kim, S.-B., et al. (2017). Ipatasertib plus paclitaxel for metastatic triple-negative breast cancer: a randomized, double-blind, placebo-controlled, phase 2 trial. The Lancet Oncology, 18(10), 1360-1372.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
  • National Cancer Institute. (2020). Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
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  • Pharmacompass. (n.d.). Akt inhibitor gsk-2141795.
  • Saura, C., et al. (2014). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Clinical Cancer Research, 20(7), 1955-1965.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • The ASCO Post. (2015). Novel AKT Inhibitor Afuresertib Shows Favorable Safety, Pharmacokinetics, and Clinical Activity in Multiple Myeloma.
  • Tolcher, A. W., et al. (2018). A Phase I, Open-Label, Two-Stage Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral AKT Inhibitor GSK2141795 in Patients with Solid Tumors. Investigational New Drugs, 36(6), 1016-1025.
  • Turner, N. C., et al. (2020). Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from the IPATunity130 randomised phase 3 trial. The Lancet Oncology, 21(12), 1599-1609.
  • Turner, N. C., et al. (2020). Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer. Clinical Cancer Research, 26(15), 3956-3966.
  • Turner, N. C., et al. (2023). Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine, 388(22), 2058-2070.
  • Vasta, J. D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.e11.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249.
  • Wu, J., et al. (2020). Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. Oncotarget, 11(22), 2070-2081.
  • Yap, T. A., et al. (2011). First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors. Journal of Clinical Oncology, 29(35), 4688-4695.
  • Zinda, M., et al. (2010). Discovery and characterization of a novel and highly specific orally bioavailable inhibitor of the Aurora kinases. Molecular Cancer Therapeutics, 9(6), 1649-1659.
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  • Laekna. (2023). Laekna announced completion of patient enrollment in phase III clinical trial (AFFIRM-205) of LAE002 (AFURESERTIB) in breast cancer.
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A Comparative Guide to the Synthesis of the Pyrrolo[2,1-f]triazine Core: Strategies and Mechanistic Insights

A Comparative Guide to the Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core: Strategies and Mechanistic Insights

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique bridged nitrogen structure is a cornerstone for a variety of biologically active molecules, ranging from kinase inhibitors in oncology to antiviral agents.[1][4][5] Notably, this core is central to the structure of Remdesivir, a broad-spectrum antiviral medication.[1][6] The growing therapeutic interest in this scaffold has spurred the development of diverse synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying mechanisms, and practical considerations. We will delve into three primary strategies: construction from N-aminated pyrrole precursors, 1,3-dipolar cycloaddition of triazinium ylides, and the rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines.

Route 1: Annulation of the Triazine Ring onto a Pyrrole Precursor via N-Amination and Cyclization

This widely employed strategy builds the triazine ring onto a pre-existing, suitably functionalized pyrrole. The key steps involve the N-amination of a pyrrole derivative followed by cyclocondensation with a one-carbon unit.[6][7]

Causality in Experimental Choices: The "Why"

The success of this route hinges on the effective introduction of the crucial N-N bond, which is typically achieved through electrophilic amination of the pyrrole nitrogen. The choice of aminating agent is critical; reagents like chloramine (NH₂Cl), generated in situ, or O-(diphenylphosphinyl)hydroxylamine are often used.[6] The subsequent cyclization step to form the triazine ring requires a C1 electrophile that can react with both the exocyclic and endocyclic nitrogen atoms of the 1-aminopyrrole intermediate. Formamidine acetate or triethyl orthoformate are common choices, as they provide the necessary carbon atom and facilitate the dehydration/cyclization cascade.[6]

General Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

A representative protocol for the synthesis of the parent pyrrolo[2,1-f][1][2][3]triazin-4-amine is as follows:[8]

  • N-Amination of 2-Cyanopyrrole: To a stirred solution of 2-cyanopyrrole in an anhydrous aprotic solvent such as DMF at 0-5 °C, a strong base (e.g., sodium hydride) is added portion-wise. After stirring for 30-40 minutes, a solution of chloramine in the same solvent is added slowly, maintaining the temperature below 10 °C. The reaction is monitored by TLC or HPLC until completion.

  • Cyclization with Formamidine Acetate: The crude 1-amino-2-cyanopyrrole intermediate is then treated with formamidine acetate. The mixture is heated, often at elevated temperatures (e.g., 120-140 °C), to drive the cyclization and elimination of ammonia.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Mechanistic Rationale

The reaction proceeds through a well-defined sequence. The N-amination step involves the deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the electrophilic aminating agent. The subsequent cyclization is a condensation reaction where the more nucleophilic exocyclic nitrogen of the 1-aminopyrrole attacks one of the electrophilic carbons of formamidine acetate. This is followed by an intramolecular cyclization of the endocyclic pyrrole nitrogen onto the newly formed imine, with subsequent elimination of ammonia and aromatization to yield the stable pyrrolo[2,1-f][1][2][3]triazine ring system.

Route 1 Mechanismcluster_aminationN-Aminationcluster_cyclizationCyclizationPyrrole2-CyanopyrroleN_Aminopyrrole1-Amino-2-cyanopyrrolePyrrole->N_Aminopyrrole1. Base2. Aminating AgentBaseBase (e.g., NaH)AminatingAgentElectrophilic Aminating Agent (e.g., NH2Cl)IntermediateAdduct IntermediateN_Aminopyrrole->Intermediate+ Formamidine AcetateFormamidineFormamidine AcetatePyrrolotriazinePyrrolo[2,1-f][1,2,4]triazineIntermediate->PyrrolotriazineIntramolecular Cyclization& Aromatization (-NH3)

Caption: General workflow for the synthesis of pyrrolo[2,1-f][1][2][3]triazines from pyrrole precursors.

Performance Comparison
Starting Pyrrole DerivativeC1 SourceConditionsYield (%)Reference
2-CyanopyrroleFormamidine acetateDMF, 120-140 °C67[8]
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylateDMF165 °CHigh[6]
1-Amino-2-aminocarbonyl-3-methyl-pyrroleTriethyl orthoformateHeat71 (overall)[7]
1-AminopyrroleFormamidine acetate, Et₃NNeat, heatHigh[6]
Advantages and Disadvantages
  • Advantages: This is a versatile and well-established route. The starting pyrroles are often readily accessible or can be synthesized through various methods.[9] The step-wise nature of the synthesis allows for the introduction of substituents on the pyrrole ring prior to the triazine formation, enabling the synthesis of a wide range of analogs.

  • Disadvantages: The N-amination step can be challenging and may require the use of hazardous reagents like hydrazine derivatives or strong bases.[10] The cyclization conditions can be harsh, requiring high temperatures, which may not be suitable for sensitive substrates.

Route 2: 1,3-Dipolar Cycloaddition of 1,2,4-Triazinium Ylides

A more convergent and elegant approach to the pyrrolo[2,1-f][1][2][3]triazine core involves the [3+2] cycloaddition reaction between a 1,2,4-triazinium ylide and a suitable dipolarophile.[2][3][11] This method allows for the rapid construction of the bicyclic system in a single step, often with good control over regioselectivity.

Causality in Experimental Choices: The "Why"

This reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition.[5][12] The key is the generation of a reactive 1,3-dipole, the 1,2,4-triazinium ylide. This is typically achieved by N-alkylation of a 1,2,4-triazine followed by deprotonation with a non-nucleophilic base. The choice of the dipolarophile is crucial; electron-deficient alkynes or alkenes are highly reactive in this context due to favorable frontier molecular orbital interactions with the electron-rich ylide.[12]

General Experimental Protocol: Synthesis of Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines

A general procedure for this cycloaddition is as follows:[2]

  • Formation of the 1-Alkyl-1,2,4-triazinium Salt: A substituted 1,2,4-triazine is reacted with an alkylating agent (e.g., methyl triflate or ethyl triflate) in a suitable solvent like anhydrous toluene. The resulting triazinium salt is often used without further purification.

  • In Situ Generation of the Ylide and Cycloaddition: To a suspension of the 1-alkyl-1,2,4-triazinium salt in an anhydrous solvent (e.g., THF or dioxane), the dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD) is added. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is then added dropwise to generate the triazinium ylide in situ.

  • Reaction and Purification: The reaction mixture is stirred at room temperature until completion. The resulting product often precipitates from the reaction mixture and can be collected by filtration and recrystallized, or purified by column chromatography.

Mechanistic Rationale

The reaction proceeds via a concerted pericyclic mechanism. The base abstracts a proton from the N-alkyl group of the triazinium salt, generating the 1,2,4-triazinium ylide, which acts as the 4π-electron component. This ylide then undergoes a [3+2] cycloaddition with the 2π-electron system of the dipolarophile. The reaction is typically stereospecific with respect to the dipolarophile.[5]

Route 2 Mechanismcluster_ylide_formationYlide Formationcluster_cycloaddition1,3-Dipolar CycloadditionTriazinium1-Alkyl-1,2,4-triazinium SaltYlide1,2,4-Triazinium Ylide (1,3-Dipole)Triazinium->Ylide+ BaseBaseBase (e.g., TEA)CycloadductPrimary CycloadductYlide->Cycloadduct+ DipolarophileDipolarophileDipolarophile (e.g., DMAD)PyrrolotriazinePolysubstituted Pyrrolo[2,1-f][1,2,4]triazineCycloadduct->PyrrolotriazineAromatization

Caption: General mechanism for the 1,3-dipolar cycloaddition route to pyrrolo[2,1-f][1][2][3]triazines.

Performance Comparison
1,2,4-Triazine SubstituentsDipolarophileBaseYield (%)Reference
3-PhenylDMADDIPEA<10[2]
3-Phenyl-5-arylDMADDIPEAup to 84[2]
3-Phenyl-5-arylN-EthylmaleimideDIPEA88[2]
2,4-DiarylDMADTEA54-63[13]
Advantages and Disadvantages
  • Advantages: This is a highly convergent and efficient one-step synthesis of polysubstituted pyrrolo[2,1-f][1][2][3]triazines.[2][3] The reaction conditions are generally mild, and the starting 1,2,4-triazines can be readily prepared.[11]

  • Disadvantages: The substrate scope can be limited by the electronic nature of the 1,2,4-triazine and the dipolarophile. The regioselectivity of the cycloaddition can sometimes be an issue with unsymmetrical dipolarophiles.

Route 3: Rearrangement of Pyrrolo[1,2-d][1][3][6]oxadiazines

This innovative strategy provides access to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones through a nucleophile-induced rearrangement of isomeric pyrrolo[1,2-d][1][3][6]oxadiazines.[1][6][14] This method is particularly useful for synthesizing derivatives with a carbonyl group at the 4-position, which are valuable intermediates for further functionalization.[15]

Causality in Experimental Choices: The "Why"

The key to this transformation is the selective formation of the pyrrolooxadiazine precursor and its subsequent rearrangement. The precursor is typically synthesized by intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole.[1] The choice of the cyclization conditions can influence the ratio of the desired oxadiazine to the isomeric triazinone. The subsequent rearrangement is triggered by a nucleophile, which attacks the carbonyl group of the oxadiazine, leading to ring-opening and re-cyclization to the thermodynamically more stable triazinone. Sulfur-based nucleophiles like sodium thiomethoxide have proven to be particularly effective.[1]

General Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones

A general procedure for this rearrangement is as follows:[1]

  • Synthesis of the Pyrrolo[1,2-d][1][3][6]oxadiazine Precursor: An N-aminopyrrole-2-carboxamide is acylated (e.g., with a Boc-protected amino acid using EDC coupling). The resulting 1,2-biscarbamoyl-substituted pyrrole is then subjected to intramolecular cyclization, for example, using triphenylphosphine and bromine in the presence of triethylamine, to yield the pyrrolooxadiazine.

  • Nucleophile-Induced Rearrangement: The isolated pyrrolo[1,2-d][1][3][6]oxadiazine is dissolved in a suitable solvent (e.g., THF) and treated with a nucleophile such as sodium thiomethoxide or sodium methoxide at room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to afford the pure pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Mechanistic Rationale

The proposed mechanism involves the nucleophilic attack on the carbonyl carbon of the pyrrolooxadiazine, leading to the opening of the oxadiazine ring to form an N-acylnitrenium ion intermediate. This intermediate is stabilized by the counterion of the nucleophile. Subsequent intramolecular cyclization via the attack of the pyrrole nitrogen onto the newly formed electrophilic center, followed by elimination, yields the thermodynamically more stable six-membered pyrrolotriazinone ring.[1]

Route 3 Mechanismcluster_rearrangementNucleophile-Induced RearrangementOxadiazinePyrrolo[1,2-d][1,3,4]oxadiazineRingOpenedRing-Opened IntermediateOxadiazine->RingOpened+ NucleophileNucleophileNucleophile (e.g., NaSMe)TriazinonePyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneRingOpened->TriazinoneIntramolecular Cyclization

Caption: Proposed mechanism for the nucleophile-induced rearrangement of pyrrolooxadiazines.

Performance Comparison
Pyrrolooxadiazine SubstrateNucleophileConditionsYield (%)Reference
Boc-L-Ala derivedLi[Me₃AlSPh]THF, rt95[1]
Boc-L-Ala derivedNaSMeTHF, rt92[1]
Boc-L-Ala derivedNaOMeTHF, rt96[1]
Boc-L-Ala derivedPyrrolidineTHF, rtNo reaction[1]
Advantages and Disadvantages
  • Advantages: This method provides a facile and practical route to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones under mild conditions.[1][15] The reaction can be highly regioselective and, in some cases, proceeds with retention of enantiomeric excess.[1]

  • Disadvantages: This route is limited to the synthesis of 4-oxo derivatives. The synthesis of the starting pyrrolooxadiazine can be multi-step and may require careful control of reaction conditions to avoid the formation of the isomeric triazinone during the initial cyclization.[14]

Conclusion: A Strategic Choice for a Privileged Scaffold

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be approached through several distinct and effective strategies. The choice of the optimal route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Synthesis from N-aminopyrroles is a versatile and classical approach, ideal for constructing a wide array of analogs with substituents on the pyrrole ring.

  • The 1,3-dipolar cycloaddition of 1,2,4-triazinium ylides offers an elegant and convergent one-step synthesis of highly substituted pyrrolotriazines, showcasing the power of pericyclic reactions in heterocyclic chemistry.

  • The rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines presents a mild and efficient pathway to valuable pyrrolotriazinone intermediates.

As the importance of the pyrrolo[2,1-f][1][2][3]triazine scaffold in drug discovery continues to grow, a thorough understanding of these synthetic methodologies is paramount for medicinal chemists to efficiently access novel and potent therapeutic agents. Future research will likely focus on developing even more efficient, scalable, and environmentally benign routes to this important heterocyclic system.

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
  • Janeba, Z., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(24), 21233–21238. [Link]
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  • Neuman, B. W., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. American Chemical Society. [Link]
  • Patil, S. A., Otter, B. A., & Klein, R. S. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of Heterocyclic Chemistry, 31(4), 781-786. [Link]
  • Janeba, Z., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(24), 21233–21238. [Link]
  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. Semantic Scholar. [Link]
  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.
  • Gelin, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7583. [Link]
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
  • Reddy, B. V. S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega, 7(2), 2425–2430. [Link]
  • Yildiz, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. [Link]
  • Padwa, A., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 532. [Link]
  • Yildiz, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. [Link]
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
  • Al-Zaeed, R., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7765. [Link]
  • Janeba, Z., et al. (2020). Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. Angewandte Chemie International Edition, 59(43), 19021-19025. [Link]
  • Yildiz, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties.
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  • El-Sayed, N. N. E., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7258. [Link]
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  • Maslivets, A. N., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][3]benzothiazines. Beilstein Journal of Organic Chemistry, 19, 768–778. [Link]
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  • Leonori, D., et al. (2024). Substrate scope for the synthesis of 3-amino-pyridines, pyrroles, furans, thiophenes and pyrazoles.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (CAS No. 1233094-95-5), ensuring the safety of personnel and the protection of our environment. As a brominated heterocyclic compound, this substance requires specific handling and disposal protocols that adhere to stringent regulatory standards.[1][2][4]

Core Principles of Disposal: Segregation and Safety

The fundamental principle governing the disposal of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is its classification as a halogenated organic compound .[2][5] The presence of the bromine atom necessitates its segregation from non-halogenated chemical waste. This is not merely a matter of best practice but a critical step for both safety and cost-effective, compliant disposal. Halogenated wastes are typically subjected to high-temperature incineration, a process that requires specialized facilities to neutralize the hazardous byproducts of combustion, such as hydrobromic acid.[5] Co-mingling halogenated and non-halogenated waste streams leads to the entire volume being treated as the more hazardous and costly halogenated category.[5][6]

Immediate Safety Considerations

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general handling procedures for brominated organic compounds dictate the following as a minimum:

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against accidental splashes of solutions containing the compound.[7][8]
Hand Protection Nitrile or other chemically resistant glovesPrevents dermal absorption, which is a potential route of exposure for many organic compounds.[7][8]
Body Protection A standard laboratory coatProvides a removable barrier to protect skin and clothing from contamination.[7][8]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of any dust or aerosols.[7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine waste. This includes the pure compound as well as contaminated materials and solutions.

Step 1: Waste Identification and Segregation
  • Designate a Waste Container: Select a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][2] The container must be in good condition, made of a compatible material (e.g., high-density polyethylene or glass), and have a secure, tight-fitting lid.[1]

  • Labeling: The label must clearly state "Halogenated Waste" and list the chemical constituents, including "7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine."[1][6] Avoid using abbreviations or chemical formulas.[1]

  • Segregation: At the point of generation, ensure that this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves) are placed directly into the designated halogenated waste container.

  • Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents in the same container to prevent potentially hazardous reactions.[1][6]

Step 2: Waste Accumulation and Storage
  • Container Management: Keep the halogenated waste container securely closed at all times, except when adding waste.[1][6] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[9] The storage location should be a designated satellite accumulation area for hazardous waste.

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 3: Arranging for Final Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary authority on hazardous waste disposal. They will provide specific guidance on their procedures, including container types, labeling requirements, and pickup schedules.

  • Licensed Waste Disposal Vendor: The EHS office will have contracted with a licensed hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.

  • Documentation: Maintain a log of the waste being added to the container, including the chemical name and approximate quantity. This documentation is often required by your EHS office and the disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

DisposalWorkflowDisposal Decision Workflow for 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazinecluster_0Waste Generationcluster_1Segregation & Collectioncluster_2Storage & Handlingcluster_3Final DisposalstartGenerate waste containingThis compoundwaste_containerSelect a designated'Halogenated Organic Waste' containerstart->waste_containerlabel_containerLabel container with full chemical name(s)waste_container->label_containeradd_wasteAdd waste to the containerlabel_container->add_wasteclose_containerKeep container securely closedadd_waste->close_containerstorageStore in a cool, dry, well-ventilatedsatellite accumulation areaclose_container->storagesecondary_containmentUse secondary containmentstorage->secondary_containmentdocumentationMaintain waste logsecondary_containment->documentationcontact_ehsContact Institutional EHS Office for pickupdisposalLicensed vendor performs final disposal(e.g., incineration)contact_ehs->disposaldocumentation->contact_ehs

Caption: Decision workflow for proper segregation and disposal.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, its identity as a brominated organic compound dictates a clear path for its disposal: segregation into a dedicated, labeled halogenated waste stream, safe storage, and final disposal by a licensed professional service, coordinated through your institution's Environmental Health and Safety office. By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
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  • University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.
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  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
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  • American Elements. Safety Data Sheet for Lanthanum Particles.
  • SynHet. 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1][2][3]triazine.
  • Fluorochem Ltd. Safety Data Sheet for Pyrrolo[2,1-f][1][2][3]triazin-4-amine.
  • ChemScene LLC. Safety Data Sheet for 6-Bromo-2-methylquinoline.
  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
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  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 281-296.

Personal protective equipment for handling 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

A Comprehensive Guide to the Safe Handling of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (CAS No. 1233094-95-5).[4] As a novel heterocyclic compound, likely utilized in complex synthetic pathways, adherence to rigorous safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide moves beyond mere procedural steps to explain the rationale behind each safety recommendation, fostering a culture of proactive risk management in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is a solid, light-yellow substance.[1] While comprehensive toxicological data is not yet available for this specific molecule, safety data sheets for it and structurally related brominated heterocyclic compounds indicate several potential hazards. The primary risks are associated with its presumed acute toxicity and irritant properties.

GHS Hazard Classifications for Similar Compounds:

  • Acute Toxicity, Oral: Harmful if swallowed.[5][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]

The causality for these hazards lies in the reactive nature of the brominated pyrrolotriazine core and the potential for the compound to be readily absorbed or act as an irritant upon contact with mucosal surfaces. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static requirement but a dynamic process that must be adapted to the specific experimental context. The following table outlines the minimum required PPE for handling 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Nitrile or Neoprene GlovesSafety Glasses with Side ShieldsLaboratory CoatNot generally required
Weighing (Solid) Double-gloved Nitrile or Neoprene GlovesSafety Goggles or Face ShieldLaboratory CoatN95 Respirator or use in a ventilated enclosure
Solution Preparation Double-gloved Nitrile or Neoprene GlovesSafety Goggles and Face ShieldChemical-resistant Apron over Laboratory CoatUse within a Fume Hood
Reaction Workup Double-gloved Nitrile or Neoprene GlovesSafety Goggles and Face ShieldChemical-resistant Apron over Laboratory CoatUse within a Fume Hood

Expert Rationale:

  • Hand Protection: Double-gloving provides an essential barrier against accidental exposure. Nitrile or neoprene gloves are recommended for their chemical resistance. The outer glove should be removed and disposed of immediately upon any suspected contamination, protecting the inner glove and the user's skin.

  • Eye and Face Protection: Given the classification as a serious eye irritant, standard safety glasses are insufficient.[5][6][7][8] Chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when preparing solutions or performing extractions.[9]

  • Body Protection: A standard laboratory coat is sufficient for low-risk operations. However, when handling solutions, a chemical-resistant apron provides an additional layer of protection against spills.

  • Respiratory Protection: The primary respiratory hazard is the inhalation of the powdered compound, which can cause respiratory tract irritation.[5][6][7] Therefore, weighing should be conducted in a ventilated enclosure (e.g., a powder-containment hood) or while wearing an N95 respirator to prevent inhalation of fine particulates. All subsequent handling of solutions should be performed within a certified chemical fume hood.[5]

Step-by-Step Handling Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate checks and balances to ensure safety at each stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The storage location should be clearly labeled.

  • Log: Maintain a detailed inventory log to track usage and remaining quantities.

Weighing the Solid Compound

This procedure carries the highest risk of aerosolization and inhalation.

Caption: Workflow for Safely Weighing Solid Compound.

Preparing Solutions
  • Fume Hood: All solution preparations must occur within a certified chemical fume hood to control vapor and aerosol exposure.

  • Solvent Addition: Add the solvent to the sealed container with the weighed solid slowly to avoid splashing.

  • Dissolution: Use gentle agitation (e.g., magnetic stirring) to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, and if so, ensure adequate cooling and venting.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures: Plan for the Unexpected

Spills
  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the area with an appropriate solvent and decontaminant.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory safety personnel.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5] An eyewash station should be readily accessible.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2][5] Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6][10]

Waste Disposal and Decontamination

All waste containing 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local and national regulations. Brominated organic compounds may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[11]

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate solvent, followed by a standard washing procedure, is typically sufficient. The initial solvent rinse should be collected as hazardous waste.

This guide provides a framework for the safe handling of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. It is incumbent upon each researcher to supplement this information with a thorough understanding of their specific experimental procedures and to consult with their institution's EHS department for any site-specific requirements.

References

  • KISHIDA CHEMICAL CO., LTD.
  • Thermo Fisher Scientific.
  • ChemScene LLC.
  • Finar Limited.
  • Fluorochem Ltd.
  • Fisher Scientific.
  • SynHet. 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1][2][3]triazine. URL
  • POGO Satellite Manual. Personal Protective Equipment. URL
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699. URL
  • ChemicalBook. 7-Bromo-4-(Methylthio)
  • CymitQuimica.

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7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.